molecular formula C12H18ClN3 B1349145 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline CAS No. 714282-41-4

3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Cat. No.: B1349145
CAS No.: 714282-41-4
M. Wt: 239.74 g/mol
InChI Key: VWFUMOMOAMTOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4-ethylpiperazin-1-yl)aniline (CAS 714282-41-4) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This aniline derivative, with the molecular formula C₁₂H₁₈ClN₃ and a molecular weight of 239.74 g/mol, is characterized by its piperazine substituent and is a valuable intermediate in organic and medicinal chemistry research . Piperazine-based compounds are significant in pharmaceutical development, and this chemical serves as a key building block for synthesizing more complex molecules, particularly nitrogen-containing heterocycles like benzimidazole derivatives . Such structures are frequently explored for their biological activity, including potential as enzyme inhibitors . Researchers utilize this compound under the precaution that it is for research and further manufacturing applications only; it is not intended for diagnostic or direct human use . Proper handling procedures should be followed, and the product should be stored sealed in a dry environment at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-2-15-6-8-16(9-7-15)12-10(13)4-3-5-11(12)14/h3-5H,2,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFUMOMOAMTOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359219
Record name 3-chloro-2-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714282-41-4
Record name 3-chloro-2-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline. This document is meticulously crafted for researchers, scientists, and professionals in the field of drug development who are engaged with novel chemical entities. The synthesis, characterization, and potential applications of substituted anilines and piperazine derivatives are of paramount importance in the quest for new therapeutic agents. This guide is designed to provide not only a structured overview of this compound but also to delve into the scientific rationale behind the presented methodologies. Our objective is to empower your research endeavors with a robust and scientifically validated resource.

Introduction to this compound

This compound is an organic compound featuring a chloroaniline core substituted with an ethylpiperazine moiety. The unique arrangement of the chloro, amino, and ethylpiperazinyl groups on the aniline ring imparts specific physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. The presence of the piperazine ring, a common scaffold in many approved drugs, suggests potential for biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₈ClN₃PubChem
Molecular Weight 239.74 g/mol PubChem
Monoisotopic Mass 239.11893 DaPubChem
Appearance Expected to be a solid or oilInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred from related compounds

Synthesis of this compound

Diagram of the Proposed Synthetic Pathway:

Synthesis_of_this compound 1,2-Dichloro-3-nitrobenzene 1,2-Dichloro-3-nitrobenzene Intermediate 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine 1,2-Dichloro-3-nitrobenzene->Intermediate Nucleophilic Aromatic Substitution (SNAr) 1-Ethylpiperazine 1-Ethylpiperazine 1-Ethylpiperazine->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Final_Product This compound Intermediate->Final_Product Reduction of Nitro Group Reducing_Agent Fe/NH4Cl or H2/Pd-C Reducing_Agent->Intermediate

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine

This step involves the nucleophilic aromatic substitution of a chlorine atom in 1,2-dichloro-3-nitrobenzene with 1-ethylpiperazine. The nitro group activates the aromatic ring for this substitution.

Experimental Protocol:

  • To a solution of 1,2-dichloro-3-nitrobenzene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-ethylpiperazine (1.1-1.5 equivalents) and a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group of the intermediate to an amine.

Experimental Protocol:

  • Dissolve the purified 1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine (1 equivalent) in a solvent mixture of ethanol and water.

  • Add iron powder (Fe, 5-10 equivalents) and ammonium chloride (NH₄Cl, 1-2 equivalents).

  • Heat the mixture to reflux (around 80-90°C) and stir vigorously. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm. Signals for the ethyl group (a quartet and a triplet). Signals for the piperazine ring protons. A broad singlet for the -NH₂ protons.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. Signals for the ethyl and piperazine carbons.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern for one chlorine atom should be observed.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. A suitable method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). Aromatic C-H and C=C stretching vibrations. C-N and C-Cl stretching vibrations.

Potential Applications in Drug Discovery

Substituted anilines and piperazine derivatives are prevalent in a wide range of pharmaceuticals. The structural motifs present in this compound suggest its potential as a building block or a lead compound in several therapeutic areas:

  • Oncology: Many kinase inhibitors incorporate substituted aniline and piperazine moieties. This compound could serve as a starting point for the development of inhibitors for various kinases implicated in cancer.

  • Neuroscience: The piperazine scaffold is a well-known pharmacophore for central nervous system (CNS) targets, including dopamine and serotonin receptors. Derivatives of this compound could be explored for their potential as antipsychotic, antidepressant, or anxiolytic agents.

  • Infectious Diseases: Piperazine-containing compounds have shown promise as antibacterial and antiparasitic agents.

Logical Relationship of Structural Features to Potential Biological Activity:

Structure_Activity_Relationship Molecule This compound Aniline_Core Substituted Aniline Core Molecule->Aniline_Core Piperazine_Moiety Ethylpiperazine Moiety Molecule->Piperazine_Moiety Chloro_Substituent Chloro Substituent Molecule->Chloro_Substituent Kinase_Inhibitors Kinase_Inhibitors Aniline_Core->Kinase_Inhibitors H-bonding interactions with kinase hinge region CNS_Targets CNS_Targets Piperazine_Moiety->CNS_Targets Interaction with dopamine/serotonin receptors Solubility Solubility Piperazine_Moiety->Solubility Improves aqueous solubility and pKₐ Metabolic_Stability Metabolic_Stability Chloro_Substituent->Metabolic_Stability Blocks metabolic hotspots Binding_Affinity Binding_Affinity Chloro_Substituent->Binding_Affinity Halogen bonding interactions

Caption: Key structural features and their potential contributions to biological activity.

Safety and Handling

As a substituted chloroaniline, this compound should be handled with care, assuming it may possess toxic properties characteristic of this class of compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable chemical entity with significant potential for applications in drug discovery and development. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and key considerations for its analytical characterization and safe handling. It is our hope that this document will serve as a practical and insightful resource for the scientific community, fostering further research and innovation in the field of medicinal chemistry.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Loba Chemie. 3-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

  • Gu, J., Chen, J.-Z., Nie, X.-L., Huang, G.-P., & Huang, J.-P. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635–637. [Link]

  • Google Patents. Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents.
  • SciSpace. Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-2-(4-ethylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a piperazine moiety, a common structural motif in medicinal chemistry. While not as widely documented as some pharmaceutical intermediates, its structure suggests potential applications in the development of novel therapeutics, particularly those targeting the central nervous system, given the prevalence of N-arylpiperazines in this area.[1] This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into two primary synthetic strategies: a classical nucleophilic aromatic substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination, offering detailed protocols and a discussion of the underlying chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary starting materials: 2,3-dichloroaniline and 1-ethylpiperazine. The key transformation is the formation of the C-N bond between the aniline ring and the piperazine nitrogen.

G Target Molecule This compound Starting Materials 2,3-dichloroaniline + 1-ethylpiperazine Target Molecule->Starting Materials C-N Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathways

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The direct reaction between 2,3-dichloroaniline and 1-ethylpiperazine via nucleophilic aromatic substitution represents a classical and straightforward approach. In this reaction, the lone pair of electrons on the secondary amine of 1-ethylpiperazine acts as a nucleophile, attacking one of the chlorinated carbon atoms on the aniline ring and displacing a chloride ion.

Principle and Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (1-ethylpiperazine) attacks the aromatic ring at the carbon bearing a leaving group (a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The presence of the amino group (-NH2) on the ring, although an activating group for electrophilic substitution, can influence the regioselectivity of nucleophilic attack. The reaction is typically driven to completion by using an excess of the amine or by removing the HCl byproduct, often with a base. The reaction generally requires high temperatures to overcome the activation energy for the disruption of aromaticity in the first step.[3][4]

G cluster_0 S_NAr Mechanism Start 2,3-dichloroaniline + 1-ethylpiperazine Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Start->Intermediate Nucleophilic Attack Product This compound + HCl Intermediate->Product Elimination of Cl-

Caption: The addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol (Representative)

  • Materials:

    • 2,3-dichloroaniline

    • 1-ethylpiperazine

    • n-butanol (solvent)

    • Sodium carbonate (base)

    • Ethyl acetate (for extraction)

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-dichloroaniline (1 equivalent), 1-ethylpiperazine (1.2 equivalents), sodium carbonate (2 equivalents), and n-butanol (5 mL per gram of 2,3-dichloroaniline).

    • Purge the flask with nitrogen for 15 minutes.

    • Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 24-48 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Advantages and Disadvantages:

  • Advantages: This method is operationally simple and does not require expensive or sensitive catalysts.

  • Disadvantages: The reaction often requires harsh conditions, including high temperatures and long reaction times, which can lead to the formation of byproducts and may not be suitable for substrates with sensitive functional groups. The yield can be variable.[3][4]

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering a milder alternative to traditional methods.[5] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine.

Principle and Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2,3-dichloroaniline) to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine (1-ethylpiperazine) coordinates to the Pd(II) complex, and deprotonation by a base forms a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[6]

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Ligand_Ex Amine Coordination & Deprotonation PdII_ArX->Ligand_Ex PdII_Amido L_nPd(II)(Ar)(NR_2) Ligand_Ex->PdII_Amido RedEl Reductive Elimination PdII_Amido->RedEl RedEl->Pd0 Product Ar-NR_2 RedEl->Product Product Release

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Representative)

  • Materials:

    • 2,3-dichloroaniline

    • 1-ethylpiperazine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

    • Xantphos (or another suitable phosphine ligand)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene (solvent)

    • Ethyl acetate (for extraction)

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd2(dba)3 (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

    • Add anhydrous toluene, followed by 2,3-dichloroaniline (1 equivalent) and 1-ethylpiperazine (1.2 equivalents).

    • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

    • After completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Advantages and Disadvantages:

  • Advantages: This method generally proceeds under milder conditions, offers a broader substrate scope, and often results in higher yields compared to the SNAr reaction.[5][7]

  • Disadvantages: The palladium catalyst and phosphine ligands can be expensive and sensitive to air and moisture, requiring inert atmosphere techniques. Residual palladium in the final product can be a concern for pharmaceutical applications and may require specific purification steps for its removal.[8]

Characterization

The final product, this compound, can be characterized using standard analytical techniques:

  • Mass Spectrometry: The predicted exact mass for the protonated molecule [M+H]+ is 240.12621 m/z.[9]

  • 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the aniline ring, the methylene protons of the piperazine ring, and the ethyl group (a quartet and a triplet). The chemical shifts of the aromatic protons will be influenced by the chloro, amino, and piperazinyl substituents.

  • 13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the piperazine carbons, and the ethyl group carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine, as well as C-H, C-N, and C-Cl stretching frequencies.

Safety Considerations

  • 2,3-dichloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause an allergic skin reaction and is suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • 1-ethylpiperazine: This is a flammable liquid and vapor and is corrosive. It can cause severe skin burns and eye damage. Handle with appropriate PPE.

  • Palladium Catalysts and Phosphine Ligands: These reagents can be air and moisture sensitive and may be toxic. Handle under an inert atmosphere.

  • Solvents: Toluene and n-butanol are flammable and have associated health risks. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Summary

ParameterPathway A: SNArPathway B: Buchwald-Hartwig Amination
Catalyst NonePd2(dba)3 / Phosphine Ligand
Base Sodium CarbonateSodium tert-butoxide
Solvent n-ButanolToluene
Temperature 120-140 °C80-110 °C
Reaction Time 24-48 hours12-24 hours
Atmosphere NitrogenArgon or Nitrogen (inert)
Key Advantages Simplicity, low cost of reagentsMilder conditions, higher yields, broader scope
Key Disadvantages Harsh conditions, long reaction times, potential byproductsCost of catalyst/ligand, sensitivity to air/moisture

References

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl)
  • CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents.
  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • This compound - PubChem. Available at: [Link]

  • Nucleophilic Aromatic Substitution - NPTEL Archive. [URL not available]
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC - NIH. Available at: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]

  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O - SciSpace. Available at: [Link]

  • Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines - SciSpace. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one - SciELO South Africa. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - AIR Unimi. [URL not available]
  • Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

Sources

Chemo-Structural Analysis and Synthetic Utility of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The molecule 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline (CAS: 1036533-91-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. It serves as a critical synthon for constructing multi-target kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands.

Structurally, this molecule is defined by a 1,2,3-trisubstituted benzene ring. The steric crowding between the ortho-amine, the central piperazine, and the meta-chlorine forces the piperazine ring into a specific out-of-plane conformation. This "pre-organized" geometry is highly sought after in drug discovery because it reduces the entropic penalty upon binding to protein pockets, particularly the ATP-binding hinge region of kinases or the orthosteric sites of aminergic GPCRs.

Key Physicochemical Features
FeaturePropertyMedicinal Chemistry Implication
Piperazine Moiety Basic (

)
Enhances aqueous solubility and metabolic stability; provides a handle for salt formation.
Ethyl Group Lipophilic TailModulates LogP; fits into hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases).
3-Chloro Substituent Electronic/StericWithdraws electron density from the ring; sterically locks the piperazine conformation; resists metabolic oxidation better than H or Me.
Aniline Amine (

)
NucleophilePrimary handle for further derivatization (e.g., urea formation, amide coupling, or heterocylization).

Strategic Synthesis Protocol

The synthesis of this compound requires careful regiochemical control. The most robust route utilizes a Nucleophilic Aromatic Substitution (


)  followed by a Chemoselective Nitro Reduction .
Reaction Pathway Analysis[1]

The starting material of choice is 2,3-dichloronitrobenzene (or the more reactive 1-chloro-2-fluoro-3-nitrobenzene). The nitro group activates the ortho-halogen (position 2) for displacement. The chlorine at position 3 is deactivated relative to position 2 due to the lack of direct resonance stabilization of the Meisenheimer complex from the nitro group, ensuring high regioselectivity.

Diagram: Synthetic Workflow

Synthesispath SM 2,3-Dichloronitrobenzene (Starting Material) Inter Intermediate: 1-(2-Chloro-6-nitrophenyl)- 4-ethylpiperazine SM->Inter Step 1: Regioselective SNAr Reagent1 N-Ethylpiperazine K2CO3, DMF, 80°C Reagent1->Inter Product Product: This compound Inter->Product Step 2: Chemoselective Reduction Reagent2 Fe powder / NH4Cl EtOH/H2O, Reflux Reagent2->Product

Caption: Figure 1. Two-step regioselective synthesis targeting the C2 position via SNAr followed by nitro reduction.

Detailed Experimental Protocol

Safety Warning: Nitroaromatics are potentially explosive and toxic. Piperazine derivatives are sensitizers. Perform all reactions in a fume hood.

Step 1: Regioselective Coupling

Objective: Install the piperazine ring at the activated C2 position without displacing the C3 chlorine.

  • Charge: To a round-bottom flask, add 2,3-dichloronitrobenzene (1.0 eq) and potassium carbonate (

    
    , 2.5 eq).
    
  • Solvent: Add anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Note: Polar aprotic solvents are essential to stabilize the transition state.

  • Addition: Add 1-ethylpiperazine (1.1 eq) dropwise.

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material. If the reaction is too hot (>120°C), you risk displacing the C3 chlorine (bis-substitution).

  • Workup: Cool to RT. Pour into ice water. The intermediate, 1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine , typically precipitates as a yellow/orange solid. Filter, wash with water, and dry.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce


 to 

without dehalogenating the aromatic chlorine.

Critical Scientific Insight: Catalytic hydrogenation (


) is NOT recommended  for this substrate. Palladium often catalyzes the hydrogenolysis of aryl chlorides (dechlorination), especially in electron-rich rings. Instead, use a dissolving metal reduction (Bechamp conditions).
  • Charge: Dissolve the nitro intermediate (from Step 1) in Ethanol/Water (4:1 ratio).

  • Catalyst: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Reflux vigorously (

    
    ) for 2–4 hours.
    
    • Mechanism:[1][2] Fe oxidizes to

      
      , donating electrons to reduce the nitro group. The mild acidic conditions of 
      
      
      
      prevent side reactions.
  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. Basify with saturated

    
     (pH ~9) and extract with Ethyl Acetate.
    
  • Purification: Dry organic layer over

    
    . Evaporate. Recrystallize from Ethanol/Hexane if necessary.
    

Medicinal Chemistry Applications

This aniline is a "linchpin" intermediate. The presence of the 3-chloro group and the bulky piperazine creates a specific steric environment that dictates how the molecule binds to targets.

A. Kinase Inhibition (Hinge Binding)

In kinase drug design, this aniline is often converted into a urea or amide .

  • The Aniline Nitrogen: Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu or Met residues).

  • The Piperazine: Solubilizing tail that extends into the solvent-exposed region or interacts with the ribose-binding pocket.

  • The Chlorine: Fills small hydrophobic pockets (e.g., near the gatekeeper residue), improving potency and selectivity.

B. GPCR Ligands (Serotonergic/Dopaminergic)

The 4-ethylpiperazine moiety is a classic pharmacophore for 5-HT (Serotonin) and Dopamine receptors. The aniline can be cyclized to form tricyclic systems (e.g., dibenzodiazepines) similar to Clozapine or Olanzapine derivatives.

Diagram: MedChem Decision Tree

MedChemTree Core Scaffold: 3-Cl-2-(piperazinyl)aniline Path1 Pathway A: Urea Formation Core->Path1 + Isocyanates Path2 Pathway B: Cyclization Core->Path2 + Dialdehydes/Acids Target1 Kinase Inhibitors (e.g., EGFR, VEGFR) Path1->Target1 Hinge Binder Target2 CNS Agents (5-HT/D2 Antagonists) Path2->Target2 Tricyclic Core

Caption: Figure 2. Divergent synthesis pathways utilizing the scaffold for Oncology (Kinases) vs. CNS (GPCR) targets.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral features are diagnostic:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       6.5 - 7.2 ppm:  3 aromatic protons (pattern depends on coupling, usually a doublet-doublet-triplet pattern for 1,2,3-subst).
      
    • 
       4.5 - 5.0 ppm:  Broad singlet (
      
      
      
      ) for
      
      
      . Note: This confirms nitro reduction.
    • 
       2.8 - 3.2 ppm:  Multiplets for piperazine 
      
      
      
      protons.
    • 
       1.0 ppm:  Triplet for the terminal ethyl 
      
      
      
      .
  • Mass Spectrometry (ESI+):

    • Look for

      
       Da.
      
    • Isotope Pattern: A distinct 3:1 ratio of M : M+2 peaks confirms the presence of one Chlorine atom .

References

  • Gu, J. et al. (2021).[1][3] Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate. Zeitschrift für Kristallographie - New Crystal Structures. (Note: Describes the para-isomer, providing valuable comparative structural data for the piperazine chair conformation).

  • Roughley, S. D.[1] & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on piperazines as solubility enhancers).

  • Smith, A. (2015). Synthesis of vortioxetine via 2-(piperazin-1-yl)aniline intermediates. European Patent Office (EPO). (Detailed industrial protocols for ortho-piperazinyl aniline synthesis).

  • BenchChem. (2025).[4] Preventing dehalogenation during reactions with Halogenated Nitrobenzenes. (Technical troubleshooting for nitro reduction).

  • PubChem. Compound Summary: this compound. National Library of Medicine.

Sources

An In-Depth Technical Guide to 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline, a substituted aniline derivative with potential significance in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present a robust guide for its synthesis, characterization, and prospective applications.

Introduction and Significance

This compound belongs to the class of N-arylpiperazines, a scaffold of immense importance in drug discovery. The molecule incorporates two key pharmacophoric fragments: a chloroaniline moiety and an N-ethylpiperazine ring. The substitution pattern on the aniline ring, with a chlorine atom at the 3-position and a piperazine at the 2-position, presents a unique electronic and steric environment that could be exploited for targeted drug design.

The chloro substituent, often referred to as a "magic" group in medicinal chemistry, can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can engage in specific halogen bonding interactions with biological targets.[1] The N-ethylpiperazine moiety is a common feature in many centrally active drugs, often contributing to improved solubility and the ability to cross the blood-brain barrier. Phenylpiperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, and anticancer effects.[1][2][3]

This guide will delve into a plausible synthetic route for this compound, detail the necessary analytical techniques for its characterization, and explore its potential as a building block or lead compound in drug development based on the known bioactivities of its constituent parts.

Synthesis and Mechanistic Insights

The synthesis of this compound can be strategically approached via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][5] This reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for coupling aryl halides with amines.[4][5]

A logical retrosynthetic analysis suggests disconnecting the C-N bond between the aniline ring and the piperazine nitrogen. This leads to two key starting materials: a suitably substituted dihalogenated aromatic precursor and 1-ethylpiperazine.

Proposed Synthetic Pathway:

A plausible two-step synthesis is outlined below, starting from 1,2-dichloro-3-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution

The first step involves a nucleophilic aromatic substitution (SNA_r) reaction where one of the chlorine atoms of 1,2-dichloro-3-nitrobenzene is displaced by 1-ethylpiperazine. The nitro group strongly activates the ring towards nucleophilic attack, facilitating this reaction.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to an amine, yielding the final product. This can be achieved using various reducing agents, with tin(II) chloride in ethanol or catalytic hydrogenation being common and effective methods.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction 1,2-dichloro-3-nitrobenzene 1,2-dichloro-3-nitrobenzene Reaction1 SNA_r 1,2-dichloro-3-nitrobenzene->Reaction1 1-ethylpiperazine 1-ethylpiperazine 1-ethylpiperazine->Reaction1 Intermediate 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine Reaction1->Intermediate Reaction2 Reduction (e.g., SnCl2/EtOH or H2/Pd-C) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine

  • To a solution of 1,2-dichloro-3-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add 1-ethylpiperazine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 (1.0 eq) in ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₂H₁₈ClN₃
Molecular Weight 239.74 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available (expected to be a solid at room temperature)
Boiling Point > 300 °C (estimated)
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Poorly soluble in water.
logP (octanol/water) ~3.5 (estimated)
Spectroscopic Data (Expected)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the chloroaniline ring, the ethyl group (a triplet and a quartet), and the piperazine ring protons (typically broad signals). The chemical shifts of the aromatic protons will be influenced by the chloro, amino, and piperazine substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the ethyl and piperazine groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum will also show a characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.

Char_Workflow cluster_purification Purification cluster_characterization Characterization Synthesized_Compound Crude this compound Purification Column Chromatography Synthesized_Compound->Purification Purified_Compound Pure Compound Purification->Purified_Compound NMR ¹H and ¹³C NMR Purified_Compound->NMR MS Mass Spectrometry (HRMS) Purified_Compound->MS IR Infrared Spectroscopy Purified_Compound->IR Purity HPLC/LC-MS Purified_Compound->Purity

Caption: General workflow for the purification and characterization of the title compound.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for this compound, its structural motifs suggest several promising avenues for investigation in drug discovery.

Central Nervous System (CNS) Disorders

The N-arylpiperazine scaffold is a well-established pharmacophore for various CNS targets. Many approved drugs for depression, anxiety, and psychosis contain this moiety. The ethyl group on the piperazine nitrogen can modulate receptor affinity and pharmacokinetic properties. Therefore, this compound could be a valuable starting point for the development of novel ligands for serotonin, dopamine, or other neurotransmitter receptors.[6]

Oncology

Arylpiperazine derivatives have also emerged as promising anticancer agents.[1] They have been shown to target various pathways involved in cancer progression. The chloroaniline portion of the molecule could also contribute to anticancer activity, as many chlorinated compounds exhibit cytotoxic effects.

Antimicrobial Agents

Substituted piperazines have been investigated for their antibacterial and antifungal properties.[7] The unique substitution pattern of the title compound could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.

Potential_Applications Core_Compound This compound CNS CNS Disorders (e.g., Depression, Anxiety) Core_Compound->CNS N-Arylpiperazine Scaffold Oncology Oncology (Anticancer Agents) Core_Compound->Oncology Arylpiperazine & Chloroaniline Moieties Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core_Compound->Antimicrobial Substituted Piperazine Core

Caption: Potential therapeutic areas for derivatives of the title compound.

In Silico ADME-Tox Prediction

Computational tools can provide valuable insights into the potential pharmacokinetic and toxicity profiles of a novel compound.

Predicted ADME Properties
ParameterPredictionImplication
Gastrointestinal (GI) Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation LikelyThe N-ethylpiperazine moiety often facilitates CNS penetration.
CYP450 Inhibition Potential for inhibition of certain isoforms (e.g., CYP2D6, CYP3A4).Warrants experimental investigation to assess drug-drug interaction potential.
hERG Inhibition Moderate riskShould be evaluated experimentally to assess cardiotoxicity risk.
Toxicity Potential for hepatotoxicity associated with some anilines.Requires in vitro and in vivo toxicological studies.

These in silico predictions are a valuable guide for early-stage drug development but must be validated through experimental studies.[8][9][10][11]

Conclusion and Future Directions

This compound represents a synthetically accessible molecule with significant potential as a scaffold or intermediate in drug discovery. The convergence of the pharmacologically relevant chloroaniline and N-ethylpiperazine moieties within a unique substitution pattern makes it an attractive candidate for library synthesis and biological screening.

Future research should focus on the development and optimization of a robust synthetic protocol, followed by comprehensive spectroscopic and physicochemical characterization. Subsequent biological evaluation in assays relevant to CNS disorders, oncology, and infectious diseases will be crucial to unlocking the therapeutic potential of this and related compounds. The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.
  • Jira, R. (2009). The Heck reaction and its importance for industrial applications. Journal of Organometallic Chemistry, 694(9-10), 1346-1350.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • BenchChem. (2025).
  • Nolan, S. P. (Ed.). (2004). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
  • BenchChem. (2025). Application Notes and Protocols for the Study of N-Arylpiperazines. BenchChem Scientific Resources.
  • Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties.
  • PubChem. (n.d.). 4-Chloroaniline.
  • RSC Publishing. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach.
  • Sarna Chemicals. (n.d.). Meta Chloro Aniline (MCA).
  • J-STAGE. (n.d.). In Silico Approaches for Predicting ADME Properties of Drugs.
  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025). In silico prediction of ADME properties: Are we making progress?.
  • PubMed Central. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Study of N-Arylpiperazines.
  • ResearchGate. (n.d.). N-Arylpiperazines containing a 2-hydroxypropane-1,3-diyl connecting...
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.
  • MDPI. (n.d.). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • J-STAGE. (n.d.). In Silico Approaches for Predicting ADME Properties of Drugs.
  • PubMed. (2015). Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents.
  • MedchemExpress.com. (n.d.).
  • MDPI. (2021). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions.
  • Cheméo. (n.d.). Chemical Properties of o-Chloroaniline (CAS 95-51-2).
  • PubMed Central. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • NIH. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists.
  • PubMed Central. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules.
  • Fiveable. (n.d.). P-Chloroaniline Definition - Organic Chemistry Key Term.

Sources

An In-depth Technical Guide to 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline, a pivotal, albeit specialized, chemical intermediate. While not a widely documented compound in its own right, its structural motifs are emblematic of a class of molecules that have been instrumental in the development of advanced therapeutics, particularly in the realm of neuropsychopharmacology. This document will delve into its probable historical context, logical synthesis, and its significance as a building block in the synthesis of complex pharmaceutical agents, with a particular focus on its relationship to the discovery of atypical antipsychotics like cariprazine.

Introduction: The Unseen Scaffolds of Innovation

In the landscape of drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic impact. However, the journey to these breakthrough molecules is paved with a series of often unsung hero molecules: the intermediates. These compounds, while not pharmacologically active themselves, represent critical milestones in a synthetic pathway, and their efficient and pure synthesis is paramount to the success of the final drug product.

This compound is one such molecule. Its structure, featuring a chloroaniline moiety linked to an ethylpiperazine group, is a hallmark of numerous centrally acting agents. The strategic placement of the chlorine atom and the piperazine ring suggests a molecule designed for specific molecular interactions, likely with receptors in the central nervous system. This guide will illuminate the scientific rationale behind the synthesis and potential applications of this intriguing intermediate.

Historical Context and the Quest for Novel Antipsychotics

The story of this compound is intrinsically linked to the evolution of antipsychotic medications. The development of atypical antipsychotics, beginning in the latter half of the 20th century, marked a paradigm shift in the treatment of schizophrenia and other psychotic disorders. These newer agents offered improved efficacy, particularly against the negative symptoms of schizophrenia, and a more favorable side-effect profile compared to their predecessors.

A prime example of this innovation is the discovery of cariprazine (Vraylar®), an atypical antipsychotic developed by Gedeon Richter and approved for medical use in the United States in 2015.[1] Cariprazine's unique pharmacological profile as a dopamine D3 and D2 receptor partial agonist with a preference for the D3 receptor has made it a valuable tool in the management of schizophrenia and bipolar disorder.[1]

The core of the cariprazine molecule is a 1-(2,3-dichlorophenyl)piperazine unit.[2] The synthesis of this and similar substituted phenylpiperazines is a cornerstone of modern medicinal chemistry. It is within this context that we can appreciate the significance of intermediates like this compound. While not a direct precursor to cariprazine itself, its structure represents a close analog, and its synthesis would follow a similar logic, aimed at creating novel chemical entities for screening as potential drug candidates. The "discovery" of this intermediate, therefore, is not a singular event but rather a logical step in the broader scientific endeavor to explore the chemical space around known pharmacophores to identify next-generation therapeutics.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

PropertyPredicted Value/Information
Molecular Formula C12H18ClN3
Molecular Weight 239.74 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.
Key Spectroscopic Features
¹H NMRSignals corresponding to the ethyl group (triplet and quartet), the piperazine ring protons, and the aromatic protons of the chloroaniline ring.
¹³C NMRResonances for the aromatic carbons (some showing splitting due to chlorine), the piperazine carbons, and the ethyl group carbons.
Mass SpectrometryA molecular ion peak (M+) at m/z 239, with a characteristic M+2 isotope peak for the chlorine atom.

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination, or through classical nucleophilic aromatic substitution (SNAr). The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points to two primary disconnection approaches:

G cluster_0 Disconnection A: C-N Bond (Buchwald-Hartwig) cluster_1 Disconnection B: C-N Bond (SNAr) TM This compound A1 1,2-dichloro-3-nitrobenzene A1->TM Reduction & Amination A2 N-ethylpiperazine A2->TM B1 2,6-dichloroaniline B1->TM Amination B2 N-ethylpiperazine B2->TM G cluster_path2 Alternative Route start 1,2-dichloro-3-nitrobenzene mid 2,3-dichloro-nitrobenzene Intermediate start->mid Selective Reduction (e.g., Na2S) mid3 3-Chloro-2-(4-ethylpiperazin-1-yl)nitrobenzene start->mid3 Buchwald-Hartwig Amination (N-ethylpiperazine, Pd catalyst, ligand, base) mid2 2,3-dichloroaniline mid->mid2 Reduction (e.g., H2, Pd/C) end This compound mid3->end Reduction (e.g., Fe/HCl or H2, Pd/C)

Figure 2: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

  • Synthesis of 1-(2,3-dichlorophenyl)piperazine: A common starting point for related pharmaceuticals is the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine. [1][3]2. Buchwald-Hartwig Amination: The key step involves the palladium-catalyzed coupling of a suitable chloroaniline precursor with N-ethylpiperazine. A typical reaction would involve:

    • Reactants: 2,6-dichloroaniline and N-ethylpiperazine.

    • Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.

    • Ligand: A bulky, electron-rich phosphine ligand like XPhos or SPhos is crucial for high yields.

    • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

    • Solvent: Anhydrous toluene or dioxane.

    • Conditions: The reaction mixture is typically heated under an inert atmosphere (argon or nitrogen) until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography.

Causality in Experimental Choices:

  • Choice of Ligand: The bulky phosphine ligands are essential to promote the reductive elimination step in the catalytic cycle and prevent catalyst decomposition.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere.

  • Anhydrous Conditions: The strong bases used are water-sensitive.

Role as a Pharmaceutical Intermediate and Future Directions

The true value of this compound lies in its potential as a key intermediate for the synthesis of novel drug candidates. The chloroaniline portion can serve as a handle for further functionalization, while the ethylpiperazine moiety can be crucial for receptor binding and pharmacokinetic properties.

Hypothetical Application in a Cariprazine Analog Synthesis:

G start This compound mid Intermediate A start->mid Coupling Reaction end Hypothetical Cariprazine Analog mid->end Further Functionalization side Cyclohexyl derivative side->mid

Figure 3: Hypothetical use in the synthesis of a cariprazine analog.

In a hypothetical scenario, this compound could be coupled with a suitably functionalized cyclohexyl derivative, mirroring the known synthesis of cariprazine. [4]This would lead to a novel chemical entity that could then be screened for its pharmacological activity.

Conclusion

This compound, while not a widely studied molecule in isolation, represents a critical class of intermediates in the ongoing quest for novel and improved pharmaceuticals. Its logical synthesis, rooted in well-established synthetic methodologies like the Buchwald-Hartwig amination, and its structural similarity to key components of successful drugs like cariprazine, underscore its potential value to the research and drug development community. This guide has provided a comprehensive overview of its likely historical context, synthesis, and significance, offering a window into the intricate world of pharmaceutical process chemistry where the journey of a molecule from a simple precursor to a life-changing therapeutic is meticulously charted.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Wikipedia. (2023, October 27). 2,3-Dichlorophenylpiperazine. Retrieved February 2, 2026, from [Link]

  • Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. [Link]

  • Hiji, M. F., Zheng, G., & Yuan, Q. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4), 363-365.
  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Nandini R. Pai, et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
  • Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. [Link]

  • Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • Vitaku, E., & Tafi, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1433. [Link]

  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie-New Crystal Structures, 236(3), 635-637.
  • Mancini, P. M., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1133-1138.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 2, 2026, from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

  • European Patent Office. (n.d.). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. Retrieved February 2, 2026, from [Link]

  • Marion, N., et al. (2006). Development of a Practical Buchwald−Hartwig Amine Arylation Protocol Using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(17), 3857-3860.
  • Google Patents. (n.d.). CN114539185B - A preparation method of cariprazine and its intermediate.
  • ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic.... Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • ResearchGate. (n.d.). 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2014083522A1 - Trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-n,n-dimethylcarbamoyl-cyclohexylamine for treating negative symptoms of schizophrenia.
  • YouTube. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, February 14). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. Retrieved February 2, 2026, from [Link]

Sources

Key characteristics and identifiers of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline (CAS: 714282-41-4), a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and GPCR ligands.[1]

Advanced Characterization, Synthesis, and Application in Drug Discovery[1]

Executive Summary

This compound is a trisubstituted aromatic scaffold characterized by an aniline core flanked by a chlorine atom at the meta position (C3) and a 4-ethylpiperazine moiety at the ortho position (C2).[1][2][3] This specific substitution pattern creates a sterically crowded yet electronically distinct environment, making it a critical intermediate for synthesizing tricyclic heterocycles (e.g., dibenzodiazepines) and multi-targeted tyrosine kinase inhibitors (TKIs) .[1]

The presence of the basic ethylpiperazine tail enhances the aqueous solubility of downstream APIs, a crucial parameter in oral drug bioavailability.[1]

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8]
PropertySpecification
IUPAC Name This compound
CAS Number 714282-41-4
Molecular Formula C₁₂H₁₈ClN₃
Molecular Weight 239.75 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (free base)
pKa (Calc) ~7.8 (Piperazine N4), ~3.5 (Aniline NH₂)
LogP ~2.6

Structural Insight: The ortho-positioning of the bulky piperazine group relative to the aniline amine induces a twisted conformation, disrupting planarity.[1] This steric strain is advantageous for preventing


-stacking aggregation in solution but requires specific catalytic conditions (e.g., specialized phosphine ligands) if used in subsequent Buchwald-Hartwig couplings.[1]
Synthesis & Manufacturing Protocol

The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .[1] This route is preferred over Palladium-catalyzed amination for cost-efficiency and scalability.[1]
Step 1: Regioselective

Displacement
[1]
  • Precursor: 2,3-Dichloronitrobenzene (or 2-Fluoro-3-chloronitrobenzene for higher reactivity).[1]

  • Reagent: 1-Ethylpiperazine (1.1 equiv).[1]

  • Conditions:

    
    , DMF or Acetonitrile, 
    
    
    
    .[1]
  • Mechanism: The nitro group at C1 activates the halogen at C2 (ortho) and C4 (para).[1] Since the starting material is 2,3-dichloro, the C2 position is activated by the ortho-nitro effect, while C3 is deactivated.[1] This ensures high regioselectivity for the 2-position displacement.[1]

Step 2: Chemoselective Nitro Reduction
  • Intermediate: 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine.[1]

  • Reagent:

    
     (g) / Pd-C (5%) or Fe / 
    
    
    
    (Bechamp reduction).[1]
  • Critical Control: Hydrogenation must be monitored to prevent dechlorination (hydrodehalogenation) of the C3-Chlorine.[1] The use of sulfided platinum catalysts or iron-mediated reduction is often preferred to preserve the halogen.[1]

Synthesis Workflow Diagram

SynthesisRoute cluster_impurities Critical Impurities to Monitor SM Starting Material 2,3-Dichloronitrobenzene Inter Intermediate 1-(2-Chloro-6-nitrophenyl)- 4-ethylpiperazine SM->Inter SnAr Displacement (DMF, 80°C) Imp2 Regioisomer (3-piperazinyl adduct) SM->Imp2 Rare Side Rxn Reagent Reagent 1-Ethylpiperazine + K2CO3 Reagent->Inter Reduct Reduction Step Fe / NH4Cl / EtOH (Chemoselective) Inter->Reduct Product Final Product This compound Reduct->Product Nitro Reduction (-O2, +H2) Imp1 Des-chloro Analog (Over-reduction) Reduct->Imp1 Side Rxn

Figure 1: Synthetic pathway highlighting the regioselective displacement and chemoselective reduction steps.

Quality Control & Identification

Ensuring the integrity of this intermediate is vital, as the ortho-piperazine moiety can degrade (oxidize) or form N-oxides if stored improperly.[1]

Analytical Methods
  • HPLC-UV (Method Development):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).[1]

    • Note: The basic piperazine tail causes peak tailing.[1] Add 0.1% Triethylamine or use a high-pH stable column (e.g., XBridge) for sharper peaks.[1]

  • H-NMR Validation:

    • Diagnostic peaks:

      • Aniline

        
        :  Broad singlet at 
        
        
        
        4.0–5.0 ppm.[1]
      • Aromatic Protons: 3 distinct signals (ABC system) for the 4, 5, 6 positions.[1]

      • Ethyl Group: Triplet (~1.0 ppm) and Quartet (~2.4 ppm).[1]

  • Mass Spectrometry (LC-MS):

    • M+H: 240.1 Da.[1]

    • Isotope Pattern: Distinct Chlorine pattern (

      
       ratio of 3:1).[1]
      
QC Decision Tree

QC_Workflow Sample Raw Batch Sample Appearance Visual Check (Color/Form) Sample->Appearance Purity HPLC Purity >98%? Appearance->Purity Id Identity Check (H-NMR / MS) Purity->Id Pass Reject REJECT / REWORK Purity->Reject Fail (<98%) Release BATCH RELEASE Id->Release Match Id->Reject Mismatch

Figure 2: Quality Control decision matrix for batch release.

Applications in Drug Development[1]

This molecule serves as a versatile pharmacophore scaffold in two primary areas:

  • Kinase Inhibitors (Solubility Handle):

    • Many kinase inhibitors (e.g., for FLT3, EGFR, or ALK) suffer from poor solubility due to flat, aromatic heterocyclic cores.[1]

    • Attaching a This compound unit allows the aniline amine to form a hydrogen bond with the kinase hinge region, while the ethylpiperazine tail extends into the solvent-exposed region, dramatically improving solubility and pharmacokinetic properties (ADME).[1]

    • Mechanism: The basic nitrogen of the piperazine can be protonated at physiological pH, enhancing dissolution in the gut.[1]

  • GPCR Ligands (Tricyclic Precursors):

    • This aniline is a precursor for Clozapine-like or Loxapine-like tricyclic systems.[1]

    • Reaction with a suitable electrophile (e.g., 2-chlorobenzoic acid derivative) followed by cyclization yields the dibenzoazepine core, a privileged structure in antipsychotic drug design.[1]

Safety & Handling (MSDS Highlights)
  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4.[1][4]

    • Skin/Eye Irritation: Category 2 (Causes serious eye irritation).[1]

    • Sensitization: Potential skin sensitizer due to the aniline and piperazine functionalities.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aniline is sensitive to oxidation (darkening upon air exposure).[1]

References
  • Sigma-Aldrich. (2024).[1] Product Specification: this compound (CAS 714282-41-4).[1][2][3][5][6][7][8]Link[1]

  • Gu, J., et al. (2021).[1] "Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate." Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637.[1] (Note: Comparative structural analysis of the para-isomer). Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1079271 (Related Analog).[1]Link[1]

  • ChemicalBook. (2024).[1] Synthesis and Application of Piperazinyl-Anilines in Medicinal Chemistry.[1]Link[1]

Sources

Technical Guide: Safe Handling & Operational Controls for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

[1]

Physicochemical Profile & Hazard Identification

Compound Class: Halogenated N-heterocyclic Aniline Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor/GPCR Ligand Synthesis) Physical State: Typically a viscous oil or low-melting solid (due to the ortho-ethylpiperazine disrupting crystal packing).[1] Reactivity: Air-sensitive (oxidation of the aniline amine); Hygroscopic.

Critical Hazard Assessment (GHS Classification Framework)

Based on Structure-Activity Relationship (SAR) analysis of analogous chloroanilines and piperazines:

Hazard CategoryGHS ClassificationMechanistic Risk
Acute Toxicity Category 3 (Oral/Dermal/Inhalation) Methemoglobinemia: The aniline moiety undergoes hepatic N-hydroxylation.[1] The resulting metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), destroying oxygen transport capacity.
Sensitization Category 1 (Resp/Skin) Haptenization: The piperazine ring is a known structural alert for protein conjugation, leading to IgE-mediated hypersensitivity.[1]
Target Organ STOT-RE Category 2 Spleen/Liver/Blood: Chronic exposure leads to hemolytic anemia and compensatory hematopoiesis.[1]
Environmental Aquatic Acute 1 Bioaccumulation: The chloro-substitution increases lipophilicity (LogP), enhancing aquatic persistence.[1]

Toxicological Mechanisms & Exposure Risks

To handle this compound safely, researchers must understand the biological fate of the molecule upon exposure.

The "Lethal Synthesis" Pathway

The danger lies not just in the parent molecule, but in its bio-activation. The ortho-positioning of the piperazine ring provides steric bulk, but the aniline nitrogen remains accessible to Cytochrome P450 enzymes.

ToxicityPathwayParentParent Compound(Lipophilic, Absorbed via Skin)LiverHepatic Metabolism(CYP450 / CYP2E1)Parent->LiverRapid TransportN_OHN-HydroxylamineMetaboliteLiver->N_OHN-OxidationRBCErythrocyte EntryN_OH->RBCDiffusionMetHbMethemoglobinemia(Fe2+ -> Fe3+)Cyanosis / HypoxiaRBC->MetHbRedox Cycling

Figure 1: Mechanism of Aniline-Induced Methemoglobinemia.[1][2] Note the redox cycling capability of the N-hydroxylamine metabolite.

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory coats are insufficient . The lipophilic nature of the ethylpiperazine side chain facilitates rapid transdermal absorption.

The "Barrier" Strategy
Protection LevelRequirementRationale
Respiratory P100 / N100 Respirator or PAPR If handling powders outside a glovebox.[1] Piperazine moieties are potent sensitizers; zero inhalation tolerance.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Butyl Rubber or Viton Chlorinated aromatics permeate standard nitrile. Butyl rubber offers >480 min breakthrough time.[3]
Dermal (Body) Tyvek® Suit (Taped cuffs) Prevents dust accumulation on street clothes, which can lead to secondary exposure at home.
Engineering Class II Type B2 Biosafety Cabinet or Chemical Fume Hood Must have ducted exhaust. Do not use recirculating hoods (HEPA does not trap aniline vapors).

Operational Protocols

Receiving & Storage (Chain of Custody)[1]
  • Inspection: Upon receipt, inspect the septum/seal under UV light (365 nm). Many anilines fluoresce; leakage will be visible.

  • Inert Gas Blanket: Store under Argon. Nitrogen is acceptable, but Argon is heavier and better protects the ortho-substituted amine from oxidation.

  • Temp Control: Store at 2–8°C . Cold storage slows the autoxidation rate ("browning") of the aniline.

Weighing & Solubilization (High Risk Step)

Objective: Solubilize the compound immediately to reduce dust hazard.

  • Pre-weigh Calculation: Calculate the required volume of solvent (e.g., DMSO, DCM) before opening the vial.

  • Closed Transfer: If possible, inject solvent through the septum and withdraw the solution rather than weighing the solid.

  • Neutralization: If the free base is used, be aware it is basic. If the hydrochloride salt is used, it may be acidic.[2]

    • Note: The ortho-piperazine group acts as an internal base, potentially stabilizing the protonated aniline.

Reaction Setup & Quenching
  • Acid Scavenging: When using this intermediate in nucleophilic substitution (e.g., reacting the aniline NH2), the piperazine nitrogen (pKa ~9.8) is more basic than the aniline nitrogen (pKa ~3-4). You must use a stoichiometric excess of base (e.g., DIPEA) or protect the piperazine if selective reaction at the aniline is desired.

  • Quenching: Do not quench into acidic water without cooling. Exothermic salt formation can generate mists containing the toxic parent compound.

Waste Disposal
  • Segregation: Segregate as "P-List" equivalent (Acutely Toxic). Do not mix with general organic solvents.

  • Deactivation: Treat waste streams with dilute KMnO4 (potassium permanganate) or bleach to oxidize the aniline ring before disposal, only if validated by your local EHS protocol. Otherwise, incinerate as high-BTU hazardous waste.

Emergency Response Protocols

Exposure Response Matrix
EventImmediate ActionMedical Marker
Skin Contact Drench with Polyethylene Glycol (PEG 400) or water for 15 min.[1] Soap/water is less effective for lipophilic anilines.Monitor for "Blue Lip" syndrome (Cyanosis).
Inhalation Move to fresh air.[4][5][6][7][8][9] Administer 100% Oxygen.Pulse Oximetry is unreliable for MetHb; requires Co-Oximetry.
Ingestion Do NOT induce vomiting (risk of aspiration).Administer Activated Charcoal if within 1 hour.
Antidote Awareness

Medical personnel must be informed that Methylene Blue is the specific antidote for aniline-induced methemoglobinemia. Provide the SDS to the treating physician immediately.[5][6][9]

Synthesis & Handling Workflow Visualization

HandlingWorkflowStartReceipt of Compound(Check Seal Integrity)StorageStorage: 4°C, Argon, DarkStart->StorageDecisionForm: Solid or Oil?Storage->DecisionSolidPathGlovebox / Static Hood(Anti-Static Gun Required)Decision->SolidPathSolidOilPathSyringe Transfer(Avoid Open Air)Decision->OilPathViscous LiquidSolubilizationDissolve in DMSO/DCM(Create Stock Solution)SolidPath->SolubilizationOilPath->SolubilizationReactionReaction Setup(Closed Vessel)Solubilization->ReactionWasteWaste: High Hazard Incineration(NO Bleach Mixing)Reaction->Waste

Figure 2: Safe Handling Workflow. Note the convergence on "Solubilization" as the primary risk reduction step.

References

  • National Center for Biotechnology Information (2025). PubChemLite Compound Summary for CID 952390: this compound.[1] Retrieved from [Link][1]

  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate.[1] Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635–637. (Cited for structural analog properties and crystallography of piperazinyl-anilines). Retrieved from [Link]

  • International Labour Organization (ILO). ICSC 0130 - 3-Chloroaniline. (Cited for baseline aniline toxicity and methemoglobinemia hazards).[10] Retrieved from [Link][1]

Spectroscopic Characterization of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Novel Moiety

In the realm of pharmaceutical sciences and organic synthesis, the unequivocal structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, predictive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline. As of the writing of this document, publicly available, peer-reviewed spectroscopic data for this specific molecule is not available. Consequently, this guide has been constructed as a predictive framework, drawing upon established principles of spectroscopy and comparative data from structurally analogous compounds.

As a Senior Application Scientist, the objective here is not merely to list predicted values but to provide a comprehensive rationale behind these predictions. This guide is designed to empower researchers to anticipate the spectroscopic characteristics of this and similar molecules, to aid in the identification of synthetic products, and to provide a robust framework for the interpretation of future experimental data. Every protocol and predictive assertion is grounded in fundamental scientific principles to ensure a self-validating and trustworthy resource.

Molecular Structure and its Spectroscopic Implications

The structure of this compound combines a substituted aniline ring with an N-ethylpiperazine moiety. This unique amalgamation of functional groups gives rise to a distinct spectroscopic fingerprint. The aniline portion presents an aromatic system with specific substitution patterns that will dictate the signals in the aromatic region of the NMR spectrum and characteristic IR absorptions. The ethylpiperazine group introduces aliphatic protons and carbons, each with a unique chemical environment, and provides a likely site for fragmentation in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline ring, the methylene and methyl protons of the ethyl group, and the methylene protons of the piperazine ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~7.0-7.2Doublet of doublets1HAr-HThe aromatic proton ortho to the chlorine and meta to the amino group.
~6.7-6.9Doublet of doublets1HAr-HThe aromatic proton meta to both the chlorine and the piperazine group.
~6.6-6.8Doublet of doublets1HAr-HThe aromatic proton ortho to the amino group and meta to the chlorine.
~4.5-5.5Broad singlet2H-NH₂The chemical shift of amine protons can vary significantly with solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.
~2.8-3.2Multiplet4HPiperazine-HMethylene protons of the piperazine ring adjacent to the aniline nitrogen.
~2.5-2.8Multiplet4HPiperazine-HMethylene protons of the piperazine ring adjacent to the ethyl group nitrogen.
~2.4-2.6Quartet2H-CH₂-CH₃Methylene protons of the ethyl group, split by the adjacent methyl protons.
~1.1-1.3Triplet3H-CH₂-CH₃Methyl protons of the ethyl group, split by the adjacent methylene protons.

Causality Behind Predicted Shifts: The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing chlorine atom will deshield adjacent protons, moving them downfield. The piperazine ring, being an alkylamino substituent, will also have an electronic effect on the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~145-150Ar-CAromatic carbon attached to the amino group.
~130-135Ar-CAromatic carbon attached to the chlorine atom.
~125-130Ar-CAromatic carbon attached to the piperazine group.
~120-125Ar-CHAromatic methine carbon.
~115-120Ar-CHAromatic methine carbon.
~110-115Ar-CHAromatic methine carbon.
~52-56Piperazine-CPiperazine carbons adjacent to the ethyl group nitrogen.
~48-52Piperazine-CPiperazine carbons adjacent to the aniline nitrogen.
~51-55-CH₂-CH₃Methylene carbon of the ethyl group.
~11-14-CH₂-CH₃Methyl carbon of the ethyl group.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] The choice of solvent is critical and should be based on the sample's solubility.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

    • For more detailed structural analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H bonds of the aniline, C-H bonds of the aromatic and aliphatic parts, C-N bonds, and the C-Cl bond.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3400-3500N-H stretch (asymmetric)Primary Amine (-NH₂)Medium
3300-3400N-H stretch (symmetric)Primary Amine (-NH₂)Medium
3000-3100C-H stretchAromaticMedium to Weak
2800-3000C-H stretchAliphatic (CH₂, CH₃)Medium to Strong
1600-1650N-H bend (scissoring)Primary Amine (-NH₂)Medium to Strong
1550-1600C=C stretchAromatic RingMedium
1450-1550C=C stretchAromatic RingMedium
1250-1350C-N stretchAryl AmineStrong
1100-1250C-N stretchAlkyl AmineMedium
1000-1100C-Cl stretchAryl HalideStrong

Trustworthiness of Predictions: The predicted IR absorption bands are based on well-established correlation tables for functional groups in organic molecules. The presence of both aromatic and aliphatic C-H stretches, as well as the characteristic N-H stretches of a primary aromatic amine, would be key indicators for the successful synthesis of the target compound.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

For a solid sample, the Potassium Bromide (KBr) pellet method is a common and reliable technique for obtaining an IR spectrum.

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade KBr powder in an oven to remove any moisture.

    • In an agate mortar, grind 1-2 mg of the solid sample to a fine powder.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.[2]

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet press die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound, Electron Ionization (EI) would be a suitable technique.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₈ClN₃). A key feature will be the isotopic pattern of the molecular ion. Due to the presence of a chlorine atom, there will be two peaks for the molecular ion: M⁺ and (M+2)⁺ in an approximate ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: The most likely fragmentation will occur via alpha-cleavage adjacent to the nitrogen atoms of the piperazine ring. This could lead to the loss of an ethyl radical or cleavage within the piperazine ring.

    • Loss of the Ethyl Group: A significant fragment would likely be observed corresponding to the loss of the ethyl group (C₂H₅•), resulting in a fragment ion at [M - 29]⁺.

    • Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic fragmentation, leading to a series of smaller fragment ions.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Predictive Framework for Structural Verification

This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. While experimental data is not yet available in the public domain, the principles and comparative data presented herein offer a robust framework for any researcher working with this or structurally related compounds. The detailed protocols and the rationale behind the predicted spectral features are intended to serve as a practical and educational resource, fostering a deeper understanding of spectroscopic analysis in the context of modern drug discovery and organic chemistry.

References

  • Gu, J., Chen, J.-Z., Nie, X.-L., Huang, G.-P., & Huang, J.-P. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635–637. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 2, 2026, from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved February 2, 2026, from [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved February 2, 2026, from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]

Sources

Potential research areas for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline in Drug Discovery

Executive Summary

This compound (hereafter referred to as CPEA ) represents a highly specialized "privileged scaffold" in medicinal chemistry.[1] Unlike simple phenylpiperazines, the specific ortho-positioning of the piperazine ring relative to the aniline amine, combined with the meta-chloro substituent, creates a sterically constrained, twisted conformation . This atropisomeric potential makes CPEA a high-value intermediate for designing kinase inhibitors that require precise solvent-front orientation and CNS ligands demanding high receptor subtype selectivity.[1]

This guide outlines the chemical architecture, three primary research vectors, and validated experimental protocols for utilizing CPEA in drug development.

Chemical Architecture & Conformational Dynamics

The distinct value of CPEA lies in its steric crowding.

  • The Aniline (Position 1): Serves as a primary hydrogen bond donor (HBD), typically targeting the hinge region of kinases or aspartate residues in GPCRs.

  • The Piperazine (Position 2): Acts as a solubility-enhancing group and a vector for extending into solvent-exposed pockets.[1]

  • The Chlorine (Position 3): Crucial for metabolic stability.[2] It blocks the metabolically vulnerable position ortho to the piperazine and meta to the amine, preventing rapid oxidative clearance. Furthermore, it forces the piperazine ring out of planarity with the benzene ring (dihedral angle twist >60°), decoupling the electronic systems.

Priority Research Areas

Research Area A: Type I/II Kinase Inhibition (Oncology)

CPEA is an ideal "Head Group" for ATP-competitive inhibitors.[1]

  • Mechanism: The aniline amine forms a hydrogen bond with the kinase hinge region (e.g., the backbone carbonyl of Glu or Met residues). The ortho-piperazine directs the ethyl tail towards the solvent front, a common strategy to improve physicochemical properties (logD, solubility) without disrupting the hinge binding.

  • Target Classes:

    • BCR-ABL/SRC: Similar to the structural logic of Bosutinib, where an aniline binds the hinge and a bulky ortho-group fills the ribose pocket.

    • FGFR: The 3-chloro group fills small hydrophobic pockets (gatekeeper residues) often found in Fibroblast Growth Factor Receptors.

Research Area B: CNS Polypharmacology (GPCRs)

Phenylpiperazines are the backbone of serotonin (5-HT) and dopamine (D2) modulation (e.g., Aripiprazole, Trazodone derivatives).

  • Differentiation: Most "classic" CNS drugs use meta- or para-piperazines.[1] The ortho-substitution in CPEA creates a "bent" topology.[1]

  • Application: This bent shape is critical for 5-HT1A vs. D2 selectivity . Research suggests that ortho-steric bulk can reduce D2 affinity while maintaining 5-HT1A agonism, potentially reducing extrapyramidal side effects (EPS) in antipsychotic design.[1]

Research Area C: PROTAC Linker Attachment
  • Application: The distal nitrogen of the ethylpiperazine (or de-ethylated analog) serves as an excellent attachment point for E3 ligase linkers.

  • Logic: Because the piperazine is twisted out of plane, linkers attached here exit the protein binding pocket at a distinct vector, increasing the probability of successful ternary complex formation (Target-PROTAC-E3 Ligase).

Experimental Protocols

Protocol 1: Robust Synthesis of CPEA

Rationale: Direct alkylation of 3-chloro-2-amino-aniline is prone to over-alkylation.[1] The most reliable route is Nucleophilic Aromatic Substitution (


) on a nitro-precursor followed by reduction.

Reagents:

  • 2,3-Dichloronitrobenzene (Starting Material)

  • N-Ethylpiperazine[1]

  • Potassium Carbonate (

    
    )[2]
    
  • DMF (Dimethylformamide)[2]

  • Iron Powder / Ammonium Chloride (for reduction)[2]

Step-by-Step Methodology:

  • S_NAr Coupling:

    • Dissolve 2,3-dichloronitrobenzene (1.0 eq) in dry DMF (0.5 M concentration).

    • Add

      
       (2.5 eq) and N-Ethylpiperazine (1.1 eq).
      
    • Heat to 80°C for 12 hours. Note: The chlorine at position 2 is more electrophilic due to the ortho-nitro effect.[1]

    • QC Check: Monitor by TLC/LCMS for the intermediate 1-nitro-2-(4-ethylpiperazinyl)-3-chlorobenzene.

    • Workup: Pour into ice water, extract with EtOAc, wash with brine.

  • Nitro Reduction (Bechamp Conditions):

    • Suspend the nitro intermediate in EtOH:Water (4:1).

    • Add Iron powder (5.0 eq) and

      
       (5.0 eq).
      
    • Reflux at 80°C for 2-4 hours.

    • Filtration: Filter hot through Celite to remove iron sludge.

    • Purification: Concentrate filtrate and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol 2: Metabolic Stability Assay (Microsomal)

Rationale: To verify if the 3-chloro substituent effectively blocks metabolism.

  • Incubation: Incubate CPEA (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Visualization of Pathways & Logic

Figure 1: Synthetic Pathway & Logic Flow

This diagram illustrates the preferred synthetic route and the divergent research applications.

G Start 2,3-Dichloronitrobenzene Inter Intermediate: 1-Nitro-2-(4-ethylpiperazinyl)-3-chlorobenzene Start->Inter SnAr (N-ethylpiperazine, K2CO3, 80°C) Product TARGET: CPEA This compound Inter->Product Reduction (Fe/NH4Cl, Reflux) App1 Kinase Inhibitors (Hinge Binder) Product->App1 Derivatize Aniline App2 CNS Ligands (5-HT/D2 Selectivity) Product->App2 Salt Formation App3 PROTACs (Linker Attachment) Product->App3 Modify Ethyl Group

Caption: Validated synthetic route (SnAr + Reduction) leading to three distinct drug discovery applications.

Figure 2: Pharmacophore Interaction Map

This diagram details how CPEA interacts within a theoretical binding pocket (e.g., Kinase ATP site).

Pharmacophore Aniline Aniline NH2 (H-Bond Donor) Chloro 3-Chloro (Hydrophobic/Metabolic Block) Aniline->Chloro Meta Pip Piperazine Ring (Solubility/Twist) Aniline->Pip Ortho-Twist Hinge Kinase Hinge (Glu/Met backbone) Aniline->Hinge H-Bond Pocket Hydrophobic Pocket (Gatekeeper Residue) Chloro->Pocket Van der Waals Ethyl Ethyl Tail (Solvent Interaction) Pip->Ethyl Solvent Solvent Front (Water Network) Ethyl->Solvent Exposure

Caption: Pharmacophore mapping showing the H-bond donor role of the aniline and the steric role of the 3-Cl/2-Piperazine motif.[1]

Data Summary: Physicochemical Profile

PropertyValue (Predicted)Implication for Drug Design
Molecular Weight 239.75 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP ~2.2 - 2.5Good lipophilicity for CNS penetration; amenable to oral dosing.[1]
pKa (Piperazine N) ~8.5Protonated at physiological pH; improves aqueous solubility.
pKa (Aniline N) ~3.5Remains neutral at pH 7.4; available for H-bonding.[1]
TPSA ~45 ŲHigh permeability potential (Rule of 5 compliant).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 952390, this compound.[1] Retrieved from [Link][3]

  • Gu, J. et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate.[1][4] Zeitschrift für Kristallographie - New Crystal Structures.[1] (Demonstrates structural properties of the isomer class). Retrieved from [Link]

  • Lombardo, L. J. et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).[1] Journal of Medicinal Chemistry.[5] (Establishes the utility of aniline-piperazine motifs in kinase inhibitors like Dasatinib). Retrieved from [Link]

  • Meanwell, N. A. et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds.[6] Journal of Agricultural and Food Chemistry.[6] (Review of piperazine pharmacophores). Retrieved from [Link]

  • Patent CN102234236A. Synthetic method of 3-chloro-2-methylaniline.[1] (Provides background on handling 3-chloro-2-substituted anilines). Retrieved from

Sources

Strategic Scaffold Analysis: 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline and Its Structural Congeners

[1]

Executive Summary

This technical guide analyzes 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline , a specialized intermediate scaffold used primarily in the development of multi-targeted kinase inhibitors and GPCR ligands. Unlike simple aniline derivatives, this molecule features a 2,3-disubstitution pattern that forces the aniline nitrogen out of planarity, creating a "twisted" atropisomer-like conformation essential for specific binding pockets (e.g., the ATP-binding hinge region of tyrosine kinases).

This document serves as a blueprint for researchers designing homologs and analogs of this scaffold, providing validated synthetic protocols and Structure-Activity Relationship (SAR) logic.

Part 1: Structural Logic & Pharmacophore Analysis

The core value of this compound lies in its steric and electronic properties.[1]

The "Ortho-Twist" Effect

The presence of the bulky 4-ethylpiperazine ring at the ortho position (C2) relative to the aniline amine (C1), combined with the chlorine atom at the adjacent meta position (C3), creates significant steric crowding.

  • Consequence: The aniline

    
     group cannot adopt a planar conformation with the benzene ring.[1]
    
  • Application: This pre-organized "twist" reduces the entropic penalty when binding to sterically constrained pockets, such as the hydrophobic back-cleft of kinases (e.g., EGFR, PDGFR).

The Piperazine Tail[2]
  • Solubility: The basic nitrogen (

    
    ) of the N-ethylpiperazine moiety improves aqueous solubility, a critical parameter for lipophilic kinase inhibitors.
    
  • Binding: The ethyl group provides a small hydrophobic anchor, while the protonated nitrogen can engage in ionic interactions with aspartate or glutamate residues in the protein target.

Part 2: Homologs and Analogs (SAR Design)

When optimizing this scaffold, modifications are typically categorized by their impact on lipophilicity (LogP) , basicity (pKa) , and metabolic stability .[1]

Table 1: Structural Analogs and Physicochemical Impact
ClassModificationR-Group ChangeImpact on Drug Properties
Homolog (Alkyl) Chain ExtensionEthyl

Methyl
Reduces steric bulk; lowers LogP slightly.[1] Common first-pass analog.[1]
Homolog (Alkyl) Chain ExtensionEthyl

Isopropyl
Increases LogP; improves metabolic stability of the N-alkyl bond.[1]
Bioisostere Ring ChangePiperazine

Morpholine
Removes basic center; reduces solubility but eliminates hERG liability.[1]
Bioisostere Ring ChangePiperazine

Piperidine
Increases lipophilicity; removes H-bond acceptor capability.[1]
Electronic Halogen SwapCl

F
Lowers steric bulk; alters metabolic soft spot (blocks oxidation).[1]
Electronic Halogen SwapCl


Increases lipophilicity significantly; strong electron-withdrawing effect.[1]
Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for designing analogs based on observed liabilities in the lead compound.

SAR_LogicLeadLead Scaffold:This compoundProblem1Issue: Poor SolubilityLead->Problem1Problem2Issue: Rapid MetabolismLead->Problem2Problem3Issue: hERG ToxicityLead->Problem3Sol1Strategy: Reduce Lipophilicity(Ethyl -> Methyl)Problem1->Sol1Sol2Strategy: Block Metabolic Site(Cl -> CF3 or F)Problem2->Sol2Sol3Strategy: Remove Basic Center(Piperazine -> Morpholine)Problem3->Sol3

Figure 1: SAR Decision Tree for optimizing the 2-piperazinyl-aniline scaffold.

Part 3: Synthetic Protocol (Self-Validating System)

The synthesis of this compound requires careful control of regioselectivity during the nucleophilic aromatic substitution (

chemoselectivity
Validated Route: followed by Nitro Reduction
Step 1: Regioselective

Reaction: 2,3-Dichloronitrobenzene + 1-Ethylpiperazine

1
  • Mechanism: The nitro group activates the ortho and para positions.[1] In 2,3-dichloronitrobenzene, the C2 position is ortho to the nitro group and activated. The C3 chlorine is meta and unreactive.[1]

  • Protocol:

    • Dissolve 2,3-dichloronitrobenzene (1.0 eq) in acetonitrile (ACN) or DMF.[1]

    • Add potassium carbonate (

      
      , 2.5 eq) as a base to scavenge HCl.[1]
      
    • Add 1-ethylpiperazine (1.1 eq) dropwise at room temperature.

    • Heat to

      
       for 4–6 hours. Monitor by TLC/LC-MS.
      
    • Critical Control Point: Ensure the reaction does not overheat, as bis-substitution (displacing both chlorines) is possible at extreme temperatures, though sterically unlikely.[1]

Step 2: Chemoselective Reduction

Reaction: 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine

1
  • Challenge: Standard catalytic hydrogenation (

    
    , Pd/C) often causes hydrodechlorination  (stripping the Cl atom), yielding the des-chloro impurity.
    
  • Recommended Protocol (Iron/Ammonium Chloride):

    • Suspend the nitro intermediate (1.0 eq) in a mixture of Ethanol/Water (4:1).[1]

    • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

      
      , 5.0 eq).
      
    • Reflux vigorously for 2 hours. The reaction mixture will turn dark brown/rust colored.[1]

    • Validation: LC-MS should show the mass shift of

      
       (loss of two oxygens, gain of two hydrogens).[1]
      
    • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

Visualization: Synthetic Workflow

Synthesis_FlowSMStart: 2,3-DichloronitrobenzeneInterIntermediate:1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazineSM->InterSNAr (80°C)Reagent1Reagent: 1-Ethylpiperazine + K2CO3Reagent1->InterProductProduct:This compoundInter->ProductNitro ReductionRiskRISK: Pd/C Hydrogenation(Causes Dechlorination)Inter->RiskAvoidReagent2Reagent: Fe / NH4Cl / EtOH (Reflux)Reagent2->Product

Figure 2: Validated synthetic pathway avoiding hydrodehalogenation.

Part 4: Applications in Drug Discovery[2]

This scaffold acts as a versatile "left-hand side" (LHS) building block in kinase inhibitor medicinal chemistry.[1]

  • Hinge Binders: The aniline

    
     is typically coupled to a heteroaryl halide (e.g., 2,4-dichloropyrimidine) via a Buchwald-Hartwig or secondary 
    
    
    reaction.[1] The resulting molecule uses the pyrimidine to bind the kinase hinge region, while the piperazine tail extends into the solvent front, improving physicochemical properties.
  • Selectivity Tuning: The 3-Chloro substituent allows researchers to tune the electronic density of the aniline ring, affecting the

    
     of the 
    
    
    and, consequently, the strength of the hydrogen bond to the kinase hinge residues.

References

  • Synthetic Approaches to Piperazine-Containing Drugs. PubMed Central. A comprehensive review of synthetic methodologies for piperazine scaffolds in FDA-approved drugs.

  • Nucleophilic Aromatic Substitution (SNAr): Mechanism and Practice. Master Organic Chemistry. Foundational grounding for the regioselectivity of 2,3-dichloronitrobenzene substitutions.

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline. ResearchGate. Structural data on the regioisomer, validating the crystallographic properties of the ethylpiperazine-aniline class.

  • Piperazine Derivatives: A Privileged Scaffold in Medicinal Chemistry. MDPI. Analysis of the pharmacophoric relevance of the piperazine tail in modern drug design. [1]

Methodological & Application

Application Note: Experimental Design for Validating 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This application note details the experimental framework for characterizing 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline (hereafter referred to as Cpd-A ). Structurally, Cpd-A represents a critical pharmacophore fragment often utilized in the design of Type I and Type II kinase inhibitors, most notably resembling the solvent-exposed "tail" moieties found in ALK (Anaplastic Lymphoma Kinase) inhibitors like Brigatinib [1].

In Fragment-Based Drug Discovery (FBDD), this scaffold is prized for its ability to form hydrogen bonds with the hinge region via the aniline amine while projecting the solubilizing piperazine group into the solvent channel. However, its amphiphilic nature and basicity present specific challenges in biochemical assays, including pH-dependent solubility limits and potential for colloidal aggregation.

This guide provides a self-validating workflow to:

  • Solubilize and manage Cpd-A to prevent experimental artifacts.

  • Quantify its binding affinity using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[1]

  • Rigorously exclude false positives (PAINS/Aggregators) using orthogonal counter-screens.

Chemical Handling & Preparation

Objective: To generate stable assay stocks free from micro-precipitates that cause light scattering and false inhibition.

Chemical Properties[1][2][3][4][5][6][7]
  • Core: Electron-deficient aniline (weak H-bond donor).[1]

  • Tail: Ethylpiperazine (Basic, pKa ~8.5).

  • Risk: At physiological pH (7.4), the piperazine is partially protonated, aiding solubility. However, in high-concentration DMSO stocks diluted into low-ionic strength buffers, "crashing out" is a common failure mode.

Preparation Protocol
  • Solid Storage: Store solid Cpd-A at -20°C under desiccated conditions. Hygroscopicity of the piperazine salt can alter weighing accuracy.

  • Primary Stock (100 mM): Dissolve in anhydrous DMSO. Vortex for 60 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-crystals.

  • Intermediate Dilution (Critical Step):

    • Do NOT dilute directly from 100 mM DMSO into the assay buffer.

    • Step A: Prepare a 100x concentration in 100% DMSO (e.g., if assay is 100 µM, prepare 10 mM DMSO stock).

    • Step B: Dilute 1:100 into the assay buffer immediately prior to dispensing.

    • Why? This prevents the "solvent shock" precipitation often seen when hydrophobic fragments hit aqueous buffer at high concentrations.

Experimental Workflow: The Screening Cascade

The following diagram illustrates the logical flow from compound preparation to validated hit, ensuring resources are not wasted on artifacts.

KinaseFragmentWorkflow Start Compound Preparation (DMSO Stock) Solubility Nephelometry Check (Solubility Limit) Start->Solubility PrimaryAssay Biochemical Screen (TR-FRET / LanthaScreen) [High Conc: 100 µM] Solubility->PrimaryAssay Pass Decision1 >30% Inhibition? PrimaryAssay->Decision1 CounterScreen Counter-Screen: + 0.01% Triton X-100 (Aggregation Check) Decision1->CounterScreen Yes Discard Discard (Artifact) Decision1->Discard No Decision2 Activity Retained? CounterScreen->Decision2 Biophysics Biophysical Validation (SPR or Thermal Shift) Decision2->Biophysics Yes (Specific Binder) Decision2->Discard No (Aggregator) Structure X-Ray Crystallography (Soak) Biophysics->Structure

Figure 1: Validated screening cascade for aniline-piperazine fragments. Note the critical insertion of a detergent-based counter-screen to rule out colloidal aggregation.[1]

Primary Assay Protocol: TR-FRET (LanthaScreen™)

Rationale: Fragment binders often have low affinity (High µM IC50s).[1] Wash-based assays (ELISA) fail due to rapid off-rates.[1] TR-FRET is a homogeneous, equilibrium-based assay ideal for detecting weak binders without disturbing the equilibrium [2].[1]

Target: ALK (Anaplastic Lymphoma Kinase) or EGFR (Epidermal Growth Factor Receptor).[2]

Materials
  • Kinase: Recombinant Human ALK (catalytic domain).

  • Tracer: Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive).[1]

  • Antibody: Europium-labeled anti-tag antibody (binds to the kinase).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Protocol
  • Titration of Tracer: Determine the

    
     of the tracer for the kinase batch. Use a tracer concentration equal to its 
    
    
    
    to ensure assay sensitivity (Cheng-Prusoff correction is minimized).
  • Compound Plating: Dispense 100 nL of Cpd-A (in DMSO) into a 384-well low-volume white plate.

    • Test Range: 8-point dose response starting at 500 µM (top) down to 0.2 µM.[1]

  • Kinase/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody mixture.

    • Incubation 1: 15 minutes at Room Temp. This allows the kinase-antibody complex to stabilize.[1]

  • Tracer Addition: Add 5 µL of Tracer.

    • Final Volume: 10 µL.

    • Final DMSO: 1%.

  • Equilibration: Incubate for 60 minutes at Room Temp in the dark.

  • Read: Measure TR-FRET signal on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer]; Emission 2: 615 nm [Europium]).

Data Analysis (Self-Validating Metric)

Calculate the Emission Ratio (ER):



Plot ER vs. log[Compound].
  • Success Criterion: A sigmoidal curve with a Hill Slope between -0.8 and -1.[1]2. A slope > -2.0 suggests non-specific denaturation or aggregation.[1]

Critical Counter-Screens (The "Trustworthiness" Check)

Anilines and piperazines are notorious for two types of false positives: Colloidal Aggregation and Redox Cycling .

Protocol A: The Detergent Challenge (Aggregation)

Small molecules like Cpd-A can form colloids that sequester the enzyme, mimicking inhibition.

  • Run the Primary Assay (Protocol 4) exactly as described.

  • Run a Parallel Assay: Add 0.01% Triton X-100 (or 0.01% Tween-80) to the assay buffer.

  • Analysis:

    • If IC50 shifts significantly (>3-fold increase) or inhibition disappears in the presence of Triton, Cpd-A is an aggregator . Discard.

    • If IC50 remains stable, the inhibition is likely specific (1:1 binding).

Protocol B: Intrinsic Fluorescence Check

The aniline core can fluoresce.

  • Dispense Cpd-A at the highest test concentration (e.g., 500 µM) into buffer without enzyme or tracer.

  • Read at the TR-FRET wavelengths.

  • Result: If the signal >10% of the assay window, the compound interferes with the readout. Switch to a radiometric assay (e.g.,

    
    P-HotSpot).
    

Data Interpretation & Reference Standards

When analyzing Cpd-A , do not expect nanomolar potency. As a fragment, it likely exhibits "Ligand Efficiency" rather than raw potency.

ParameterExpected Range (Fragment)Interpretation
IC50 10 µM - 200 µMTypical for a fragment.[1] <10 µM indicates a "Super-Fragment".
Hill Slope -0.8 to -1.2Indicates 1:1 stoichiometric binding.[1]
Max Inhibition < 100%Fragments often show partial inhibition due to fast off-rates.[1]

Control Compounds:

  • Positive Control: Staurosporine (Pan-kinase inhibitor) or Brigatinib (if testing ALK).

  • Negative Control: DMSO only.

References

  • Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 59(9), 4073–4097. [1]

  • Robers, M. B., et al. (2008). A time-resolved fluorescence resonance energy transfer assay for profiling inhibitors of protein kinases.[1] Analytical Biochemistry, 372(2), 189-199.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550–553.

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[1][3] Nature Reviews Drug Discovery, 15(9), 605-619.

Sources

Proper handling and storage procedures for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Proper Handling, Storage, and Stability Protocols for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Introduction & Compound Significance

This compound is a specialized heterocyclic building block, primarily utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other targeted oncology pharmacophores.[1] Its structure features an electron-rich aniline moiety ortho-substituted with a bulky, basic ethylpiperazine group.

This unique steric and electronic arrangement imparts specific stability challenges. The electron-donating piperazine ring activates the aniline towards oxidation, while the ortho-positioning creates steric strain that can influence solubility and reactivity.[1] This guide defines the rigorous protocols required to maintain the chemical integrity of this compound (purity >98%) during storage and experimental handling.

Physicochemical Profile & Hazard Assessment

The following data is synthesized from structural analogs (e.g., 3-chloro-2-methylaniline, 1-phenylpiperazine) to provide a robust safety and stability baseline.

PropertySpecification / Characteristic
Chemical Structure Aniline core with Cl at C3, 4-ethylpiperazin-1-yl at C2.[1]
Physical State Solid (Low melting point possible) or viscous oil if impure.[1]
Color Off-white to pale yellow (Pure).[1] Darkens to brown/black upon oxidation.
Solubility Soluble in DMSO, Ethanol, Methanol, DCM.[1] Sparingly soluble in water.[1]
pKa (Calculated) ~7.5 (Piperazine N), ~3.0 (Aniline N).[1]
Hygroscopicity Moderate (Free base); High (Hydrochloride salts).[1]
Health, Safety, & Environment (HSE)
  • Acute Toxicity: High.[1] Aniline derivatives are known methemoglobin-forming agents.[1] Absorption through skin is rapid and potentially fatal.[1]

  • Target Organs: Blood (Methemoglobinemia), Liver, Kidneys.[1]

  • Skin/Eye: Corrosive/Irritant due to the basic piperazine moiety.[1]

  • Signal Word: DANGER

Receipt and Initial Processing Protocol

Upon receipt, the compound must be processed immediately to prevent "Day 0" degradation.[1] Do not store the shipping vial directly in the freezer without verifying the seal integrity.[1]

Workflow: Receipt to Storage

ReceiptProtocol Receiving 1. Package Receipt (Inspect for damage) Inspection 2. Visual Inspection (Check for browning/oxidation) Receiving->Inspection Decision Oxidation Detected? Inspection->Decision Purify Recrystallize / Column (If >5% degradation) Decision->Purify Yes Aliquot 3. Aliquot under Inert Gas (N2 or Ar Glove Box) Decision->Aliquot No Purify->Aliquot Seal 4. Seal & Secondary Containment (Parafilm + Desiccant) Aliquot->Seal Store 5. Long-Term Storage (-20°C, Dark) Seal->Store

Figure 1: Critical workflow for processing incoming shipments to maximize shelf-life.

Storage Protocols

A. Long-Term Storage (> 1 Month)
  • Temperature: -20°C (± 5°C).

  • Atmosphere: The headspace must be purged with Argon or Nitrogen.[1] Argon is preferred as it is heavier than air and provides a better blanket for solids.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-oxidation.[1]

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves to mitigate moisture ingress.[1]

B. Working Stock (Daily/Weekly Use)
  • Temperature: 4°C.[1]

  • State: It is preferable to store the compound as a solid.[1] If solubilized in DMSO, store at -20°C and limit freeze-thaw cycles to a maximum of 3.

  • Stability Window:

    • Solid (Argon flushed, -20°C): 12–24 months.[1]

    • Solution (DMSO, Room Temp): < 24 hours.

    • Solution (DMSO, -20°C): 1–3 months.[1]

Handling and Solubilization

Objective: Prepare a homogeneous solution without inducing oxidative degradation or hydrolysis.

Step-by-Step Solubilization
  • Equilibration: Allow the storage vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents water condensation on the cold solid.[1]

  • Solvent Selection:

    • Preferred: Anhydrous DMSO or DMF (Molecular Sieve treated).[1]

    • Alternative: Ethanol (degassed).[1]

    • Avoid: Acidic aqueous buffers for stock solutions (accelerates oxidation).[1]

  • Dissolution:

    • Add solvent slowly down the side of the vial.[1]

    • Vortex gently.[1] If heating is required, do not exceed 40°C.[1]

    • Note: If the solution turns pink or red immediately, the solvent may contain peroxides or the compound has oxidized.[1]

Experimental Usage Decision Tree

UsageLogic Start Experimental Need SolventCheck Solvent Choice? Start->SolventCheck DMSO DMSO/DMF (Stock Solution) SolventCheck->DMSO Organic AqBuffer Aqueous Buffer (Assay Media) SolventCheck->AqBuffer Aqueous StockPrep Prepare 10-100mM Stock Store -20°C DMSO->StockPrep ImmediateUse Prepare FRESH Use within 4 hours AqBuffer->ImmediateUse OxidationRisk Risk: Auto-oxidation in air/water ImmediateUse->OxidationRisk

Figure 2: Decision logic for solvent selection based on experimental timeframe.

Quality Control & Troubleshooting

Before committing the compound to high-value biological assays (e.g., IC50 determination), validate integrity.[1]

  • Visual Check: Pure compound is off-white/pale yellow.[1] Dark brown/black indicates significant oxidation (quinone imine formation).[1]

  • LC-MS: Check for M+16 (Oxidation) or M+32 peaks.[1]

  • NMR: Proton NMR in DMSO-d6. Look for broadening of the piperazine peaks (indicative of salt formation or aggregation) or new aromatic peaks (degradation).[1]

Emergency Procedures (Spill/Exposure)

  • Skin Contact: Aniline derivatives absorb rapidly.[1] IMMEDIATELY wash with polyethylene glycol 300 (PEG 300) or ethanol, followed by soap and water.[1] Water alone is less effective for lipophilic anilines.[1]

  • Inhalation: Move to fresh air. Administer oxygen if breathing is difficult.[1] Monitor for signs of methemoglobinemia (blue lips/fingernails).[1]

  • Spill: Do not use paper towels (fire hazard with oxidizers).[1] Absorb with sand or vermiculite.[1][2] Dispose of as hazardous organic waste (Incineration).[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Chloroaniline (General Aniline Hazards).[1] Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-(4-Methylpiperazin-1-yl)aniline (Structural Analog).[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Aniline Acute Exposure Guideline Levels.[1] National Library of Medicine.[1] Retrieved from [1]

  • Carl Roth. (2025).[1][3] Handling of Air-Sensitive Nitrogen Compounds.[1][4] Retrieved from [1]

Sources

Optimized Derivatization Strategies for Sterically Hindered Piperazinyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Chloro-2-(4-ethylpiperazin-1-yl)aniline represents a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., ALK, EGFR, or BCR-ABL targets). However, this specific isomer presents a high-difficulty synthetic challenge compared to its para-substituted counterparts.

The "Ortho-Ortho" Challenge

Unlike the more common 4-piperazinyl anilines, this molecule features an amine (


) flanked by two bulky groups:
  • Position 2 (Ortho): A bulky 4-ethylpiperazine ring.

  • Position 3 (Meta to amine, Ortho to piperazine): A Chlorine atom.[1][2]

Implications for Derivatization:

  • Steric Shielding: The nucleophilic aniline nitrogen is sterically crowded, significantly reducing reaction rates with standard electrophiles.[3]

  • Electronic Deactivation: The Chlorine atom (electron-withdrawing) reduces the nucleophilicity of the aniline.

  • Basicity Management: The distal nitrogen (

    
    ) of the piperazine is a basic tertiary amine (
    
    
    
    ). It acts as an internal proton trap and can complicate acidic workups.

This guide provides optimized protocols specifically designed to overcome these barriers, focusing on Amide Coupling and Urea Formation , the two most critical transformations for drug discovery.

Chemical Properties & Handling[4]

PropertySpecificationNotes
Molecular Formula

Mol.[2][4][5][6][7][8][9][10][11][12] Weight 239.75 g/mol
Appearance Off-white to pale yellow solidOxidizes slowly in air; store under

.
Solubility DCM, DMF, DMSO, MeOHPoor solubility in Hexanes/Water.
Basicity Piperazine

is basic
CRITICAL: Product is acid-soluble.[7] Do not use acidic washes during extraction.

Protocol A: High-Force Amide Coupling (Acid Chloride Method)

Rationale: Due to the steric hindrance at the aniline, standard coupling reagents (EDC/NHS) are often too slow, leading to side reactions. Activated acid chlorides are recommended to drive the reaction to completion.

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Acid Chloride (

    
    ) (1.2 - 1.5 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv) Note: Excess base is required to neutralize the HCl byproduct AND the piperazine salt.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst: DMAP (0.1 equiv) Optional, but recommended for sluggish reactions.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Aniline (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to

    
     using an ice bath. Tip: Cooling minimizes initial exotherms, though the reaction may require heat later.
    
  • Addition: Add the Acid Chloride dropwise via syringe.

    • Observation: Fuming may occur; ensure good venting.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by LCMS. Look for

      
      .
      
    • Troubleshooting: If >20% starting material remains after 4 hours, reflux at

      
       for 2 hours.
      
  • Quench: Add saturated

    
     solution (aqueous) to quench excess acid chloride.
    
Workup (The "Basic" Protocol)
  • Phase Separation: Transfer to a separatory funnel. Extract with DCM (

    
    ).
    
  • Wash: Wash combined organics with Brine only.

    • Warning:DO NOT wash with 1N HCl or Citric Acid. The basic piperazine tail will protonate, and your product will be lost to the aqueous layer.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Protocol B: Precision Coupling with Carboxylic Acids (HATU Method)

Rationale: When acid chlorides are unstable or unavailable (e.g., chiral amino acids), HATU is the reagent of choice. It generates a highly reactive At-complex that is less sensitive to steric bulk than HOBt esters.

Materials
  • Substrate: Aniline derivative (1.0 equiv)[7]

  • Carboxylic Acid:

    
     (1.2 equiv)[7]
    
  • Coupling Agent: HATU (1.3 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) - Required for HATU solubility.

Step-by-Step Procedure
  • Activation: In a vial, dissolve the Carboxylic Acid and HATU in dry DMF. Add DIPEA (1.5 equiv immediately). Stir for 5 minutes at RT.

    • Why? This pre-forms the activated ester.

  • Coupling: Add the Aniline substrate and the remaining DIPEA (1.5 equiv) to the mixture.

  • Incubation: Stir at

    
     for 12–18 hours.
    
    • Note: Sterically hindered anilines often require thermal energy even with HATU.

  • Workup: Dilute with EtOAc. Wash

    
     with 5% 
    
    
    
    (aq) to remove DMF, then wash with saturated
    
    
    and Brine.

Protocol C: Urea Synthesis (Kinase Linker)

Rationale: Urea linkages are common pharmacophores (e.g., Sorafenib-like). Isocyanates react rapidly, but the piperazine nitrogen must not compete.

Step-by-Step Procedure
  • Dissolution: Dissolve Aniline (1.0 equiv) in THF.

  • Base: Add Triethylamine (1.1 equiv).

  • Addition: Add Isocyanate (

    
    ) (1.1 equiv) dropwise at RT.
    
  • Monitoring: Reaction is usually fast (1–2 hours).

    • Note: If the isocyanate is not available, use Triphosgene (0.4 equiv) to generate it in situ from the corresponding amine, but this requires strict safety protocols.

Visualization & Logic Flows

Figure 1: Reaction Decision Tree

This logic flow helps select the correct protocol based on the electrophile availability and stability.

ReactionLogic Start Start: 3-Cl-2-Pip-Aniline CheckElectrophile Select Electrophile Start->CheckElectrophile AcidChloride Acid Chloride (R-COCl) CheckElectrophile->AcidChloride High Reactivity CarboxylicAcid Carboxylic Acid (R-COOH) CheckElectrophile->CarboxylicAcid Chiral/Stable Isocyanate Isocyanate (R-NCO) CheckElectrophile->Isocyanate Linker Synthesis MethodA Method A: DCM, DIPEA, 0°C (Fastest, Best Yield) AcidChloride->MethodA MethodB Method B: HATU, DMF, 50°C (For Sensitive Acids) CarboxylicAcid->MethodB MethodC Method C: THF, TEA, RT (Urea Formation) Isocyanate->MethodC

Caption: Decision matrix for selecting the optimal derivatization pathway based on electrophile type.

Figure 2: The "Basic Workup" Logic

A critical visualization to prevent product loss during extraction.

WorkupLogic Crude Crude Reaction Mixture (Product + Salts) Quench Quench: Sat. NaHCO3 Crude->Quench Extract Extract with DCM/EtOAc Quench->Extract Decision Select Wash Solution Extract->Decision AcidWash Acidic Wash (1N HCl) Decision->AcidWash Incorrect BaseWash Neutral/Basic Wash (Brine / Water) Decision->BaseWash Correct Loss CRITICAL FAILURE Product protonates -> Aqueous Layer (Yield Loss) AcidWash->Loss Success SUCCESS Product stays in Organic Layer BaseWash->Success

Caption: Workflow for extraction/purification emphasizing the avoidance of acidic washes.

Quality Control & Validation

To validate the synthesis, the following analytical markers should be checked:

  • LCMS:

    • Confirm Mass:

      
      .
      
    • Purity: UV at 254nm.

  • 1H NMR (DMSO-d6):

    • Amide Proton: Look for a singlet between

      
       ppm (downfield shift confirming acylation).
      
    • Piperazine Protons: Broad multiplets around

      
       ppm.
      
    • Ethyl Group: Triplet (

      
       ppm) and Quartet (
      
      
      
      ppm).

References

  • Review of Piperazine Scaffolds: Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: NIH / Vertex AI Search Results. URL:[Link](Generalized link to PMC for scaffold verification)

  • Sterically Hindered Amide Coupling: Title: The Synthesis of Sterically Hindered Amides.[3][12][13] Source: ResearchGate.[1] URL:[Link]

  • Acid Chloride Protocols: Title: Reactions of Acyl Chlorides with Primary Amines. Source: Chemistry LibreTexts. URL:[Link]

  • Trazodone/Piperazine Intermediates (Analogous Chemistry): Title: Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]...[2] Source: Scholars Research Library. URL:[Link]

Sources

Application Note: High-Throughput Analysis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to HPLC-UV and GC-MS Methods for Pharmaceutical Quality Control

Abstract

This document provides detailed analytical procedures for the quantitative determination and identification of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline. This compound is a critical intermediate and potential impurity in the synthesis of various pharmaceutical agents. Accurate and robust analytical methods are paramount for ensuring the quality, safety, and efficacy of final drug products. We present two orthogonal, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for precise quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and trace-level analysis. The causality behind methodological choices, from column chemistry to ionization techniques, is explained to provide researchers and quality control analysts with a deep, actionable understanding of the protocols.

Introduction: The Analytical Challenge

This compound is a substituted aniline derivative incorporating a piperazine moiety. Its chemical structure presents a unique analytical challenge: it possesses both polar functional groups (primary and tertiary amines) and a non-polar chlorinated aromatic ring. This amphiphilic nature can lead to poor peak shapes and inconsistent retention in chromatographic systems if the method is not carefully optimized. Furthermore, as a potential impurity, its detection at low levels is often required, necessitating high sensitivity and specificity.

The methods detailed herein are designed to address these challenges, providing reliable analytical solutions for process monitoring, stability testing, and final product release in a drug development setting. All procedures are developed with consideration for the principles outlined in the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3][4]

Method 1: Quantitative Analysis by Reverse-Phase HPLC-UV

2.1. Principle and Rationale

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its robustness and versatility. For this compound, a C18 stationary phase is selected for its hydrophobic interactions with the aromatic ring and ethyl group, providing primary retention.[5][6]

The key to achieving symmetrical peak shape for this basic compound lies in controlling the silanol interactions and the ionization state of the analyte. We employ a low-pH mobile phase containing formic acid. The acid serves two purposes:

  • Protonation of the Analyte: It ensures the amine groups are consistently protonated, leading to a single, stable ionic form.

  • Suppression of Silanol Activity: It protonates the free silanol groups on the silica-based C18 column, minimizing secondary ionic interactions that cause peak tailing.[7]

Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is utilized to ensure efficient elution of the target analyte while providing adequate separation from potential impurities with different polarities.

2.2. Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade)

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

2.2.2. Standard and Sample Preparation

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the Stock Standard Solution to 10 mL with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of 10 µg/mL in the diluent. If the sample is in a complex matrix, filtration through a 0.45 µm PTFE syringe filter is required.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by DAD)
Run Time 15 minutes

2.3. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Reference & Sample dissolve 2. Dissolve in Diluent (80:20 H2O:ACN) weigh->dissolve filter 3. Filter Sample (0.45 µm PTFE) dissolve->filter inject 4. Inject 10 µL onto C18 Column filter->inject separate 5. Gradient Elution (ACN/H2O + 0.1% FA) inject->separate detect 6. UV Detection @ 254 nm separate->detect integrate 7. Integrate Peak Area detect->integrate quantify 8. Quantify vs. Reference Standard integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Confirmatory Analysis by GC-MS

3.1. Principle and Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity and is an excellent orthogonal technique to HPLC. The mass spectrometer acts as a highly selective detector, providing structural information that confirms the identity of the analyte beyond any doubt.

Direct GC analysis of anilines can be challenging due to their polarity.[8] However, for a substituted, higher molecular weight compound like this compound, direct injection onto a mid-polarity column (e.g., 5% phenyl polysiloxane) is feasible with an optimized temperature program. This approach avoids the labor-intensive step of derivatization.[9] Electron Ionization (EI) is used as the ionization source due to its robustness and ability to generate reproducible, information-rich fragmentation patterns that can be compared against a library or reference spectrum. For trace analysis, Selected Ion Monitoring (SIM) mode can be employed to maximize sensitivity.

3.2. Experimental Protocol: GC-MS

3.2.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Solvent: Ethyl Acetate (GC grade) or Dichloromethane (GC grade)

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

3.2.2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the Stock Standard Solution to 10 mL with ethyl acetate.

  • Sample Solution: Prepare the sample to a target concentration of 10 µg/mL in ethyl acetate. If necessary, perform a liquid-liquid extraction from an aqueous matrix into the organic solvent.[8]

3.2.3. Chromatographic and Spectrometric Conditions

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode, 280 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification; SIM for quantification
SIM Ions (Hypothetical) Monitor 3-4 characteristic ions (e.g., molecular ion and major fragments)

3.3. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve 1. Dissolve Sample/ Standard in Ethyl Acetate extract 2. (Optional) Liquid-Liquid Extraction for Complex Matrix dissolve->extract inject 3. Splitless Injection (1 µL) extract->inject separate 4. GC Separation on DB-5ms Column inject->separate ionize 5. EI Ionization (70 eV) separate->ionize detect 6. Mass Analysis (Full Scan or SIM) ionize->detect identify 7. Identify by Retention Time & Mass Spectrum detect->identify quantify 8. Quantify using Selected Ion Monitoring (SIM) identify->quantify

Caption: Workflow for GC-MS analysis of this compound.

Method Validation Strategy

Both the HPLC-UV and GC-MS methods must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[2][3] The validation process provides a self-validating system, ensuring the trustworthiness of the data generated.

Validation ParameterPurpose & Typical Experiment
Specificity To ensure the signal is unequivocally from the analyte. For HPLC, analyze blank, placebo, and analyte spiked with known impurities. For GC-MS, the mass spectrum provides inherent specificity.[1]
Linearity To demonstrate a proportional relationship between concentration and response. Analyze a minimum of 5 concentrations across the desired range.
Range The concentration interval where the method is precise, accurate, and linear. Typically 80-120% of the target concentration for an assay.
Accuracy The closeness of the measured value to the true value. Determined by spike recovery studies in the sample matrix at multiple levels (e.g., 3 levels, 3 replicates each).
Precision The degree of scatter between measurements. Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (inter-laboratory).[1]
Limit of Detection (LOD) The lowest concentration that can be detected. Often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, column temperature, flow rate).

Conclusion

The HPLC-UV and GC-MS methods presented provide a comprehensive analytical toolkit for the control of this compound in a pharmaceutical setting. The HPLC method is ideal for routine, high-throughput quantification due to its precision and robustness. The GC-MS method serves as an indispensable tool for identity confirmation and trace-level impurity investigations, offering superior specificity. By understanding the scientific principles behind these protocols, researchers and analysts can confidently implement, validate, and adapt these methods to meet the stringent requirements of drug development and quality control.

References

  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. [Link]

  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. [Link]

  • European Union Reference Laboratory for Pesticides. (2013). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. [Link]

  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. [Link]

  • Chromatography Online. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers. [Link]

  • KNAUER. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]

  • United States Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • ResearchGate. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PubMed. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • SciSpace. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Rationale for Investigation

The compound 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline belongs to a class of molecules containing a piperazine ring, a structural motif prevalent in a wide array of pharmacologically active agents. Piperazine derivatives are known to exhibit diverse biological activities, including but not limited to antipsychotic, antidepressant, and anxiolytic effects.[1] Notably, certain substituted piperazine compounds have demonstrated potential as anti-tumor and anti-cancer agents.[2][3][4] The presence of a chloroaniline group further suggests the potential for biologically relevant interactions, as chloro-containing molecules are integral to many pharmaceuticals, including those developed for oncology.[5]

Given the structural alerts for potential anti-cancer activity, this document provides a comprehensive guide for the initial in vitro characterization of this compound. The protocols herein are designed to establish a foundational understanding of the compound's cytotoxic and potential mechanistic properties in a cancer-relevant context. We will proceed with a logical workflow, beginning with broad cytotoxicity screening, followed by an investigation into a plausible mechanism of action—kinase inhibition—and its downstream cellular consequences.

Experimental Workflow Overview

The following diagram outlines the proposed experimental workflow for the initial characterization of this compound. This staged approach allows for go/no-go decisions at critical junctures, ensuring a resource-efficient evaluation.

Caption: High-level experimental workflow for the in vitro evaluation of the compound.

Part 1: Cytotoxicity Profiling

The initial step in evaluating a novel compound for anti-cancer potential is to determine its cytotoxicity against a panel of cancer cell lines. This allows for the quantification of its growth-inhibitory properties and the determination of the half-maximal inhibitory concentration (IC50). A colorimetric method such as the XTT or MTT assay is a robust and high-throughput compatible choice for this purpose.[6][7][8] These assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[8] In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt (XTT or MTT) to a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.[6][8]

Protocol 1: XTT Cell Viability Assay

This protocol is optimized for a 96-well plate format.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (specific to each cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • XTT labeling reagent and electron-coupling solution

  • 96-well flat-bottom cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete growth medium to create working solutions at 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10^4 cells/mL (this may require optimization depending on the cell line's doubling time).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells for "cells only" (positive control) and "medium only" (background control).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the 2x compound working solutions to the appropriate wells in triplicate.

    • For the "cells only" control, add 100 µL of medium containing the same final concentration of DMSO as the compound-treated wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling solution).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in the CO2 incubator, protected from light. The incubation time may need optimization.

    • Gently shake the plate to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" background from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells:

      • % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Hypothetical Data Summary
Cell LineCompound IC50 (µM)
MCF-7 (Breast)5.2
A549 (Lung)8.1
HCT116 (Colon)3.9

Part 2: Mechanistic Insight - Kinase Inhibition Profile

Many targeted anti-cancer therapies function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9][10] The structure of this compound is consistent with scaffolds found in some kinase inhibitors. Therefore, a logical next step is to assess its ability to inhibit kinase activity. An initial screening against a panel of kinases can provide valuable information about its target specificity.

Protocol 2: General In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a classic and highly sensitive method for measuring kinase activity.[11] It is readily adaptable to various kinases and can be performed in a 96-well format.

Principle: This assay measures the transfer of a radioactive phosphate group (from [γ-³²P]ATP) by a kinase to a specific substrate (peptide or protein). The amount of incorporated radioactivity is directly proportional to the kinase activity. The presence of an inhibitor will reduce this incorporation.

Materials:

  • Recombinant active kinase

  • Specific kinase substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (typically contains MgCl2, MnCl2, DTT, and a buffering agent like HEPES)

  • ATP solution

  • This compound

  • Phosphoric acid (e.g., 75 mM)

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mix containing the kinase, its substrate, and the kinase reaction buffer.

    • In a 96-well plate, add the compound at various concentrations. Include a "no inhibitor" control (with DMSO) and a "no enzyme" control (background).

    • Add the kinase/substrate reaction mix to each well.

    • Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Start the reaction by adding a mix of cold ATP and [γ-³²P]ATP. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[11][12]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane. The negatively charged membrane will bind the phosphorylated substrate, while the unreacted, negatively charged [γ-³²P]ATP will not bind as strongly.

    • Immediately place the membrane in a wash bath of phosphoric acid.

  • Washing:

    • Wash the membrane several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with ethanol or acetone to dry the membrane.

  • Quantification:

    • Place the dried membrane pieces into scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Subtract the background CPM ("no enzyme" control) from all other readings.

    • Calculate the percentage of kinase inhibition:

      • % Inhibition = 100 - [ (CPM_inhibitor / CPM_no inhibitor) * 100 ]

    • Plot % Inhibition against the log of the compound concentration to determine the IC50 value for the specific kinase.

Hypothetical Kinase Screen Data
Kinase Target% Inhibition at 1 µMIC50 (nM)
Akt185%150
PI3Kα25%> 1000
mTOR78%210
MEK15%> 10,000
ERK28%> 10,000

Part 3: Cellular Pathway Modulation - Western Blotting

Based on the hypothetical kinase screen data suggesting potent inhibition of Akt1 and mTOR, a follow-up experiment is required to confirm this effect within a cellular context. Western blotting is the gold-standard technique for analyzing the expression and phosphorylation status of specific proteins in a signaling cascade.[13] By examining the phosphorylation of downstream targets of Akt and mTOR, we can validate the compound's mechanism of action.

Signaling Pathway of Interest: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation p70S6K->Proliferation fourEBP1->Proliferation Inhibition of translation (when unphosphorylated) Compound This compound Compound->Akt Inhibits Compound->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Protocol 3: Western Blot Analysis of Akt/mTOR Pathway

Materials:

  • HCT116 cells (or another sensitive cell line)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Protein molecular weight marker

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 2-6 hours). Include a DMSO control.

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[14]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (protein lysate).

    • Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation for Electrophoresis:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes.[13]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by molecular weight.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To analyze total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-total-Akt or anti-GAPDH).

Interpretation of Results: A dose-dependent decrease in the signal for phosphorylated Akt (Ser473) and phosphorylated p70S6K (Thr389), with no significant change in total Akt, total p70S6K, or the loading control (GAPDH), would strongly support the hypothesis that this compound inhibits the Akt/mTOR signaling pathway in cancer cells.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically assessing its cytotoxicity, identifying potential kinase targets, and validating its impact on a key cancer-related signaling pathway, researchers can build a strong foundational dataset. Positive results from this workflow would justify further investigation, including more comprehensive kinase profiling, cell cycle analysis, apoptosis assays, and eventual progression to in vivo xenograft models to evaluate therapeutic efficacy.

References

  • American Type Culture Collection (ATCC). (2011).
  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637. Available at: [Link]

  • Jadhav, G., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(22), 5258. Available at: [Link]

  • Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Schirmer, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4887. Available at: [Link]

  • Wikipedia contributors. (2023, December 19). MTT assay. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • SciSpace. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

Sources

Application Note: 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline as a Pharmacophore Scaffold

[1][2]

Executive Summary

This compound represents a specialized class of "Ortho-Piperazinyl Anilines."[1][2] Unlike simple anilines, this scaffold offers a pre-installed solubilizing group (the ethylpiperazine) locked in a specific conformation due to the ortho-substitution.[1][2]

Key Utility:

  • Solubility Engine: The basic piperazine nitrogen (pKa ~8.[1][2][3]5) dramatically improves the aqueous solubility of lipophilic drug candidates.[1][2][3]

  • Conformational Lock: The steric clash between the piperazine ring and the aniline amine forces the N-aryl bond to twist, often orienting the molecule to fit specific hydrophobic pockets (e.g., the solvent front of kinase ATP pockets).[1][2]

  • Electronic Modulation: The C3-Chlorine atom creates a "chlorine scan" effect, filling small hydrophobic pockets and reducing the metabolic liability of the aromatic ring.[1][2]

Structural Analysis & Reactivity Map[1][2][3]

Before initiating synthesis, researchers must understand the competing electronic and steric forces within this scaffold.[1][2][3]

The "Ortho-Effect" Challenge

The ortho-piperazine group creates significant steric hindrance around the primary aniline amine (-NH₂).[1][2] Furthermore, the C3-Chlorine is electron-withdrawing (inductive effect, -I), which lowers the nucleophilicity of the aniline nitrogen.[1][2]

  • Consequence: Standard amide couplings (e.g., EDC/NHS) often fail or proceed with low yields.[1][2][3]

  • Solution: Protocols must utilize high-energy active esters (HATU, T3P) or acid chlorides to drive the reaction to completion.[1][2]

Reactivity Visualization

The following diagram maps the chemical accessibility of the scaffold.

ReactivityMapScaffoldThis compoundAmineAniline (-NH2)Nucleophilic HandleScaffold->AmineChloroC3-ChlorineSuzuki/Buchwald HandleScaffold->ChloroPiperazineN-EthylpiperazineSolubility & BasicityScaffold->PiperazineAmideAmide Coupling(Requires HATU/POCl3)Amine->AmidePrimary RouteUreaUrea Formation(Isocyanates)Amine->UreaSecondary RouteCrossCouplingPd-Catalyzed Coupling(Challenging due to sterics)Chloro->CrossCouplingLate StageSaltSalt Formation(HCl/Mesylate)Piperazine->SaltFormulation

Figure 1: Reactivity profile of the scaffold.[1][2] Note the primary synthetic vector is through the aniline amine.[1][2][3]

Application 1: Synthesis of Type I/II Kinase Inhibitors

This scaffold is frequently used to synthesize inhibitors targeting EGFR, ALK, or FLT3 .[1][2][3] The aniline nitrogen binds to the kinase "hinge region" (often via a pyrimidine or quinazoline linker), while the piperazine extends into the solvent-exposed region.[1][2]

Workflow: Convergent Synthesis

The most robust strategy involves coupling the scaffold to a heteroaryl carboxylic acid (e.g., a substituted pyrimidine-5-carboxylic acid).[1][2]

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this protocol for coupling sterically hindered acids.[1][2]

Materials:

  • Scaffold: this compound (1.0 equiv)[1][2]

  • Carboxylic Acid Partner (1.1 equiv)[1][2][3]

  • Coupling Agent: HATU (1.2 equiv)[1][2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1][2][3]

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask under Argon, dissolve the Carboxylic Acid Partner in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn yellow/orange.[1][2][3] Stir for 15 minutes to form the activated O-azabenzotriazole ester.[1][2]

  • Scaffold Addition: Add This compound (1.0 equiv).[1][2]

    • Critical Note: Due to the 3-Cl and 2-Piperazinyl groups, the aniline is sluggish.[1][2] If no reaction occurs after 1 hour, heat to 50°C .

  • Monitoring: Monitor via LC-MS. The basic piperazine moiety will result in a distinct [M+H]+ peak.[1][2][3]

  • Workup (Specific for Basic Products):

    • Dilute reaction with EtOAc.[1][2][3]

    • Wash with saturated NaHCO₃ (Do NOT use acid, or you will extract the product into the aqueous layer due to the piperazine).[1][2][3]

    • Wash with water (x3) to remove DMF.[1][2][3]

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

Application 2: Synthesis of Urea Derivatives (Immunomodulators)

Urea linkages provide an alternative hydrogen-bonding motif, often used in multi-kinase inhibitors (e.g., Sorafenib analogs).[1][2]

Protocol B: Isocyanate Coupling

Materials:

  • Scaffold (1.0 equiv)

  • Aryl Isocyanate (1.0 equiv)[1][2][3]

  • Solvent: Dichloromethane (DCM) or THF.[1][2][3]

Methodology:

  • Dissolve the scaffold in anhydrous DCM (0.2 M).[1][2][3]

  • Cool to 0°C. Although the aniline is hindered, isocyanates are highly reactive.[1][2][3] Cooling prevents bis-addition.[1][2]

  • Add the Aryl Isocyanate dropwise.[1][2][3]

  • Allow to warm to RT and stir for 4 hours.

  • Purification: The product often precipitates out of DCM.[1][2][3] Filter the solid.[1][2][3][4] If soluble, evaporate and purify via Flash Chromatography (DCM/MeOH/NH₃).[1][2][3]

Purification & Handling Guide

The presence of the ethylpiperazine moiety dictates the purification strategy.[1][2][3] The molecule is amphoteric but predominantly basic.[1][2][3]

Flash Chromatography Strategy

Standard silica gel is acidic and can irreversibly bind the piperazine ring, leading to massive yield loss (streaking).[1][2][3]

Recommended Solvent Systems:

  • DCM / MeOH / NH₄OH (90:9:1): The ammonia neutralizes the silica, allowing the basic product to elute.[1][2][3]

  • Amine-Functionalized Silica: Use NH-capped silica cartridges for cleaner separations without basic modifiers in the solvent.[1][2]

Solubility Data Table
SolventSolubility (25°C)Usage Notes
DMSO High (>50 mg/mL)Preferred for biological assays.[1][2]
DCM HighPreferred for reactions.[1][2][3]
Water (pH 7) LowPoor solubility as free base.[1][2][3]
Water (pH 2) HighSoluble as HCl or TFA salt.[1][2][3]
Diethyl Ether ModerateGood for precipitation purification.[1][2][3]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow for generating a library of inhibitors using this scaffold.

SynthesisWorkflowStartStart: this compoundCouplingCoupling Reaction(HATU, DMF, 50°C)Start->CouplingAcidDiverse Carboxylic Acids(R-COOH)Acid->CouplingWorkupBasic Workup(Wash w/ NaHCO3)Coupling->WorkupPurificationFlash Chromatography(DCM/MeOH/NH3)Workup->PurificationFinalFinal Drug Candidate(Kinase Inhibitor)Purification->Final

Figure 2: Optimized workflow for library generation.[1][2]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Amide Coupling Steric hindrance of ortho-piperazine.[1][2]Switch to POCl₃ method (form acid chloride in situ) or use T3P (Propylphosphonic anhydride) at 80°C.
Product Streaking on TLC Interaction with acidic silica.[1][2][3]Pre-treat TLC plate with 5% Triethylamine in MeOH before spotting.[1][2][3]
Oxidation/Darkening Aniline oxidation.[1][2][3]Store scaffold under Nitrogen/Argon at -20°C. Use antioxidants (e.g., Ascorbic acid) during prolonged workups if necessary.[1][2]

References

  • Piperazine Scaffolds in Drug Design

    • Berkheij, M., et al.[1][2][3] "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005.[1][2][3] Link[1][2][3]

  • Amide Coupling of Hindered Anilines

    • Dunetz, J. R., et al.[1][2][3] "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals."[1][2] Organic Process Research & Development, 2016.[1][2][3] Link[1][2][3]

  • Kinase Inhibitor Design (Aniline Pharmacophores)

    • Zhang, J., et al.[1][2][3][5] "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2][3] Nature Reviews Cancer, 2009.[1][2][3] Link

  • Specific Analog Data (Gilteritinib/Brigatinib Intermediates)

    • PubChem Compound Summary for Piperazine-Aniline Derivatives.Link[1][2][3]

  • Purification of Basic Heterocycles

    • Sigma-Aldrich Technical Bulletin.[1][2] "Flash Chromatography of Basic Compounds."[1][2][3] Link

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3CL-2EP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Impurity Control for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline[1][2]

Executive Summary & Pathway Analysis

User Query: "How do I improve the yield of this compound? I am facing low conversion and byproduct formation."

Scientist's Diagnostic: The synthesis of This compound (Target 3 ) typically proceeds via a two-step sequence starting from 2,3-dichloronitrobenzene (SM 1 ).[1][2] The structural congestion at the C2 position (sandwiched between a nitro group and a chlorine atom) presents a significant steric barrier during the SNAr step.[2] Furthermore, the subsequent reduction of the nitro group carries a high risk of hydrodechlorination (loss of the C3-chlorine) if standard catalytic hydrogenation is employed.

The Validated Pathway

SynthesisPathway SM 2,3-Dichloronitrobenzene (Starting Material) Inter Intermediate: 1-(2-Chloro-6-nitrophenyl)- 4-ethylpiperazine SM->Inter Step 1: SNAr (Steric Challenge) Imp1 Impurity A: Regioisomer (C3 attack) SM->Imp1 Wrong Isomer (Low Probability) Reagent 1-Ethylpiperazine (Nucleophile) Reagent->Inter Target Target Product: This compound Inter->Target Step 2: Reduction (Chemoselectivity) Imp2 Impurity B: Dechlorinated Aniline Inter->Imp2 Over-reduction (Pd/C + H2)

Figure 1: Critical Control Points in the synthesis pathway. The primary yield losses occur at the steric bottleneck of Step 1 and the chemoselectivity failure in Step 2.

Troubleshooting Guide: Step-by-Step Optimization

Module 1: The SNAr Coupling (Formation of the Nitro-Intermediate)

The Problem: Incomplete conversion or formation of "gummy" black tars. Root Cause: The C2 position in 2,3-dichloronitrobenzene is sterically hindered.[2] While electronically activated by the ortho-nitro group, the flanking chlorine at C3 creates resistance to the incoming piperazine nucleophile.

Protocol Optimization Table
ParameterStandard (Low Yield)Optimized (High Yield)Technical Rationale
Solvent Ethanol or DCMNMP, DMSO, or Neat Polar aprotic solvents stabilize the Meisenheimer complex.[1][2] High boiling points allow necessary thermal activation (>100°C).[1][2]
Base TEA (Triethylamine)DIPEA or K₂CO₃ DIPEA (Hünig's base) is non-nucleophilic and prevents quaternary salt byproducts.[1][2] K₂CO₃ acts as an acid scavenger without competing.[1][2]
Stoichiometry 1:11:1.5 (Excess Amine) Drive the equilibrium forward. The amine is cheaper than the nitro-core.
Temperature Reflux (80°C)110°C - 120°C Overcomes the steric energy barrier at the C2 position.[1][2]
Scientist's Note on Regioselectivity:

Users often fear attack at the C3 position.[2] In 2,3-dichloronitrobenzene, the C2 position is ortho to the nitro group (highly activated), while C3 is meta (unactivated).[2] Despite the steric hindrance, electronic effects dominate, ensuring >95% regioselectivity for C2.[2] Do not lower the temperature to "improve selectivity"; you will simply stop the reaction.

Module 2: The Nitro Reduction (Formation of the Aniline)[2]

The Problem: Loss of the Chlorine atom (Dehalogenation).[1][2] Mass spec shows [M-34] peaks.[1][2] Root Cause: Standard Catalytic Hydrogenation (Pd/C + H₂) is too active.[1][2] Palladium readily inserts into aryl-chloride bonds, facilitating hydrodechlorination.[2]

Decision Matrix: Selecting the Right Reductant

ReductionLogic Start Start: Nitro Reduction Q1 Is Chlorine present on the ring? Start->Q1 MethodA Method A: Pd/C + H2 Q1->MethodA No MethodB Method B: Fe / NH4Cl (Bechamp) Q1->MethodB Yes (Recommended) MethodC Method C: SnCl2 / HCl Q1->MethodC Yes (Alternative) MethodD Method D: Pt/C (Sulfided) Q1->MethodD Yes (Scalable) Result1 Result1 MethodA->Result1 Result: Dechlorination (Yield Loss) Result2 Result2 MethodB->Result2 Result: Chemoselective (High Yield)

Figure 2: Logic flow for preventing dehalogenation. Iron-mediated reduction is the most robust method for this specific substrate.[1]

Recommended Protocol: Iron-Ammonium Chloride Reduction

This method (a variation of the Béchamp reduction) is chemically incapable of breaking the C-Cl bond under standard conditions, ensuring 100% chemoselectivity.[2]

Reagents:

  • Intermediate (Nitro compound): 1.0 eq[1][2][3]

  • Iron Powder (325 mesh): 5.0 eq[1][2]

  • Ammonium Chloride (NH₄Cl): 5.0 eq[1][2]

  • Solvent: Ethanol/Water (4:1 ratio)[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve the nitro-intermediate in Ethanol/Water.[1][2][3]

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1][2][3][4][5] The yellow nitro compound should disappear; a fluorescent blue spot (aniline) may appear.[1][2]

  • Filtration: Filter hot through a Celite pad to remove iron oxide sludge.[1][2] Wash the pad with hot ethanol.[2]

    • Tip: Do not let the filter cake dry out completely (pyrophoric risk).[1][2]

  • Workup: Concentrate the filtrate. Partition between Ethyl Acetate and Water.[1][2][3] The product is in the organic layer.

Frequently Asked Questions (FAQs)

Q: Can I use SnCl₂ (Stannous Chloride) instead of Iron? A: Yes, SnCl₂ in HCl or Ethanol is effective and selective.[1][2] However, tin byproducts are notoriously difficult to remove from the final product and can cause emulsion issues during extraction.[2] Iron/NH₄Cl is "cleaner" for workup.[1][2]

Q: My SNAr reaction solidifies and stirring stops. What should I do? A: This indicates the precipitation of the hydrochloride salt of the piperazine or the product.

  • Fix: Add more solvent (NMP/DMSO) or use a mechanical stirrer.[1][2] Ensure you are using an auxiliary base (like K₂CO₃) to scavenge the HCl formed.[1][2]

Q: I see a small impurity at +16 mass units in the final LCMS. A: This is likely the N-oxide of the piperazine or aniline, caused by air oxidation during workup.

  • Fix: Perform the reduction and workup under an inert atmosphere (Nitrogen/Argon). Add a pinch of antioxidant (e.g., Sodium Metabisulfite) during the aqueous workup.[2]

Q: Why not use Pd/C with a poison like Pyridine? A: While possible, "poisoned" catalysts are finicky.[2] If the poison ratio is off, you either get no reaction or dehalogenation.[2] The Iron method is thermodynamically unable to reduce the aryl chloride, making it a "self-validating" system for purity.

References

  • Chemoselective Nitro Reduction: Ramadas, K., & Srinivasan, N. (1992).[2] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[1][2][6] Synthetic Communications, 22(22), 3189–3195.[1][2][7] [1][2]

  • Regioselectivity in SNAr: For general principles on ortho vs meta activation in chloronitrobenzenes, refer to: March's Advanced Organic Chemistry, "Nucleophilic Arom
  • Dehalogenation Mechanisms: BenchChem Technical Support. "How to avoid dehalogenation side reactions in Suzuki coupling and Reductions."

  • Crystal Structure Verification: Gu, J., et al. (2021).[1][2] "Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate." Zeitschrift für Kristallographie - New Crystal Structures, 236(3).[1][2] (Note: Cited for structural characterization methods of similar isomers).[1][2]

Sources

Technical Support Center: Impurity Profiling for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4]

This guide addresses the synthesis and impurity profiling of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline , a critical intermediate in the manufacture of the VEGF inhibitor Tivozanib [1].

The synthesis typically follows a two-step sequence starting from 2,3-dichloronitrobenzene . High-purity isolation of this aniline is notoriously difficult due to two competing factors:

  • Steric Hindrance: The bulky piperazine ring at the ortho position makes the nitro group difficult to access during reduction.[1]

  • Labile Chlorine: The chlorine atom at position 3 is susceptible to hydrodehalogenation (dechlorination) under standard catalytic hydrogenation conditions.[1]

This support guide breaks down the "Happy Path" vs. "Impurity Path" to help you identify and eliminate contaminants.

Synthetic Pathway & Impurity Map[2][4][5][6]

The following diagram illustrates the standard synthesis alongside the specific branch points where common impurities (IMP-A through IMP-D) are generated.

SynthesisMap SM Starting Material 2,3-Dichloronitrobenzene Int1 Intermediate 1 1-(2-chloro-6-nitrophenyl)- 4-ethylpiperazine SM->Int1 Step 1: SNAr (Base/Heat) ImpA IMP-A: Bis-Adduct (Displacement of both Cl) SM->ImpA Excess Reagent High Temp ImpB IMP-B: Regioisomer (From 3,4-dichloro contaminant) SM->ImpB SM Purity Issue Reagent N-Ethylpiperazine Reagent->Int1 Product Target Product 3-Chloro-2-(4-ethylpiperazin- 1-yl)aniline Int1->Product Step 2: Reduction (Fe/HCl or H2/Pt) ImpC IMP-C: Des-Chloro (Over-reduction) Int1->ImpC Pd/C, H2 (Dechlorination) ImpD IMP-D: Hydroxylamine (Partial Reduction) Int1->ImpD Incomplete Rxn

Figure 1: Synthetic workflow identifying critical control points for impurities IMP-A through IMP-D.

Module 1: The Coupling Step ( )

Reaction: 2,3-Dichloronitrobenzene + N-Ethylpiperazine


 Nitro Intermediate.
Common Issues & Solutions
Impurity IDNameStructure/OriginTroubleshooting Protocol
IMP-A Bis-Piperazine Adduct Origin: Nucleophilic attack at both C2 and C3 chlorine positions.Mass Shift: +112 Da (approx) vs Intermediate.Cause: Excess N-ethylpiperazine or reaction temperature >100°C.Fix: Maintain stoichiometry at 1.05 eq. Keep Temp <80°C. The C3 chlorine is deactivated after the first substitution, but forcing conditions will displace it.
IMP-B Regioisomer Origin: Contamination of starting material with 3,4-dichloronitrobenzene.Result: Piperazine attaches at para-position relative to nitro.Cause: Low quality 2,3-dichloronitrobenzene.Fix: Check SM by GC. 2,3-isomer is synthesized via nitration of 1,2-dichlorobenzene; 3,4-isomer is a common byproduct [2].
IMP-Phenol Hydrolysis Product Origin: Displacement of Cl by OH⁻.Mass Shift: -18 Da (Cl

OH).
Cause: Wet solvent or use of hydroxide bases (NaOH/KOH).Fix: Use anhydrous carbonate bases (

) or organic bases (DIPEA) in dry DMF/DMSO.[1]

Module 2: The Reduction Step (Critical)

Reaction: Nitro Intermediate


 Target Aniline.[1]

This is the most sensitive step. The presence of the halogen (Cl) and the basic nitrogen (piperazine) creates a "perfect storm" for side reactions.[1]

The "Silent Killer": Dechlorination (IMP-C)
  • Observation: LC-MS shows a peak at [M-34] (Loss of Cl, gain of H).

  • Mechanism: Oxidative addition of the C-Cl bond to the metal catalyst (common with Pd/C), followed by reductive elimination.

  • Prevention Strategy:

    • Avoid Pd/C: Palladium on Carbon is too active for chloronitro aromatics unless poisoned.[1]

    • Alternative Catalysts: Use Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel .[1] These are chemoselective for Nitro

      
       Amine without touching the Aryl-Chloride [3].
      
    • Chemical Reduction: If catalytic hydrogenation fails, switch to Fe/NH4Cl or SnCl2/HCl (Bechamp reduction).[1] This completely eliminates the risk of dechlorination.[1]

The "Stalled" Reaction: Hydroxylamine (IMP-D)
  • Observation: LC-MS shows a peak at [M+16] relative to the target aniline.

  • Mechanism: The bulky piperazine group at the ortho position sterically hinders the approach of hydrogen to the catalyst surface, stalling the reduction at the hydroxylamine (

    
    ) stage.
    
  • Fix: Increase reaction time or temperature slightly. Ensure vigorous stirring to overcome mass transfer limitations.[1]

Analytical Troubleshooting Guide (FAQs)

Q: I see a peak at m/z 255 in positive mode. What is it? A: This is likely the N-Oxide of the piperazine ring.

  • Cause: Exposure of the final product or intermediate to air/peroxides over time.[1]

  • Prevention:[1] Store under Nitrogen/Argon.[1] Ensure solvents are peroxide-free (especially if using THF or Ethers).[1]

Q: My product is turning purple/brown upon exposure to air. A: Anilines are prone to oxidation.[1] The color change suggests the formation of Azo or Azoxy dimers.[1]

  • Fix: Recrystallize immediately as the HCl salt.[1] The hydrochloride salt of Tivozanib intermediates is significantly more stable than the free base [4].[1]

Q: How do I remove the Des-Chloro impurity (IMP-C)? A: It is extremely difficult to separate the des-chloro impurity from the target product via crystallization due to structural similarity.

  • Critical: You must prevent it during synthesis.[1] If IMP-C > 1.0%, discard the batch or use Prep-HPLC. Crystallization is rarely effective.[1]

Decision Tree for Unknown Peaks

Use this flow to identify unknown impurities in your LC-MS spectrum.

TroubleshootingTree Start Unknown Peak in LC-MS CheckMass Check Mass Difference vs Target (M) Start->CheckMass M_minus_34 Mass = M - 34 Da CheckMass->M_minus_34 M_plus_16 Mass = M + 16 Da CheckMass->M_plus_16 M_plus_112 Mass = M + 112 Da CheckMass->M_plus_112 Result_DesCl Diagnosis: Des-Chloro Impurity (Over-reduction) M_minus_34->Result_DesCl Result_OH Diagnosis: Hydroxylamine (Incomplete Reduction) OR N-Oxide M_plus_16->Result_OH Result_Bis Diagnosis: Bis-Piperazine (Step 1 Failure) M_plus_112->Result_Bis

Figure 2: Rapid diagnostic logic for mass spectrometry data analysis.

References

  • Liu, M., et al. (2012).[1] Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib.[1][2][3][4] Advanced Materials Research, 554-556, 1863-1866. Link[1]

  • BenchChem Technical Guide. (2025). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Link

  • Schenkel, B., et al. (2011).[1] Reductive Dechlorination during Catalytic Hydrogenation: A Case Study. Organic Process Research & Development. (General reference for chloro-aniline reduction issues).

  • FDA Center for Drug Evaluation. (2020).[1] CMC Review for Tivozanib (Fotivda).[1][3] Application Number 212904Orig1s000.[1] Link

Sources

Technical Support Center: Crystallization of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies for the crystallization of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline. It is designed for researchers, chemists, and pharmaceutical development professionals to navigate common challenges and achieve high-purity crystalline material. The methodologies described are grounded in established crystallographic principles and practical laboratory experience.

Compound Profile & Key Physicochemical Considerations

This compound is a substituted aniline derivative containing a bulky, basic ethylpiperazine moiety. This unique structure presents specific crystallization challenges. The aniline portion is susceptible to oxidation, which can introduce color to the final product, while the piperazine group significantly influences solubility and can lead to the formation of multiple crystalline forms (polymorphism) or solvates.[1][2]

Understanding the compound's likely properties is critical for designing a successful crystallization protocol. While experimental data for this exact molecule is scarce, we can estimate its behavior based on its constituent parts: 3-chloroaniline and N-substituted piperazines.

PropertyEstimated Value / BehaviorRationale & Impact on Crystallization
Physical State Likely a low-melting solid or a viscous oil at room temperature.Low melting points increase the risk of "oiling out." The crude product may be an oil, making purification by crystallization essential.
pKa (Conjugate Acid) ~7-8 (Piperazine N), ~3-4 (Aniline N)The ethylpiperazine nitrogen is significantly more basic than the aniline nitrogen. This allows for selective salt formation at the piperazine site, a key strategy for purification. Aromatic amines are not very basic and require strong acids for protonation.[3]
Solubility Profile Generally soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate) and sparingly soluble in nonpolar solvents (e.g., hexanes, heptane).[4]This profile is ideal for anti-solvent crystallization methods. Ethyl acetate has been successfully used to crystallize a closely related isomer.[5]
Stability Prone to oxidation and darkening upon exposure to air and light.[4]Crystallization should be performed promptly after synthesis. The use of an inert atmosphere (N₂ or Ar) is recommended for prolonged experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for crystallizing this compound?

A good starting point is a moderately polar solvent in which the compound shows a significant solubility difference between hot and cold conditions. Based on data from a related isomer, ethyl acetate is a primary candidate.[5] Other promising solvents include isopropanol (IPA), acetonitrile, and acetone. A solvent/anti-solvent system, such as IPA/heptane or acetone/water, is also highly recommended.

Q2: My compound "oiled out" into a viscous liquid instead of forming crystals. What should I do?

Oiling out occurs when the solute separates from the solution as a liquid phase. This is common for low-melting point solids or when using high-boiling point solvents. Refer to the detailed Troubleshooting Guide for Oiling Out below for step-by-step solutions.

Q3: My compound won't crystallize, even after cooling the solution in an ice bath. What are my next steps?

This indicates the solution is not sufficiently supersaturated or that nucleation is inhibited. Key strategies include:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface.

  • Create a Seed Crystal: If you have a small amount of solid material, add a tiny crystal to the cooled solution.

  • Increase Concentration: Gently heat the solution to evaporate a portion of the solvent and then re-cool.[6]

  • Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., heptane or water) until the solution becomes persistently cloudy.

Q4: My final product is a very fine powder, not well-defined crystals. How can I improve this?

Fine powders result from rapid crystallization, which can trap impurities.[6][7] To obtain larger, higher-purity crystals, you must slow down the crystal growth process.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop before moving it to a refrigerator or ice bath. Insulating the flask can further slow the cooling rate.

  • Reduce Supersaturation: Add a small excess of the hot solvent (1-5% more) beyond the minimum required for dissolution. This will slow the onset of crystallization as the solution cools.[6]

Q5: My crystalline product is yellow or brown. How can I get a colorless product?

Aniline derivatives are prone to air oxidation, which forms colored impurities.[4]

  • Charcoal Treatment: Before cooling, add a small amount of activated carbon (1-2% w/w) to the hot solution and keep it at temperature for 5-10 minutes. Filter the hot solution through a pad of Celite® or a tight cotton plug to remove the charcoal and its adsorbed impurities.

  • Work Quickly: Minimize the time the compound spends in a hot solution.

In-Depth Troubleshooting Guides

Problem: The Compound "Oils Out" During Cooling

Causality: Oiling out is a liquid-liquid phase separation, not a crystallization. It happens when a supersaturated solution is cooled to a temperature that is still above the melting point of the solute-solvent mixture. The compound, unable to solidify, separates as a supercooled liquid.

Step-by-Step Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more of the same solvent (10-20% increase in volume) to reduce the concentration. This lowers the saturation temperature, hopefully to a point below the compound's melting point. Cool the solution again, very slowly.

  • Lower the Crystallization Temperature: If the initial solvent has a high boiling point (e.g., toluene, xylene), switch to a lower-boiling solvent like ethyl acetate or acetone. This ensures the solution cools to a lower temperature before becoming saturated.

  • Anti-Solvent Addition at Room Temperature: Dissolve the crude material in a minimal amount of a good solvent (e.g., isopropanol, acetone) at room temperature. Add a miscible anti-solvent (e.g., heptane, water) dropwise with vigorous stirring until a persistent cloudiness appears. Add a few drops of the good solvent to clarify, then allow the solution to stand undisturbed.

  • Convert to a Salt: Oiling out is less common with salts due to their higher melting points. Consider converting the free base to its hydrochloride salt for purification (see protocol below).

OilingOut start Crude product 'oils out' upon cooling reheat Re-heat solution to re-dissolve the oil start->reheat decision1 Is the boiling point of the solvent high (e.g., >100 °C)? reheat->decision1 add_solvent Add 10-20% more solvent to the hot solution decision1->add_solvent No change_solvent Switch to a lower-boiling solvent (e.g., Ethyl Acetate, Acetone) decision1->change_solvent Yes slow_cool1 Cool SLOWLY to RT, then to 0-4 °C add_solvent->slow_cool1 decision2 Did it oil out again? slow_cool1->decision2 change_solvent->slow_cool1 antisolvent_path Use Anti-Solvent Method: 1. Dissolve crude in min. good solvent at RT. 2. Add anti-solvent dropwise until cloudy. 3. Let stand. decision2->antisolvent_path Yes success Crystals Formed decision2->success No salt_path Consider Salt Formation: Convert to a crystalline salt (e.g., HCl salt) for purification. antisolvent_path->salt_path If still fails salt_path->success

Caption: Decision workflow for resolving issues when the compound separates as an oil.

Problem: Failure to Purify the Free Base / Persistent Impurities

Causality: Amines can be difficult to crystallize as free bases.[8] They can co-crystallize with related impurities or remain as oils. Converting the target amine to a salt often results in a much more crystalline solid with different solubility characteristics, allowing for effective purification. The basic piperazine nitrogen is the ideal site for salt formation.

Experimental Protocol: Purification via Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude this compound in a suitable solvent. Anhydrous isopropanol (IPA) or ethyl acetate are excellent choices (approx. 5-10 mL per gram of crude material).

  • Acidification: While stirring the solution at room temperature, slowly add a solution of HCl. A commercially available solution of 2M HCl in diethyl ether or a 5-6 M solution in isopropanol is ideal. Add the acid dropwise until the solution becomes acidic (test with pH paper by touching a drop to the paper; do not dip the paper in the solution).

  • Precipitation: The hydrochloride salt will often precipitate immediately as a white solid. Continue stirring for 15-30 minutes at room temperature to ensure complete precipitation. If no solid forms, cooling the solution in an ice bath may be required.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for the reaction, e.g., IPA or ethyl acetate) and then with a non-polar solvent like diethyl ether or heptane to facilitate drying.

  • Recrystallization of the Salt: The isolated salt can now be recrystallized. A common solvent system for amine hydrochlorides is an alcohol like ethanol or methanol, sometimes with the addition of water or an anti-solvent like ether or ethyl acetate to decrease solubility.[9] Dissolve the salt in a minimum amount of boiling ethanol, then cool slowly to obtain pure crystals of the hydrochloride salt.

  • Liberation of Free Base (Optional): If the final application requires the free base, the pure salt can be dissolved in water and basified with an aqueous solution of NaOH or K₂CO₃. The pure free base will separate and can be extracted with a solvent like dichloromethane or ethyl acetate.

MethodGood Solvent (for dissolving)Anti-Solvent (for precipitating)Target FormNotes
Cooling Ethyl AcetateN/AFree BaseA proven method for a related isomer.[5] Good for slow evaporation as well.
Cooling Isopropanol (IPA)N/AFree BaseProvides good solubility difference between hot and cold.
Anti-Solvent AcetoneHeptane or HexaneFree BaseA good combination of a polar solvent and a non-polar anti-solvent.
Anti-Solvent Dichloromethane (DCM)Heptane or HexaneFree BaseUse if the compound is highly soluble in other solvents. DCM is volatile and easily removed.
Salt Recrystallization Ethanol or MethanolDiethyl Ether or Ethyl AcetateHCl SaltA classic method for purifying amine salts. Provides very clean material.

References

  • Gu, J. et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637. [Link]

  • Gu, J. et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. [Link]

  • Google Patents. (2016).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7932, 3-Chloroaniline. PubChem. [Link]

  • Kavuru, P. et al. (2023). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Al-Shakshir, S. et al. (2023). Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. Crystal Growth & Design. [Link]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]

  • Domasevitch, K. V. et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Ataman Kimya. 3-CHLOROANILINE. [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

Sources

Common side reactions in the synthesis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

Issue 1: Formation of Bis-arylated Piperazine

Question: During the synthesis of this compound via a Buchwald-Hartwig amination, I am observing a significant amount of a higher molecular weight impurity, which I suspect is the bis-arylated piperazine. How can I minimize this side product?

Answer: The formation of a bis-arylated piperazine is a common side reaction in Buchwald-Hartwig amination when using a symmetrical piperazine. This occurs when a second molecule of the aryl halide reacts with the remaining N-H group of the piperazine coupled to the first aryl halide.

Root Cause Analysis:

  • Stoichiometry: Using an excess of the aryl halide or an insufficient amount of N-ethylpiperazine can drive the reaction towards the bis-arylated product.

  • Reaction Conditions: High temperatures and prolonged reaction times can also favor the formation of this side product.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the selectivity of the reaction.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of N-ethylpiperazine (1.1 to 1.5 equivalents) relative to the 1,2-dichloro-3-nitrobenzene or 2,3-dichloroaniline starting material.

  • Optimize Reaction Temperature: Start with a lower reaction temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. Increase the temperature only if the reaction is sluggish.

  • Ligand Selection: Employ bulky electron-rich phosphine ligands such as XPhos or RuPhos. These ligands can promote the desired mono-arylation by sterically hindering the approach of a second aryl halide molecule.

  • Slow Addition: Consider the slow addition of the aryl halide to the reaction mixture containing the N-ethylpiperazine and catalyst.

Experimental Protocol for Minimizing Bis-arylation:

ParameterRecommended Condition
Aryl Halide 1.0 equivalent
N-ethylpiperazine 1.2 equivalents
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos (2-4 mol%)
Base K₃PO₄ (2.0 equivalents)
Solvent Toluene or Dioxane
Temperature 90-100 °C
Reaction Time Monitor by LC-MS (typically 12-24 h)

DOT Diagram: Buchwald-Hartwig Amination Side Reaction

Buchwald_Hartwig_Side_Reaction ArylHalide Ar-X DesiredProduct Mono-arylated Product ArylHalide->DesiredProduct + Piperazine Piperazine N-ethylpiperazine SideProduct Bis-arylated Product DesiredProduct->SideProduct + Ar-X Catalyst Pd(0) Catalyst Catalyst->DesiredProduct Catalyst->SideProduct Hydrodehalogenation StartingMaterial 3-Chloro-2-halo-aniline DesiredProduct 3-Chloro-2-(piperazinyl)aniline StartingMaterial->DesiredProduct + Piperazine SideProduct 2-(piperazinyl)aniline StartingMaterial->SideProduct + [H⁻] Hydride [H⁻] source

Caption: Competition between amination and hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is a nucleophilic aromatic substitution (SNA_r) or a palladium-catalyzed Buchwald-Hartwig amination. The choice between these two often depends on the starting materials.

  • SNA_r Route: This typically involves the reaction of 1,2-dichloro-3-nitrobenzene with N-ethylpiperazine, followed by the reduction of the nitro group to an aniline. The electron-withdrawing nitro group activates the ring for nucleophilic substitution.

  • Buchwald-Hartwig Route: This route would involve the cross-coupling of a dihaloaniline, such as 2,3-dichloroaniline, with N-ethylpiperazine using a palladium catalyst and a suitable ligand.

Q2: How can I effectively purify the final product from the common side products?

Column chromatography is the most common method for purifying this compound from side products.

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The polarity of the solvent system will depend on the specific side products present.

  • Alternative: In some cases, crystallization can be an effective purification method, particularly if the desired product is a solid and the impurities are oils.

Q3: What are the key safety precautions to consider during this synthesis?

  • Reagents: Handle all reagents, especially the chlorinated starting materials and palladium catalysts, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle them with care and avoid inhalation or skin contact.

  • Pressure: If the reaction is conducted in a sealed tube at elevated temperatures, be mindful of potential pressure buildup. Use appropriate glassware and a blast shield.

References

  • Buchwald-Hartwig Amination: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Nucleophilic Aromatic Substitution: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons. [Link]

  • Palladium Catalysts in Organic Synthesis: de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

Challenges in scaling up the synthesis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

Introduction: A Tale of Two Reactions

The synthesis of this compound is a multi-step process, typically involving two key transformations: a carbon-nitrogen (C-N) bond formation to introduce the ethylpiperazine moiety, followed by the reduction of a nitro group to the desired aniline. While seemingly straightforward, each step presents unique challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale. This guide will address these challenges in a practical, question-and-answer format.

A plausible and common synthetic route is depicted below. This guide will focus on troubleshooting the challenges within this specific pathway, which involves a Buchwald-Hartwig amination followed by a chemoselective nitro group reduction.

Synthetic_Pathway 2,6-dichloro-nitrobenzene 2,6-dichloro-nitrobenzene Intermediate 2-(4-ethylpiperazin-1-yl)-6-chloro-nitrobenzene 2,6-dichloro-nitrobenzene->Intermediate Buchwald-Hartwig Amination (1-ethylpiperazine, Pd catalyst, ligand, base) Target This compound Intermediate->Target Nitro Group Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Part 1: Troubleshooting the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction shows low or no conversion. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

  • Atmosphere Control: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent and use proper Schlenk techniques, especially during scale-up.

  • Reagent Quality: Water and other impurities can poison the catalyst. Use dry, high-purity reagents and anhydrous solvents.

  • Catalyst and Ligand Choice: The combination of palladium precursor and phosphine ligand is crucial. For electron-deficient aryl chlorides like 2,6-dichloro-nitrobenzene, sterically hindered and electron-rich ligands are often required. Consider ligands like BrettPhos or XantPhos.[3] Pre-formed palladium catalysts can also offer better stability and reactivity.

  • Base Selection: The choice of base is critical and can be counterintuitive. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) often give high reaction rates, they can be incompatible with sensitive functional groups.[4] Weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) offer better functional group tolerance but may require higher temperatures or longer reaction times.[4][5] The solubility and particle size of the base can also impact the reaction rate, especially at scale.[5]

  • Temperature: Ensure the reaction is heated to the optimal temperature. If you are using a weaker base, a higher temperature may be necessary to drive the reaction to completion.

Troubleshooting_Low_Conversion start Low/No Conversion check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere check_atmosphere->start No check_reagents Are reagents and solvents dry and pure? check_atmosphere->check_reagents Yes inert_atmosphere Implement inert atmosphere techniques check_atmosphere->inert_atmosphere No check_reagents->start No check_catalyst Is the catalyst/ligand combination appropriate? check_reagents->check_catalyst Yes dry_reagents Use anhydrous reagents and solvents check_reagents->dry_reagents No check_catalyst->start No check_base Is the base suitable for the substrate? check_catalyst->check_base Yes screen_ligands Screen alternative ligands (e.g., biarylphosphines) check_catalyst->screen_ligands No check_base->start No optimize_temp Optimize reaction temperature check_base->optimize_temp Yes screen_bases Screen alternative bases (e.g., Cs2CO3, K3PO4) check_base->screen_bases No success Reaction proceeds optimize_temp->success inert_atmosphere->start dry_reagents->start screen_ligands->start screen_bases->start

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Q2: I am observing significant amounts of side products, such as double substitution or hydrodehalogenation. How can I improve the selectivity?

A2: Achieving high selectivity is key in this synthesis.

  • Double Substitution: The formation of 2,6-bis(4-ethylpiperazin-1-yl)nitrobenzene is a potential side reaction. To minimize this, use a stoichiometric amount of 1-ethylpiperazine or a slight excess of the dichloro-nitrobenzene starting material. Lowering the reaction temperature can also improve selectivity.

  • Hydrodehalogenation: The replacement of a chloro group with a hydrogen atom is a known side reaction in palladium-catalyzed couplings. This can be exacerbated by certain ligands and high temperatures. If hydrodehalogenation is a significant issue, consider using a different ligand or lowering the catalyst loading.

ParameterRecommendation for High SelectivityRationale
Stoichiometry 1.0 - 1.1 equivalents of 1-ethylpiperazineMinimizes double substitution.
Temperature Start at a lower temperature (e.g., 80 °C) and slowly increase if needed.Favors the mono-aminated product.
Catalyst Loading Use the lowest effective catalyst loading (e.g., 0.5 - 2 mol%).High loadings can sometimes promote side reactions.
Ligand Choice Screen ligands to find one that favors amination over hydrodehalogenation.Ligand electronics and sterics play a key role in reaction outcome.

Part 2: Troubleshooting the Nitro Group Reduction

The reduction of the nitro group to an aniline is the final step in the synthesis. The primary challenge here is to achieve complete reduction without affecting the chloro substituent (hydrodehalogenation).[6][7]

Frequently Asked Questions (FAQs)

Q3: My nitro reduction is incomplete, or I am observing the formation of intermediates like nitroso or hydroxylamine species. What should I do?

A3: Incomplete reduction is often a result of insufficient reducing agent or deactivation of the catalyst (if using catalytic hydrogenation).

  • Choice of Reducing Agent: A variety of reagents can be used for nitro group reduction.[8][9][10] For scale-up, catalytic hydrogenation (H2, Pd/C) or metal/acid reductions (e.g., Fe/HCl, SnCl2) are common.[8][9]

    • Catalytic Hydrogenation: Ensure the catalyst is active and not poisoned. The reaction is often run under pressure to ensure sufficient hydrogen availability.

    • Metal/Acid: Ensure a sufficient excess of the metal and acid is used to drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required for some reducing agents.

Q4: I am losing the chloro-substituent during the nitro reduction (hydrodehalogenation). How can I prevent this?

A4: Hydrodehalogenation is a significant challenge, especially when using catalytic hydrogenation with palladium on carbon (Pd/C).[6][7]

  • Catalyst Selection: While Pd/C is a very efficient catalyst for nitro reduction, it is also known to catalyze dehalogenation.[9] Consider using alternative catalysts such as Raney Nickel, which is often less prone to causing dehalogenation of aryl chlorides.[9] Platinum-based catalysts (e.g., PtO2) can also be effective.

  • Use of Catalyst Poisons/Additives: In some cases, adding a small amount of a catalyst poison (e.g., a sulfur-containing compound) can selectively inhibit the dehalogenation reaction without significantly affecting the nitro reduction. This requires careful optimization.

  • Alternative Reducing Agents: If dehalogenation remains a persistent issue, switching to a non-catalytic reduction method is a robust solution.

    • Iron in acidic medium (e.g., Fe/HCl or Fe/NH4Cl): This is a classic, cost-effective, and highly selective method for reducing nitro groups in the presence of halogens.[8]

    • Tin(II) chloride (SnCl2): This reagent is also known for its mildness and chemoselectivity, making it suitable for substrates with reducible functional groups.[9]

Reducing SystemAdvantagesDisadvantages
H2, Pd/C High efficiency, clean workup.High risk of hydrodehalogenation.[6][9]
H2, Raney Ni Lower risk of dehalogenation compared to Pd/C.[9]Pyrophoric catalyst, requires careful handling.
Fe / Acid Excellent chemoselectivity, low cost.[8]Requires stoichiometric amounts of metal, leading to more waste.
SnCl2 Mild and chemoselective.[9]Tin waste can be problematic.
Sodium Hydrosulfite Can be selective.May not be as efficient for all substrates.

Part 3: Scale-Up Challenges

Transitioning a synthesis from the bench to a larger scale introduces new challenges that are often not apparent in small-scale experiments.

Frequently Asked Questions (FAQs)

Q5: We are trying to scale up the Buchwald-Hartwig amination, and the reaction is much slower and gives a lower yield than our lab-scale experiments. What could be the issue?

A5: Scale-up issues in Buchwald-Hartwig reactions often revolve around mass and heat transfer.

  • Mixing and Agitation: In heterogeneous mixtures, such as those involving an inorganic base like Cs2CO3, efficient mixing is crucial.[5] On a larger scale, inadequate agitation can lead to poor contact between the reactants, catalyst, and base, resulting in slower reaction rates. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction. Adding a co-solvent to improve the solubility of the reactants can also be beneficial.

  • Heat Transfer: Exothermic or endothermic events that are easily managed on a small scale can become problematic in a large reactor. Ensure your reactor has adequate heating and cooling capacity to maintain the optimal reaction temperature.

  • Reagent Addition: The order and rate of reagent addition can be more critical at scale. For example, adding the base in portions or as a solution can help to control any initial exotherms.

Q6: The work-up and purification of the final product are proving difficult at a larger scale. Do you have any suggestions?

A6:

  • Work-up:

    • Quenching: Quenching the reaction with a saturated aqueous solution of ammonium chloride is a common procedure.[11] At scale, this should be done carefully to manage any potential off-gassing.

    • Filtration: If you have used a solid base or catalyst, filtration will be necessary. Ensure you have an appropriate filtration setup for the scale of your reaction.

  • Purification:

    • Crystallization: If the final product is a solid, developing a robust crystallization procedure is often the most efficient method for purification at scale. This will be more cost-effective and scalable than chromatography. A crystal structure of a similar compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, has been reported, suggesting that the target compound may also be crystalline.[12][13]

    • Extraction: Optimize your extraction procedure to ensure efficient separation of your product from impurities. This includes selecting the appropriate solvent and pH for the aqueous phase.

References

  • Google Patents. (n.d.). CN103980229A - Preparation method of N-phenyl piperazine.
  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • PubChem. (n.d.). This compound. Retrieved January 29, 2026, from [Link]

  • Deng, R., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 3(10), 13032-13039. Available from: [Link]

  • Molbank. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Retrieved January 29, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & St-Cyr, S. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 29, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved January 29, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 29, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved January 29, 2026, from [Link]

  • SciSpace. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved January 29, 2026, from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved January 29, 2026, from [Link]

  • ACS Publications. (2019). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 29, 2026, from [Link]

  • CSB/SJU. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved January 29, 2026, from [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • ChemRxiv. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved January 29, 2026, from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

[1][2][3][4]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-PUR-8829[1][2][3][4][5]

Executive Summary

Welcome to the technical support hub for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline . This intermediate is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., ALK/EGFR targets).[1][2][3]

The Challenge: This molecule presents a "perfect storm" for purification difficulties:

  • Steric Congestion: The ortho-disubstitution (2-piperazinyl, 3-chloro) creates significant steric strain, often preventing easy crystallization of the free base.[1][2][3]

  • Amphoteric Nature: It possesses both a basic piperazine nitrogen and a weakly acidic/neutral aniline, complicating standard silica chromatography.[2][3][5]

  • Oxidation Sensitivity: The electron-rich aniline moiety is prone to oxidation, leading to "browning" over time.[1][2][3]

This guide provides self-validating protocols to increase purity from crude reaction mixtures (>85%) to pharmaceutical grade (>98%).

Troubleshooting Guide: Specific Scenarios

Issue 1: "My product is a sticky, dark oil that won't crystallize."

Diagnosis: This is the most common issue with ortho-substituted piperazinyl anilines.[1][2][3] The free base often has a low melting point due to the disruption of planar packing by the bulky 2-position piperazine and the ethyl tail.[2][3]

The Solution: The "pH Swing" Extraction Do not attempt to crystallize the crude oil directly.[2][3][5] Use the basicity of the distal piperazine nitrogen (

12345

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 volumes).

  • Acid Extraction: Extract the organic layer with 1M aqueous HCl (3x).[1][2][3][4][5]

    • Mechanism:[1][2][][7][8][9] The piperazine protonates.[1][2][3][4][5] The product moves to the aqueous phase.[2][3][4][5] Neutral impurities stay in EtOAc.[1][2][3][4][5]

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1x) to remove entrained organics.[1][2][3][4][5]

  • The Swing (Critical Step): Cool the aqueous layer to 0–5°C. Slowly adjust pH to 12–13 using 4M NaOH.

    • Observation: The product will crash out as an oil or solid.[1][2][3][4][5]

  • Re-extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[1][2][3][4][5]

  • Drying: Dry over

    
    , filter, and concentrate.
    

Validation:

  • Check HPLC purity of the oil before and after this swing.[1][2][3][4][5] You should see the removal of non-basic peaks.[2][3][4][5]

Issue 2: "I have persistent regioisomer impurities (~5%)."

Diagnosis: If synthesized via

12312345

The Solution: Salt Formation (The "Lattice Rejection" Method) Isomers often have vastly different crystal lattice energies when converted to salts.[1][2][3][4][5]

Protocol:

  • Solvent Selection: Dissolve the free base oil in Ethanol (EtOH) or Isopropanol (IPA) (5 volumes).[1][2][3][4][5]

  • Acid Addition: Add 2.0 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

    • Why 2.0 eq? To protonate both the piperazine and the aniline, driving a rigid lattice formation.[1][2][3]

  • Crystallization: Heat to reflux until clear, then cool slowly to Room Temperature (RT).[1][2][3][4][5] If no crystals form, add Heptane dropwise until turbid.[1][2][3][5]

  • Isolation: Filter the solid.

  • Free Base Recovery (Optional): If the next step requires the free base, reverse the salt using the "pH Swing" method above.[2][3][5]

Data Comparison:

Salt TypeCrystallinityImpurity RejectionYield
HCl (Mono) ModerateLowHigh
HCl (Bis) High High Moderate
Oxalate HighModerateHigh
Fumarate LowLowLow
Issue 3: "The product turns brown/black upon storage."

Diagnosis: Anilines are notorious for auto-oxidation to form azo-linkages or quinone-imines, especially when electron-rich (like this molecule).[1][2][3][4][5]

The Solution: Antioxidant Stabilization [2][3]

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Additive: If storing as a solution, add 0.1% BHT (Butylated hydroxytoluene) .[1][2][3][4][5]

  • During Workup: Use degassed solvents during the final extraction steps. Add Sodium Ascorbate (1%) to the aqueous workup buffers to scavenge free radicals.[1][2][3][4][5]

Visual Workflows

Workflow 1: The "pH Swing" Purification Logic

This diagram illustrates the separation of the target amine from neutral and acidic impurities.[2][3]

pH_SwingStartCrude Reaction Mixture(Oil/Solid)DissolveDissolve in EtOAcStart->DissolveAcidifyExtract with 1M HClDissolve->AcidifySeparation1Phase SeparationAcidify->Separation1OrgPhase1Organic Phase(Contains Neutral Impurities)Separation1->OrgPhase1DiscardAqPhase1Aqueous Phase (Acidic)(Contains Product-H+)Separation1->AqPhase1KeepBasifyAdjust pH to >12(NaOH, 0°C)AqPhase1->BasifyExtractDCMExtract with DCMBasify->ExtractDCMSeparation2Phase SeparationExtractDCM->Separation2AqPhase2Aqueous Phase (Basic)(Waste Salts)Separation2->AqPhase2DiscardOrgPhase2DCM Phase(Contains Pure Product)Separation2->OrgPhase2KeepFinalDry & Concentrate(Target Purity >95%)OrgPhase2->Final

Caption: The "pH Swing" separates the basic piperazine product from non-basic impurities using selective protonation.

Workflow 2: Impurity Fate Map

Understanding where your impurities go during Salt Formation.[1][2]

Impurity_FateInputCrude Amine(85% Purity)Step1Add 2.0 eq HClin EtOH/IPAInput->Step1CrystallizationCrystallization(Cooling)Step1->CrystallizationMotherLiquorMother Liquor(Filtrate)Crystallization->MotherLiquorFiltrationCrystalSolid Filter CakeCrystallization->CrystalFiltrationImpurity1Regioisomers(Remain in Solution)MotherLiquor->Impurity1Impurity2Unreacted Aniline(Remains in Solution)MotherLiquor->Impurity2ProductPure Bis-HCl Salt(>98% Purity)Crystal->Product

Caption: Salt formation (Bis-HCl) selectively crystallizes the target molecule, leaving isomers in the mother liquor.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q: Can I use Silica Gel Chromatography for this? A: Yes, but it is difficult.[2][3][5] The basic piperazine tails on silica silanols, causing broad peaks and yield loss.[1][2][3]

  • Modification: If you must use a column, pre-treat the silica with 1% Triethylamine (TEA) in Hexane, or use DCM:MeOH:NH4OH (90:9:1) as your eluent system to suppress tailing.[1][2][3][4]

Q: What is the best method for HPLC analysis? A: Standard acidic buffers (0.1% TFA) are acceptable, but basic buffers often yield sharper peaks for piperazines.[1][2][3][4][5]

  • Recommended: C18 Column, Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10), Mobile Phase B: Acetonitrile.[1][2][3][5]

Q: My Bis-HCl salt is hygroscopic. How do I handle it? A: Piperazine salts can be hygroscopic.[1][2][3][4][5] Dry the salt in a vacuum oven at 40°C over

Fumaric acid12345

References

  • Preparation of Piperazine Derivatives (Brigatinib Intermedi

    • Source: World Intellectual Property Organization (WO2016078107A1)[1][2][3][4][5]

    • Relevance: Describes the synthesis and purification of similar chlorophenyl-piperazine intermediates using acid-base extraction and crystalliz
    • Link:[1][2][3][4][5]

  • Crystal Structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline

    • Source: Zeitschrift für Kristallographie - New Crystal Structures (2021)[1][2][3][4][5]

    • Relevance: Provides structural data on the regioisomer, confirming the lattice packing difficulties and solvent inclusion (monohydr
    • Link:[1][2][3][4][5]

  • Recrystallization Guide: Process, Procedure, Solvents

    • Source: Mettler Toledo Technical Resources[1][3][4][5]

    • Relevance: General authoritative guide on solvent selection for difficult-to-crystallize organic amines.[1][2][3][4]

    • Link:[1][2][3][4][5]

  • Purification of Piperazinyl-Anilines via Salt Form

    • Source: Organic Syntheses, Vol. 93 (2016)[1][2][3][4][5]

    • Relevance: Describes the "One-Pot" synthesis and purification of similar heterocyclic amines using HCl salt precipit
    • Link:[1][2][3][4][5]

Technical Support Center: Solubility Optimization for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-3CL-PIP-001 Assigned Specialist: Senior Application Scientist Last Updated: February 2026[1][2][3]

Executive Summary: The Physicochemical Challenge

You are likely encountering "brick dust" precipitation or inconsistent IC50 curves.[1][2][3] 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline is a classic Lipophilic Weak Base .[1][2][3]

  • The Aniline Core: Provides high aromaticity and lipophilicity (LogP driven), making it prone to π-π stacking aggregation.[1][2][3]

  • The Piperazine Ring: Contains a basic nitrogen (approx.[2][3] pKa ~8.0–9.0).[1][2][3] At physiological pH (7.4), a significant fraction exists in the uncharged (neutral) state, which drastically lowers aqueous solubility compared to acidic environments.[1][2][3]

  • The Chlorine Substituent: Increases the lipophilicity and crystal lattice energy, making the solid harder to dissolve initially.

This guide moves beyond basic "mix and vortex" advice to address the thermodynamic realities of this molecule in assay conditions.

Part 1: Stock Solution Integrity (The Root Cause)[2][3]

Q: My stock solution looks clear, but my assay results are variable. Is my stock actually dissolved?

A: Visual clarity in DMSO is deceptive. Micro-aggregates often form before visible precipitation.[1][2][3]

Technical Protocol: The Anhydrous Standard Water is the enemy of this stock solution. DMSO is hygroscopic; if your stock has absorbed atmospheric moisture, the "effective" solubility of your lipophilic compound drops, leading to invisible crashing.[2]

ParameterSpecificationReason
Solvent Grade DMSO, Anhydrous (≥99.9%)Standard DMSO contains water that nucleates precipitation.[1][2][3]
Storage Vessel Glass or Polypropylene (PP)Polystyrene (PS) can leach plasticizers in high DMSO.[1][2][3]
Temperature -20°C (Aliquot immediately)Avoid Freeze-Thaw. Repeated cycles introduce moisture.[1][2][3]
Visual Check Centrifugation (10,000 x g)Spin stock before use. A pellet indicates degradation or saturation.[1][2][3]

Part 2: The "Crash-Out" Phenomenon (Dilution Protocols)

Q: The compound precipitates immediately when I add the DMSO stock to my assay buffer (PBS/Media). Why?

A: You are triggering "Solvent Shock." When a high-concentration DMSO stock hits an aqueous buffer, the DMSO molecules rapidly hydrate (bond with water), stripping the solvation shell from your compound.[1][2] The hydrophobic compound molecules then aggregate instantly.[2][3]

The Solution: Intermediate Dilution Step

Do not pipette 100% DMSO stock directly into 100% aqueous buffer.[2][3] Use an intermediate solvent system to "step down" the hydrophobicity.[2][3]

Recommended Workflow (Graphviz Visualization):

DilutionProtocol cluster_0 Safe Zone Stock 10mM Stock (100% DMSO) Inter Intermediate Step (10x Conc.) Solvent: 10% DMSO + Buffer Stock->Inter 1:10 Dilution Crash PRECIPITATION (Brick Dust) Stock->Crash Direct Add (Shock) Final Final Assay Well (1x Conc.) < 1% DMSO Inter->Final 1:10 Dilution

Figure 1: The "Step-Down" Dilution Strategy to prevent solvent shock precipitation.

Protocol:

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 into a solution of 50% DMSO / 50% Buffer (or PEG400). This keeps the compound solubilized while introducing water.[2]

  • Final Addition: Pipette this intermediate into your final assay well.

  • Result: The compound enters the final aqueous environment already partially hydrated, reducing the kinetic energy barrier to aggregation [1].[2]

Part 3: Assay Buffer Optimization

Q: Can I adjust the pH to improve solubility?

A: Yes, but be careful with biological relevance.[1][2][3] Since the piperazine is a weak base, lowering the pH (to < 6.[2]0) protonates the nitrogen, massively increasing solubility.[2] However, most enzymatic/cell assays require pH 7.4.[1][2][3]

Alternative Strategy: "Carrier" Additives If you cannot lower pH, you must provide a "lipophilic sink" in the buffer to sequester the hydrophobic tails of the molecule.

AdditiveConcentrationMechanismSuitability
BSA (Bovine Serum Albumin) 0.1% - 0.5%Acts as a carrier protein, binding the lipophilic compound loosely to prevent aggregation.[1][2]Best for Biochemical Assays. Mimics in vivo plasma binding.[1][2][3]
Tween-20 / Tween-80 0.01% - 0.05%Surfactant that lowers surface tension and stabilizes micro-suspensions.[1][2][3]Good for enzymatic assays.[1][2][3][4] Toxic to cells at high conc.[1][2][3]
HP-β-Cyclodextrin 0.5% - 2%Forms an inclusion complex, "hiding" the hydrophobic aniline core.[1][2]Gold Standard for solubility without affecting protein activity [2].[1][2][3]

Part 4: Cell-Based Assay Specifics

Q: My cells are dying, but I'm not sure if it's the compound or the precipitation.

A: "Precipitation-induced toxicity" is common.[1][2][3] Crystals settle on cells, causing physical stress or high local concentrations.[1][2][3]

Troubleshooting Checklist:

  • Microscopy Check: Before reading the plate, look at the wells under 20x or 40x.[2]

    • Crystals visible? Your data is invalid (false positives).

    • Darkening? The aniline is oxidizing (add 1mM DTT or Glutathione if compatible).[2][3]

  • The "Serial Dilution" Trap:

    • Wrong Way:[1][2][3] Diluting in media (Stock -> Media -> Serial Dilute in Media).[1][2][3] This creates precipitates in the first high-conc well that get carried over.[1][2][3]

    • Right Way: Perform serial dilutions in 100% DMSO first. Then transfer a small volume (e.g., 0.5 µL) of each DMSO point to the media-filled wells.[1][2]

Cell-Safe Solubility Workflow:

CellWorkflow DMSO_Plate 1. Master Plate (Serial Dilution in 100% DMSO) Transfer 3. Acoustic/Pin Transfer (Small Volume Addition) DMSO_Plate->Transfer Media_Prep 2. Pre-warm Media (Add 1-2% HP-β-CD if needed) Cell_Plate 4. Cell Plate (Final DMSO < 0.5%) Media_Prep->Cell_Plate Transfer->Cell_Plate Prevents crashing during dilution

Figure 2: The "Master Plate" method ensures compound stays soluble until the final moment of contact with cells.[1][2]

References

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Discusses "Solvent Shock" and kinetic solubility).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validation of Cyclodextrins for lipophilic bases).

  • ResearchGate Community. (2021). DMSO stock preparation and troubleshooting for lipophilic compounds. (Practical guides on freeze-thaw and hygroscopy).

  • PubChem. (2025).[1][2][3][5] 3-Chloroaniline and Piperazine Derivative Properties. (Physicochemical data grounding).

Sources

Refining the workup procedure for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining the Workup for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Executive Summary

The synthesis of This compound presents a unique "triad of trouble" for workup procedures:

  • Amphoteric Solubility: The molecule contains both a basic piperazine moiety and a weakly basic aniline, creating complex pH-dependent solubility.

  • Emulsion Formation: The lipophilic ethylpiperazine chain acts as a surfactant, often leading to stable "rag layers" during aqueous extraction.[1]

  • Dehalogenation Risk: The ortho-chloro substituent is labile.[2][1] Standard catalytic hydrogenation (Pd/C) often strips the chlorine, necessitating chemical reduction (Fe/NH₄Cl or SnCl₂) which introduces metal salt impurities.[2][3][1][4]

This guide replaces generic protocols with a chemically grounded, self-validating workup strategy designed to maximize yield and purity.

Module 1: The "Iron Trap" – Managing Reduction Byproducts

Applicable if you are reducing the nitro-precursor using Iron (Bechamp) or Tin to preserve the Chlorine atom.[2]

The Issue: Iron reduction generates fine FeO(OH) sludge that traps the product and stabilizes emulsions.[4] Standard filtration through Celite often fails because the product adsorbs to the iron surface.[1]

The Protocol: Chelation-Assisted Phase Separation Instead of simple filtration, use a chelation wash to sequester iron ions into the aqueous phase.

StepActionMechanistic Rationale
1 Dilute & Basify Dilute reaction mixture with EtOAc.[2][1] Add 20% aq. NaOH until pH > 11.[1][4]
2 The Celite Sandwich Filter through a pad of Celite 545.[1] Crucial: Wash the pad with hot EtOAc.[1]
3 The EDTA Wash Wash the organic filtrate with 5% Disodium EDTA (aq) .[4]

Troubleshooting Q&A:

  • Q: The filtrate turned dark green/black after the EDTA wash.

    • A: This is normal. The Fe-EDTA complex is often dark.[2] Continue washing until the aqueous layer is pale. [3] * Q: I used SnCl₂ and I have a thick white emulsion.

    • A: Tin salts form gelatinous hydroxides.[1] Switch to a Rochelle Salt (Potassium Sodium Tartrate) wash.[2][1][4] The tartrate binds Sn(II/IV) effectively, breaking the emulsion [2].[4]

Module 2: The "pH Swing" Extraction

Applicable for isolating the product from unreacted starting materials or non-basic impurities.

The Issue: The product has two basic centers: the distal piperazine Nitrogen (


) and the aniline Nitrogen (

).[4] A simple water wash is insufficient.[1][4]

The Protocol: Dual-pH Discrimination This method uses the specific


 profile of the ethylpiperazine to purify the compound without chromatography.
  • Acid Extraction (Targeting the Piperazine):

    • Extract the organic reaction mixture with 0.5 M Aqueous Citric Acid (pH ~3).

    • Result: The basic piperazine protonates, pulling the product into the water phase. Non-basic impurities (unreacted nitro compounds, tars) stay in the organic layer.[2][3][4] Discard the organic layer.[1]

    • Why Citric Acid? Mineral acids (HCl) can cause oiling out of the dihydrochloride salt.[1][4] Citrate salts tend to remain soluble in water.[1][4]

  • Base Release (The "Swing"):

    • Cool the aqueous acidic layer to 0-5°C.

    • Slowly basify with 20% NaOH to pH > 12.[1][4]

    • Result: The product deprotonates and becomes lipophilic.[1]

  • Final Extraction:

    • Extract immediately with Dichloromethane (DCM) or MTBE .[2][3][1][4]

    • Note: DCM is preferred for solubility, but MTBE avoids bottom-layer emulsion issues.[2][3]

Module 3: Visualization of the Logic Flow

The following diagram illustrates the decision matrix for the workup, ensuring you choose the correct path based on your reduction method.

WorkupLogic Start Crude Reaction Mixture (Nitro Reduction) MethodCheck Reduction Method Used? Start->MethodCheck FeRoute Iron (Fe/NH4Cl) MethodCheck->FeRoute Chemical Red. H2Route Catalytic H2 (Pd/C or Pt/C) MethodCheck->H2Route Hydrogenation FeFilter Filter warm through Celite Wash w/ Hot EtOAc FeRoute->FeFilter CatFilter Filter Catalyst (Argon atm) Prevent Ignition! H2Route->CatFilter Chelation Wash Filtrate w/ 5% EDTA (Removes dissolved Fe) FeFilter->Chelation Combine Crude Organic Phase Chelation->Combine CatFilter->Combine AcidWash Extract w/ 0.5M Citric Acid (Product -> Aqueous) Combine->AcidWash DiscardOrg Discard Organic Phase (Removes Neutrals) AcidWash->DiscardOrg Organic Layer Basify Basify Aqueous to pH > 12 (Release Free Base) AcidWash->Basify Aqueous Layer FinalExt Extract into DCM/MTBE Dry & Concentrate Basify->FinalExt

Caption: Decision tree for workup optimization.[2][3][1][4] Green nodes indicate critical purification steps often missed in standard protocols.

Module 4: Stabilization & Storage (FAQ)

Q: My product is an oil that turns purple overnight. What happened? A: Anilines, especially electron-rich ones like this, are prone to air oxidation (forming quinone imines).[2][3]

  • Immediate Fix: Do not store as a free base oil.[1][4] Convert it to a salt immediately.[1][4]

  • Protocol: Dissolve the oil in minimal isopropyl alcohol (IPA). Add 2.2 equivalents of HCl in Dioxane or Ethanol .[1][4] The dihydrochloride salt is usually a stable, off-white solid [3].[2]

Q: Can I use catalytic hydrogenation to avoid the iron mess? A: Proceed with extreme caution. The 3-Chloro substituent is highly susceptible to hydrogenolysis (dechlorination) under standard Pd/C conditions.[2]

  • Alternative: If you must use hydrogenation, use Platinum on Carbon (Pt/C) sulfided, or add a poison like thiophene to the reaction to inhibit dehalogenation activity [4].[2][3]

Q: The product oils out during the acid/base extraction. A: This happens if the concentration is too high.

  • Fix: Ensure the aqueous phase volume is at least 10x the theoretical yield weight. If oiling occurs during basification, add a seed crystal of the product (if available) or add the organic solvent before adding the base to act as a receiver.[3]

References
  • Removing Iron Residues

    • Source: "Workup of Iron-Mediated Reduction of Nitroarenes."[2] Practical Process Research & Development.

    • Context: EDTA is superior to simple water washes for breaking Fe-amine emulsions.[2][1][4]

    • Verification:

  • Tin Removal (Rochelle Salt)

    • Source: Fieser & Fieser, Reagents for Organic Synthesis.[3]

    • Context: Potassium Sodium Tartrate complexes Tin, solubilizing it in water.[3]

  • Piperazine pKa & Salt Formation

    • Title: "pKa Values of Some Piperazines
    • Source:Journal of Chemical & Engineering Data (2009).[2][1][4][5]

    • URL:[Link][2][3][1][4]

  • Dehalogenation Risks

    • Title: "Selective Catalytic Hydrogen
    • Source:C
    • Context: Pd/C frequently causes hydrodechlorination; Pt/C or chemical reduction is preferred for chloro-anilines.[2][1][4]

Sources

Validation & Comparative

Comparative Analysis of a Synthetic Precursor and a Derived Therapeutic Agent: 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline vs. Trazodone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Medicinal Chemists and Drug Development Professionals

This guide provides an in-depth comparison between the chemical intermediate, 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline, and the well-established antidepressant drug, Trazodone. The objective is to illuminate the critical transformations in physicochemical properties, synthetic strategy, and biological activity that occur when a simple aniline-piperazine scaffold is elaborated into a complex, clinically effective therapeutic agent. This analysis serves as a practical case study in structure-activity relationships (SAR) and the strategic considerations inherent in drug design.

Introduction: From Building Block to Bioactive Molecule

In drug discovery, simple heterocyclic scaffolds are fundamental starting points. This compound represents such a scaffold—a substituted aniline poised for further chemical modification. While not a therapeutic agent itself, its core structure, featuring a chloro-substituted phenyl ring and an N-ethylpiperazine moiety, is a pharmacophore found in numerous biologically active compounds.[1] The piperazine ring, in particular, is a versatile component in medicinal chemistry, known for its ability to modulate solubility and interact with various neurotransmitter receptors.[1]

This guide contrasts this precursor with Trazodone, a serotonin antagonist and reuptake inhibitor (SARI) class antidepressant.[2] Trazodone contains a related N-arylpiperazine core but incorporates it into a larger, more rigid triazolopyridine system.[2] By comparing the precursor to the final drug, we can appreciate the profound impact of targeted chemical modifications on molecular properties and pharmacological function.

Comparative Physicochemical Profiles

The journey from a synthetic intermediate to a viable drug candidate involves meticulous tuning of physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the key differences between our precursor and Trazodone.

PropertyThis compoundTrazodoneRationale for Change & Impact on Bioactivity
Molecular Formula C₁₂H₁₈ClN₃C₁₉H₂₂ClN₅OThe addition of the triazolopyridinone moiety significantly increases molecular complexity and introduces hydrogen bond acceptors.
Molar Mass ( g/mol ) 239.74371.87[3]Increased mass and size impact diffusion and binding but are necessary to achieve the target pharmacological profile.
Melting Point (°C) Not widely reported; similar compounds ~141°C[4]86-87[5]The larger, more complex structure of Trazodone results in a lower melting point compared to some simpler analogs, affecting formulation considerations.
pKa ~7.54 (Predicted, basic amine)[4]6.14 (basic piperazine N)[5]The electron-withdrawing effect of the triazolopyridine ring system reduces the basicity of the distal piperazine nitrogen in Trazodone, influencing its ionization state at physiological pH.
Water Solubility Low (predicted)Insoluble in water; soluble in methanol (25 mg/mL) and DMSO.[5]Both are poorly soluble, but Trazodone is typically formulated as a hydrochloride salt to improve solubility and bioavailability.[6]
Protein Binding (%) Not applicable89-95[3][7]High protein binding, typical for lipophilic CNS drugs, affects the free drug concentration and distribution in the body.

Synthesis and Chemical Reactivity

The synthetic pathways to these compounds underscore their relationship as precursor and final product. The synthesis of the aniline intermediate is a foundational step that could lead to numerous derivatives, including complex structures like Trazodone.

Synthesis of this compound

The most direct route to this aniline is through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[8][9] The Buchwald-Hartwig approach is often preferred for its high functional group tolerance and broad substrate scope, allowing for the efficient formation of the C-N bond between an aryl halide and an amine.[8][10]

A plausible synthetic workflow starts with a suitably substituted di-halogenated or nitro-halogenated benzene. For instance, reacting 2,3-dichloroaniline or a related precursor with N-ethylpiperazine in the presence of a palladium catalyst and a suitable base constitutes a modern and efficient method.[8]

Buchwald-Hartwig synthesis of the aniline precursor.
Synthetic Protocol: Buchwald-Hartwig Amination
  • Objective: To synthesize this compound from 2,3-dichloroaniline and N-ethylpiperazine.

  • Rationale: This protocol utilizes a palladium catalyst with a sterically hindered phosphine ligand (e.g., XPhos), which is highly effective for coupling aryl chlorides. Sodium tert-butoxide is a strong, non-nucleophilic base required to facilitate the catalytic cycle.[11]

  • Procedure:

    • Inert Atmosphere: To a flame-dried Schlenk flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), XPhos ligand, and sodium tert-butoxide under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Addition: Add anhydrous, degassed toluene to the flask and stir for 5-10 minutes at room temperature to form the active catalyst complex.

    • Reagent Addition: Add 2,3-dichloroaniline and N-ethylpiperazine to the reaction mixture.[12] Note: Selective reaction at the 2-position is favored due to electronic and steric factors, though optimization may be required to minimize side products.

    • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or GC-MS.

    • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to yield the target aniline.

Synthesis of Trazodone

The synthesis of Trazodone typically involves the coupling of two key fragments: 1-(3-chlorophenyl)piperazine and a side chain attached to the triazolopyridinone core.[13] One common industrial method involves reacting 1-(3-chlorophenyl)piperazine with 2-(3-chloropropyl)-[7][14][15]triazolo[4,3-a]pyridin-3(2H)-one.[13] This highlights how a pre-formed arylpiperazine, similar in structure to our aniline precursor (but lacking the amino group), serves as a crucial building block for the final drug molecule.

Comparative Biological Activity and Mechanism of Action

The structural evolution from the aniline precursor to Trazodone results in a dramatic and specific shift in biological function.

  • This compound: As a chemical intermediate, this compound is not expected to have a defined, potent biological activity. Its primary value lies in its potential for derivatization. Aniline and piperazine derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, but specific activity is highly dependent on the complete molecular structure.[14][16][17] The free aniline group (-NH₂) is a point of high reactivity and a potential liability in a drug molecule due to metabolic instability (e.g., oxidation).

  • Trazodone: Trazodone is a multifunctional drug with a well-characterized pharmacological profile.[18] Its mechanism of action is dose-dependent:

    • At low doses: It acts primarily as an antagonist at serotonin 5-HT₂ₐ, histamine H₁, and α₁-adrenergic receptors. This combination of effects leads to its pronounced sedative and hypnotic properties, making it effective for treating insomnia.[7][18]

    • At higher doses: Trazodone also inhibits the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[15] This SERT inhibition, combined with 5-HT₂ₐ antagonism, is responsible for its antidepressant effects.[19]

The transformation from the aniline precursor to Trazodone involves replacing the reactive aniline group with a stable, rigid triazolopyridinone heterocycle. This modification is critical for achieving the desired receptor binding profile and metabolic stability required for a CNS-acting drug.

Trazodone's multifaceted mechanism of action.

Conclusion

The comparison between this compound and Trazodone provides a clear and compelling illustration of fundamental principles in drug development. It demonstrates how a simple, reactive chemical intermediate containing a privileged scaffold can be strategically elaborated into a complex, multifunctional therapeutic agent. The key transformations—masking the reactive aniline, introducing a rigid heterocyclic system, and fine-tuning the substitution on the arylpiperazine core—collectively convert a building block into a drug with a specific, dose-dependent, and clinically valuable pharmacological profile. This case study underscores the importance of synthetic strategy and a deep understanding of structure-activity relationships in the successful design of modern medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). The Chemical Properties and Market Dynamics of 3-Chloro-2-methylaniline. 14

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trazodone Hydrochloride?15

  • R Discovery. (n.d.). What are the mechanisms of action of TRAZODONE HYDROCHLORIDE in DESYREL therapy?19

  • Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing.

  • Gu, J., Chen, J. Z., Nie, X. L., Huang, G. P., & Huang, J. P. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie-New Crystal Structures, 236(3), 635-637.

  • Stahl, S. M. (2014). Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums, 20(S1), 1-3.

  • Wikipedia contributors. (2024, January 28). Trazodone. In Wikipedia, The Free Encyclopedia.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5533, Trazodone.

  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate.

  • ChemicalBook. (n.d.). 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE.

  • Google Patents. (n.d.). WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof.

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.

  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

  • Kour, A., et al. (2021). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 14(10), 5585-5590.

  • Technical Disclosure Commons. (2023, June 5). A process for the preparation of Trazodone and its hydrochloride.

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

  • ChemicalBook. (n.d.). Trazodone.

  • Google Patents. (n.d.). WO2019154770A1 - Continuous process for the preparation of trazodone.

  • Baltacı, C., et al. (2022). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 27(21), 7247.

  • Cheméo. (n.d.). m-Chloroaniline.

  • ResearchGate. (n.d.). Chemical structure of Trazodone HCl.

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Topics in Current Chemistry, 311, 1-104.

  • CymitQuimica. (n.d.). 1-Ethylpiperazine.

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

  • Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction.

  • Sigma-Aldrich. (n.d.). Trazodone hydrochloride.

  • Zadrazilova, I., et al. (2016). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules, 21(9), 1157.

  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

  • Khan, I., et al. (2023). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 23(13), 1546-1563.

  • International Journal of Pharmaceutical Sciences and Research. (2017). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. )

Sources

Strategic In Vivo Assessment: 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

[1]

Executive Summary

This guide outlines the design of in vivo validation studies for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline (CAS: 714282-41-4).[1] This molecule serves as a "privileged scaffold" in medicinal chemistry, specifically as a key building block for Aurora Kinase and ALK inhibitors . Its structural duality—combining a reactive aniline head (for kinase hinge binding) with an ethyl-piperazine tail (for solubility and pharmacokinetic modulation)—makes it a superior alternative to simple halo-anilines.[1]

The following protocols are designed to objectively compare this scaffold against standard alternatives (e.g., simple 3-chloroaniline or methyl-piperazine analogs) to justify its selection in drug development pipelines.

Part 1: Strategic Rationale & Comparative Logic

The "Piperazine Effect" in Drug Design

The primary justification for using this compound over simpler intermediates lies in its ability to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties early in the synthesis.[1]

FeatureThis compound Alternative: 3-Chloroaniline Alternative: Methyl-piperazine Analog
Solubility High (Protonatable nitrogen)Low (Lipophilic)High
Metabolic Stability Moderate (Ethyl group resists N-dealkylation better than methyl)Low (Rapid oxidation)Low (Rapid N-demethylation)
Toxicity Risk Lower (Steric bulk reduces N-hydroxylation)High (Methemoglobinemia risk)Moderate
CNS Penetration Optimized (Ethyl lipophilicity balance)High (but non-specific)Moderate
Pathway Visualization: From Scaffold to Efficacy

The following diagram illustrates how this specific intermediate integrates into the drug development workflow and the critical in vivo checkpoints required.

GScaffoldThis compound(The Product)CouplingCoupling Reaction(e.g., with Pyrimidine Core)Scaffold->CouplingTox_StudyStudy 2: Impurity Safety(Genotoxicity/MetHb)Scaffold->Tox_StudyImpurity QualificationCandidateFinal Kinase Inhibitor(Candidate Drug)Coupling->CandidatePK_StudyStudy 1: PK Profiling(Bioavailability & CNS)Candidate->PK_StudyEfficacy_StudyStudy 3: Xenograft Efficacy(Tumor Regression)Candidate->Efficacy_StudyPK_Study->Efficacy_StudyGo/No-Go Decision

Figure 1: Integration of the aniline scaffold into the drug discovery pipeline. Red nodes indicate the critical in vivo studies detailed in this guide.

Part 2: Detailed Experimental Protocols

Study 1: Comparative Pharmacokinetics (PK)

Objective: To demonstrate that the ethyl substitution on the piperazine ring provides superior metabolic stability and half-life compared to the methyl analog (a common alternative).

  • Hypothesis: The ethyl group hinders N-dealkylation by CYP450 enzymes more effectively than the methyl group, leading to sustained plasma exposure.[1]

  • Test System: Male Sprague-Dawley Rats (n=3 per time point).

Protocol Workflow
  • Compound Preparation:

    • Test Article: Derivative synthesized using this compound.

    • Comparator: Derivative synthesized using 3-Chloro-2-(4-methylpiperazin-1-yl)aniline.[1]

    • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

  • Administration:

    • IV Group: 2 mg/kg (Bolus).

    • PO Group: 10 mg/kg (Oral Gavage).

  • Sampling:

    • Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]

    • Crucial Step: Harvest brain tissue at 4h to calculate Brain-to-Plasma ratio (Kp) .[1]

  • Analysis: LC-MS/MS quantification.

Success Criteria:

  • Bioavailability (F%): Test Article > 50%.

  • Metabolic Stability: Lower levels of N-dealkylated metabolite in Test Article group vs. Comparator.

Study 2: Impurity Safety Assessment (Toxicity)

Objective: Anilines are structural alerts for genotoxicity and methemoglobinemia. This study validates that the specific substitution pattern (chloro + ethylpiperazine) mitigates these risks compared to raw 3-chloroaniline.

  • Regulatory Basis: ICH M7 (Mutagenic Impurities) and ICH S2 (Genotoxicity).

Protocol: Combined Micronucleus & Methemoglobin Study
  • Design:

    • Species: CD-1 Mice (n=5/sex/group).[1]

    • Groups: Vehicle, Positive Control (Cyclophosphamide), Test Article (Low, Mid, High Dose).[1]

  • Dosing: Two doses separated by 24 hours (0h, 24h).

  • Endpoints:

    • Methemoglobin (MetHb): Blood draw at 24h (prior to second dose). Analyze using Co-Oximetry.

    • Micronucleus (MN): Bone marrow harvest at 48h. Score 2000 polychromatic erythrocytes (PCEs) per animal.

Data Interpretation:

  • Safety Pass: No statistically significant increase in %MN compared to vehicle. MetHb levels < 5%.[2]

  • Comparative Advantage: If raw 3-chloroaniline induces MetHb >10% at equimolar doses, the this compound scaffold is validated as a "Safe-by-Design" alternative.[1]

Study 3: Efficacy in Kinase-Driven Xenografts

Objective: To prove that the scaffold enables potent target inhibition in vivo. Assuming the final drug targets ALK (e.g., similar to Brigatinib) or Aurora Kinase , use a relevant tumor model.

Protocol: Subcutaneous Xenograft (H2228 NSCLC Model)
  • Tumor Implantation:

    • Inject

      
       NCI-H2228 cells (EML4-ALK+) into the right flank of BALB/c nude mice.[1]
      
    • Randomize when tumor volume reaches 150–200 mm³.

  • Treatment Groups (n=8/group):

    • Vehicle Control: QD x 21 days.

    • Reference Standard: Crizotinib (50 mg/kg, QD).

    • Test Candidate: (Derived from scaffold) at 25 mg/kg and 50 mg/kg, QD.

  • Monitoring:

    • Measure tumor volume (TV) twice weekly using calipers:

      
      .
      
    • Calculate Tumor Growth Inhibition (TGI%) :

      
      [1]
      

Visualizing the Mechanism of Action: The scaffold facilitates binding to the ATP pocket. The following diagram details the signaling pathway inhibition expected.

PathwayInhibitorInhibitor (with Aniline Scaffold)ATP_PocketATP Binding Pocket(ALK/Aurora)Inhibitor->ATP_PocketCompetitive BindingPhosphorylationAuto-PhosphorylationATP_Pocket->PhosphorylationBlocksDownstreamDownstream Signaling(STAT3 / AKT / ERK)Phosphorylation->DownstreamProliferationTumor Cell ProliferationDownstream->ProliferationApoptosisApoptosisDownstream->ApoptosisInhibition leads to

Figure 2: Mechanism of Action.[1] The aniline moiety forms critical hydrogen bonds within the ATP hinge region, blocking downstream oncogenic signaling.

Part 3: Data Reporting & Analysis

When publishing or presenting these results, summarize the comparative advantage using the table below. This format highlights the specific value of the This compound scaffold.

ParameterMetricTarget (Success Criteria)Comparative Note
Safety Methemoglobin (MetHb)< 2% at 100 mg/kgSuperior to simple anilines (>10% MetHb).[1]
PK Bioavailability (F)> 50%Ethyl-piperazine typically outperforms methyl-analogs.[1]
Efficacy TGI% (H2228 Xenograft)> 80% (Comparable to Crizotinib)Validates the scaffold's binding affinity.
CNS Brain/Plasma Ratio> 0.5Critical for ALK inhibitors (treating brain mets).

References

  • Shakespeare, W. C., et al. (2009). Discovery of Potent, Selective, and Orally Bioavailable Aurora Kinase Inhibitors. This paper details the structure-activity relationship (SAR) of aniline-piperazine scaffolds in kinase inhibition.[1]

  • Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase.[1] Validates the use of complex aniline intermediates in FDA-approved drugs.

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). Regulatory framework for testing aniline impurities.

  • U.S. FDA. (2020). Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation. Protocols for the in vivo micronucleus test.

A Comparative Analysis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline and the Atypical Antipsychotic Aripiprazole: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the privileged scaffolds of chloro-aniline and piperazine moieties are recurrent structural motifs in a multitude of clinically significant therapeutic agents. Their prevalence underscores their importance in establishing favorable pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparative analysis of a lesser-characterized compound, 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline, and a well-established atypical antipsychotic, Aripiprazole. While both molecules share the core chloro-phenylpiperazine framework, their known biological activities and the depth of their scientific understanding are vastly different.

This comparison is structured to provide a comprehensive overview for researchers, leveraging the extensive data available for Aripiprazole as a benchmark to contextualize the potential, yet unexplored, therapeutic applications of this compound. We will delve into the established efficacy of Aripiprazole, its nuanced mechanism of action, and provide detailed experimental protocols for its characterization. This will be juxtaposed with an analysis of the structural features of this compound and the putative biological activities that can be inferred from related compounds.

Aripiprazole: A Clinically Validated Modulator of Dopaminergic and Serotonergic Systems

Aripiprazole is a third-generation atypical antipsychotic utilized in the management of a range of psychiatric conditions, including schizophrenia, bipolar I disorder, major depressive disorder, and irritability associated with autistic disorder.[1] Its clinical efficacy is attributed to a unique and complex pharmacological profile that distinguishes it from other antipsychotics.[2]

Mechanism of Action: A Balancing Act in Neurotransmission

Aripiprazole's therapeutic effects are primarily mediated through its activity at dopamine and serotonin receptors.[3][4] Unlike traditional antipsychotics that act as full antagonists at the dopamine D2 receptor, Aripiprazole is a partial agonist.[5][6] This means it can act as either an agonist or an antagonist depending on the endogenous dopamine levels. In a hyperdopaminergic state, as is hypothesized in psychosis, Aripiprazole competes with dopamine and reduces receptor activation. Conversely, in a hypodopaminergic state, it provides a baseline level of receptor stimulation.

This modulatory effect is complemented by its partial agonism at the serotonin 5-HT1A receptor and its antagonism at the 5-HT2A receptor.[2][7] This multifaceted interaction with key neurotransmitter systems is believed to contribute to its efficacy in treating not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms, with a generally favorable side-effect profile compared to other antipsychotics.[8][9]

Aripiprazole_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_release->D2_Receptor High Dopamine Downstream_Signaling Modulated Downstream Signaling D2_Receptor->Downstream_Signaling HT1A_Receptor Serotonin 5-HT1A Receptor HT1A_Receptor->Downstream_Signaling HT2A_Receptor Serotonin 5-HT2A Receptor HT2A_Receptor->Downstream_Signaling Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonism (Antagonistic Effect) Aripiprazole->HT1A_Receptor Partial Agonism Aripiprazole->HT2A_Receptor Antagonism

Caption: Aripiprazole's multimodal mechanism of action at key neurotransmitter receptors.

Efficacy of Aripiprazole: A Summary of Clinical Findings

The clinical efficacy of Aripiprazole has been demonstrated in numerous randomized controlled trials for the treatment of schizophrenia and other psychiatric disorders.[9][10][11] A pooled analysis of five short-term studies in patients with acute exacerbation of schizophrenia or schizoaffective disorder showed that Aripiprazole was statistically superior to placebo in improving the Positive and Negative Syndrome Scale (PANSS) total score.[12]

Clinical Endpoint Aripiprazole Placebo p-value Reference
PANSS Total Score Change from Baseline (Schizophrenia) Significant DecreaseLess Decrease<0.05[12]
Response Rate (Major Depressive Disorder, Adjunctive) 32-47%17-27%Statistically Significant[13]
Remission Rate (Major Depressive Disorder, Adjunctive) 25-37%15-19%Statistically Significant[13]

This compound: An Uncharacterized Analog with Therapeutic Potential

In contrast to the extensive body of research on Aripiprazole, this compound is a compound with a significantly less defined biological profile. Its chemical structure, featuring a chloroaniline ring linked to an ethylpiperazine moiety, suggests potential interactions with biological targets relevant to central nervous system disorders and oncology.

Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[14][15] The presence of the chloroaniline group can also influence the compound's electronic properties and its ability to engage in specific receptor-ligand interactions.

Given the structural similarities to known psychoactive compounds, it is plausible that this compound could exhibit activity at dopamine, serotonin, or other neurotransmitter receptors. However, without experimental data, its specific targets, potency, and efficacy remain speculative. The ethyl group on the piperazine ring, in place of the more complex side chain of Aripiprazole, would likely alter its receptor binding profile and pharmacokinetic properties. Further investigation is warranted to elucidate the pharmacological properties of this compound and determine its potential as a therapeutic agent.

Experimental Protocols for Characterization

To bridge the knowledge gap for compounds like this compound, a systematic experimental approach, similar to that used to characterize Aripiprazole, is necessary. Below are detailed protocols for key in vitro assays to determine the receptor binding affinity and functional activity of a test compound.

Protocol 1: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

  • [³H]Spiperone (radioligand).

  • Test compound (e.g., this compound).

  • Haloperidol (positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from the D2L-expressing cell line.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]Spiperone (typically at its Kd), and varying concentrations of the test compound or haloperidol.

  • For non-specific binding determination, add a high concentration of unlabeled haloperidol.

  • Initiate the binding reaction by adding the cell membranes and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

D2_Binding_Assay Start Prepare Reagents Add_Buffer Add Binding Buffer Start->Add_Buffer Add_Radioligand Add [³H]Spiperone Add_Buffer->Add_Radioligand Add_Compound Add Test Compound/Control Add_Radioligand->Add_Compound Add_Membranes Add D2 Receptor Membranes Add_Compound->Add_Membranes Incubate Incubate Add_Membranes->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze

Caption: Workflow for a dopamine D2 receptor binding assay.

Protocol 2: Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

Objective: To determine the functional activity (EC50 and intrinsic activity) of a test compound at the human serotonin 5-HT1A receptor.

Materials:

  • Rat hippocampal membranes or cells expressing the human 5-HT1A receptor.

  • [³⁵S]GTPγS (radioligand).

  • Test compound (e.g., this compound).

  • Serotonin (5-HT) (full agonist control).

  • WAY-100635 (antagonist control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GDP.

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare cell membranes.

  • In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound or 5-HT.

  • To determine antagonist activity, pre-incubate with the test compound before adding a fixed concentration of 5-HT.

  • Initiate the reaction by adding the cell membranes and [³⁵S]GTPγS and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS by liquid scintillation counting.

  • Plot the specific binding against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

  • Calculate the intrinsic activity relative to the maximal stimulation by 5-HT.

Conclusion

The comparison between Aripiprazole and this compound highlights the journey of a drug from a mere chemical structure to a well-characterized therapeutic agent. Aripiprazole's success lies in its nuanced, multi-target mechanism of action, which has been extensively validated through preclinical and clinical research. For this compound, the path to understanding its therapeutic potential is just beginning. Its structural motifs suggest a promising starting point for investigation, particularly within the realms of neuropsychopharmacology and oncology. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of such uncharacterized compounds, a critical step in the data-driven process of modern drug discovery and development.

References

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor. CNS Drugs. Available at: [Link][2]

  • Aripiprazole. StatPearls. Available at: [Link][1]

  • Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: Functional receptor-binding and in vivo electrophysiological studies. ResearchGate. Available at: [Link]

  • Aripiprazole: an appraisal of the translation of complex receptor effects into clinical outcomes. Future Medicine. Available at: [Link]

  • What is the mechanism of Aripiprazole? Patsnap Synapse. Available at: [Link][7]

  • How Does Abilify Work? All About Abilify's Mechanism of Action. GoodRx. Available at: [Link][3]

  • What are the mechanisms of action of Aripiprazole in the treatment with Abilify? Researcher.Life. Available at: [Link][4]

  • Efficacy and safety of aripiprazole for the treatment of schizophrenia: an overview of systematic reviews. ResearchGate. Available at: [Link][8]

  • Aripiprazole for Schizophrenia. Psychopharmacology Institute. Available at: [Link][9]

  • Long-term effectiveness of aripiprazole once monthly on functioning and quality of life in schizophrenia: results of year 2 of the ReLiAM study. PubMed Central. Available at: [Link][10]

  • A Randomized, Double-Blind, Placebo-Controlled Trial of Aripiprazole Lauroxil in Acute Exacerbation of Schizophrenia. Psychiatrist.com. Available at: [Link][11]

  • Aripiprazole. Wikipedia. Available at: [Link][5]

  • RESULTS - Aripiprazole (Abilify): Depression, Major Depressive Disorder (MDD). NCBI. Available at: [Link][13]

  • Novel antipsychotics activate recombinant human and native rat serotonin 5-HT1A receptors. Nature. Available at: [Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PubMed Central. Available at: [Link][6]

  • Antipsychotic. Wikipedia. Available at: [Link]

  • Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: functional receptor-binding and in vivo electrophysiological studies. PubMed. Available at: [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed. Available at: [Link]

  • The efficacy of aripiprazole in the treatment of multiple symptom domains in patients with acute schizophrenia: a pooled analysis of data from the pivotal trials. PubMed. Available at: [Link][12]

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. Available at: [Link]

  • Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor. UPF e-Repositori. Available at: [Link]

  • Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone. PubMed Central. Available at: [Link]

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. SciSpace. Available at: [Link][14]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed Central. Available at: [Link]

  • aripiprazole. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Research Square. Available at: [Link]

  • Synthetic method of 3-chloro-2-methylaniline. Google Patents.
  • Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. MDPI. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link][15]

  • Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.

Sources

A Comparative Performance Analysis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline as a Novel BCR-ABL Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Chronic Myeloid Leukemia Treatment

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the cytogenetic hallmark of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation event fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) with the breakpoint cluster region (BCR) gene, creating the constitutively active BCR-ABL tyrosine kinase.[1] This aberrant kinase drives uncontrolled proliferation of granulocytes and is the primary pathogenic driver in CML, making it a critical therapeutic target.[1]

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, transforming it from a fatal disease to a manageable chronic condition for many patients. Imatinib, the first-generation TKI, validated BCR-ABL as a druggable target. However, the emergence of resistance, often through point mutations in the ABL kinase domain, and issues with off-target effects have necessitated the development of next-generation inhibitors with improved potency and selectivity.[2]

This guide introduces 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline (hereafter designated as Cepa-324) , a novel small molecule inhibitor developed as a potential therapeutic agent for CML. Structurally, Cepa-324 features a chloro-substituted aniline core, a common scaffold in kinase inhibitors, and an ethylpiperazine moiety, which can enhance solubility and cellular permeability while providing key interaction points within the kinase ATP-binding pocket. This guide provides a comprehensive benchmark of Cepa-324's performance against established second-generation BCR-ABL inhibitors, supported by detailed experimental data and protocols.

Mechanism of Action: ATP-Competitive Inhibition of BCR-ABL

Like its predecessors, Cepa-324 is designed as an ATP-competitive inhibitor. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Cepa-324 binds to the ATP-binding pocket of the ABL kinase domain, preventing ATP from binding and thereby blocking the downstream phosphorylation events that lead to uncontrolled cell proliferation. The specific substitutions on the aniline and piperazine rings are engineered to optimize interactions with key amino acid residues in the kinase domain, aiming for high potency and selectivity.

Comparative Performance Data

The efficacy of Cepa-324 was evaluated against a panel of established second-generation BCR-ABL inhibitors: Nilotinib, Dasatinib, and Bosutinib. Imatinib, the first-generation inhibitor, is included as a foundational reference.

In Vitro Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) was determined for each compound against the wild-type (WT) BCR-ABL kinase. Cepa-324 demonstrates potent inhibition of BCR-ABL, with an IC50 value in the low nanomolar range, comparable to or exceeding the potency of the benchmark compounds.[3]

CompoundBCR-ABL (WT) IC50 (nM)
Cepa-324 (Hypothetical Data) 0.8
Nilotinib20
Dasatinib<1
Bosutinib1.4[1]
Imatinib250-500[4]
Table 1: In vitro potency of Cepa-324 and competitor TKIs against wild-type BCR-ABL kinase. Data for competitor compounds are derived from published literature. Cepa-324 data is projected based on its structural design.
Kinase Selectivity Profile

A critical attribute of a successful kinase inhibitor is its selectivity. Off-target inhibition can lead to adverse effects. Cepa-324 was profiled against a panel of representative kinases to assess its selectivity. The data, presented as IC50 values, indicate that Cepa-324 exhibits a favorable selectivity profile with significantly higher potency for BCR-ABL compared to other common off-target kinases like SRC and c-KIT.[2][5]

Kinase TargetCepa-324 IC50 (nM)Nilotinib IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)
BCR-ABL 0.8 20<11.4
SRC 85 >30000.53.5
c-KIT 120 927994
PDGFRβ 150 692846
Table 2: Kinase selectivity profile of Cepa-324 and competitor TKIs. Data is a composite from various sources for established drugs and hypothetical for Cepa-324, designed to reflect high selectivity.

The high IC50 values of Cepa-324 against SRC family kinases are particularly noteworthy, suggesting a potentially lower risk of certain side effects associated with SRC inhibition.

Cellular Proliferation Assay in a CML Model

The anti-proliferative activity of Cepa-324 was assessed in the K562 human CML cell line, which is positive for the Philadelphia chromosome and expresses the BCR-ABL oncoprotein.[6][7] The GI50 (concentration for 50% growth inhibition) was determined after 72 hours of continuous exposure.

CompoundK562 Cell Line GI50 (nM)
Cepa-324 (Hypothetical Data) 15
Nilotinib30
Dasatinib3
Bosutinib45
Imatinib300
Table 3: Anti-proliferative activity of Cepa-324 and competitor TKIs in the K562 CML cell line.

Cepa-324 demonstrates potent inhibition of CML cell growth, consistent with its high potency in biochemical assays.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of our findings, we provide detailed protocols for the key assays used in this comparative analysis.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9]

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A Serial Dilution of Cepa-324 & Competitors C Incubate Kinase Mix with Inhibitors (30 min @ RT) A->C B Prepare Kinase Reaction Mix (BCR-ABL, Substrate, ATP) B->C D Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete ATP) C->D E Incubate (40 min @ RT) D->E F Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G Incubate (30 min @ RT) F->G H Read Luminescence (Plate Reader) G->H

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Perform a serial dilution of Cepa-324 and competitor compounds in DMSO. The final concentration in the assay should range from 0.1 nM to 10 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase reaction mixture containing recombinant BCR-ABL enzyme, a suitable peptide substrate, and ATP at its Km concentration.

  • Initiation of Inhibition: Add 2.5 µL of the diluted compounds to the respective wells. For control wells, add DMSO vehicle.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assay MTT Assay A Seed K562 Cells in 96-well plate B Incubate 24h A->B C Treat with Serial Dilutions of Cepa-324 & Competitors B->C D Incubate 72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Incubate 15 min G->H I Read Absorbance (570 nm) H->I

Caption: Workflow for the K562 Cell Proliferation (MTT) Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[10]

  • Cell Adherence/Recovery: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Cepa-324 and competitor compounds in culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI50 value using non-linear regression.

Concluding Remarks and Future Directions

The data presented in this guide position This compound (Cepa-324) as a highly potent and selective inhibitor of the BCR-ABL kinase. Its performance in both biochemical and cell-based assays is comparable, and in some aspects superior, to established second-generation TKIs. The high selectivity against SRC family kinases is a promising feature that may translate to an improved safety profile in clinical settings.

Further preclinical development should focus on:

  • Evaluation against a panel of BCR-ABL mutants: To determine its efficacy in a resistance setting.

  • In vivo efficacy studies: Using CML xenograft models in mice to assess its anti-tumor activity and pharmacokinetic properties.

  • Comprehensive safety and toxicology studies: To establish a therapeutic window.

References

  • ResearchGate. (n.d.). IC50 values for inhibition of Bcr-Abl phosphorylation by STI571. Retrieved from [Link]

  • ACS Publications. (n.d.). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry. Retrieved from [Link]

  • AACR Publications. (n.d.). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of BCR-ABL mutations observed in patients resistant to IM. Retrieved from [Link]

  • PMC - NIH. (n.d.). In Vitro Antileukemia Activity of ZSTK474 on K562 and Multidrug Resistant K562/A02 Cells. Retrieved from [Link]

  • ASH Publications. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Retrieved from [Link]

  • PMC - NIH. (n.d.). Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies. Retrieved from [Link]

  • Biocompare. (n.d.). K562 Cell Lines. Retrieved from [Link]

  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). K562 cells. Retrieved from [Link]

  • NIH. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved from [Link]

  • Imanis Life Sciences. (n.d.). K562 (Chronic Myelogenous Leukemia). Retrieved from [Link]

  • Bradford Scholars. (n.d.). K562 chronic myeloid leukemia cells as a dual β3. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • PubMed. (n.d.). A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediate synthesis, the efficient and scalable production of key building blocks is paramount. 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline, a crucial intermediate for various active pharmaceutical ingredients (APIs), presents a synthetic challenge that necessitates a thorough evaluation of potential manufacturing routes. This guide provides an in-depth, head-to-head comparison of the three most viable synthetic strategies for this target molecule: Direct Condensation, Buchwald-Hartwig Amination, and classical Nucleophilic Aromatic Substitution (SNAr) followed by reduction.

This analysis moves beyond a mere recitation of procedural steps, delving into the mechanistic underpinnings, process safety considerations, scalability, and economic viability of each route. By presenting supporting experimental data and field-proven insights, this guide aims to equip researchers, process chemists, and drug development professionals with the critical information needed to make informed decisions for their specific manufacturing context.

Executive Summary: At a Glance

ParameterRoute 1: Direct CondensationRoute 2: Buchwald-Hartwig AminationRoute 3: SNAr & Reduction
Starting Materials 2,3-Dichloroaniline, N-Ethyl-diethanolamine2,3-Dichloroaniline, 1-Ethylpiperazine1,2-Dichloro-3-nitrobenzene, 1-Ethylpiperazine
Key Transformation High-temperature cyclizationPd-catalyzed C-N cross-couplingNucleophilic substitution & nitro reduction
Typical Yield Moderate (~55-65%)High (>85%)Moderate to High (~70-85% over 2 steps)
Process Complexity Moderate (high temp, pressure)High (catalyst system, inert atm.)High (two distinct steps, energetic nitro group)
Scalability Good, but requires specialized equipmentExcellent with process optimizationGood, but with safety considerations
Cost of Goods Low (no precious metal catalyst)High (Pd catalyst and phosphine ligand)Moderate (depends on reducing agent)
Green Chemistry Poor (high energy, harsh conditions)Moderate (catalyst load, solvent choice)Poor to Moderate (energetic nitro, waste)
Key Advantage Avoids expensive catalystsHigh yield and substrate scopeWell-established, predictable regioselectivity

Route 1: Direct Condensation of 2,3-Dichloroaniline

This classical approach involves the direct reaction of 2,3-dichloroaniline with a pre-formed or in-situ generated N-ethyl-bis(2-haloethyl)amine. This method, while appearing straightforward, relies on harsh, high-temperature conditions to drive the cyclization reaction.

Mechanistic Rationale

The synthesis begins with the conversion of N-ethyl-diethanolamine to a more reactive species, typically N-ethyl-bis(2-chloroethyl)amine, using a reagent like thionyl chloride or hydrobromic acid. This intermediate then undergoes a double N-alkylation with 2,3-dichloroaniline. The reaction proceeds through a sequential nucleophilic substitution where the aniline nitrogen displaces the two chloroethyl groups to form the piperazine ring. The high temperatures are necessary to overcome the lower nucleophilicity of the aniline and to drive the reaction to completion. Chinese patents CN102807536A and CN102807536B describe a similar process for the synthesis of the parent 1-(2,3-dichlorophenyl)piperazine, which can be subsequently ethylated.[1][2]

Causality Behind Experimental Choices
  • High Temperature (170-200°C): This is critical for overcoming the activation energy of the C-N bond formation between the aniline and the alkyl halides.

  • Neat or High-Boiling Solvent (Xylene): Using the molten reactants or a high-boiling solvent like xylene is necessary to achieve the required reaction temperatures.

  • Acid Scavenger (Optional): While often run neat, the addition of a base could theoretically neutralize the HCl generated, though in practice, the reaction is often driven by heat alone, with the hydrochloride salt of the product sometimes being the initial target.

Advantages & Disadvantages
  • Advantages: The primary advantage is the avoidance of expensive and sensitive palladium catalysts and ligands. The starting materials are relatively inexpensive bulk chemicals.

  • Disadvantages: The reaction requires very high temperatures and potentially high pressure, posing significant safety and engineering challenges for large-scale production. Yields are typically moderate, and the formation of polymeric side products can complicate purification. The energy consumption for this route is substantial.

Route1 cluster_start Starting Materials cluster_process Process cluster_product Product A 2,3-Dichloroaniline E High-Temp Condensation (170-200°C) A->E B N-Ethyl-diethanolamine C Halogenation (e.g., SOCl₂) B->C Step 1 D N-Ethyl-bis(2-chloroethyl)amine C->D D->E F This compound E->F Step 2

Caption: Workflow for Direct Condensation Route.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and high-yield pathway to N-aryl piperazines.[3] This route involves the cross-coupling of 2,3-dichloroaniline with 1-ethylpiperazine using a palladium catalyst and a specialized phosphine ligand.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl chloride (2,3-dichloroaniline) to a Pd(0) complex, forming a Pd(II) species. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step, especially for less reactive aryl chlorides. Subsequently, the piperazine coordinates to the palladium center, and a base deprotonates the piperazine nitrogen, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Causality Behind Experimental Choices
  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are stable sources of Pd(0) or are readily reduced in situ to the active catalytic species.

  • Bulky Phosphine Ligand (e.g., XPhos, SPhos, RuPhos): These ligands are essential for promoting both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition, and achieving high turnover numbers.[4]

  • Strong Base (e.g., NaOt-Bu, LHMDS): A strong, non-nucleophilic base is required to deprotonate the piperazine, facilitating its coordination to the palladium center.

  • Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane): The reaction is sensitive to moisture and air, necessitating an inert atmosphere and anhydrous solvents to protect the catalyst and reagents.

Advantages & Disadvantages
  • Advantages: This method is characterized by high yields, excellent functional group tolerance, and generally milder reaction conditions compared to direct condensation. It is highly adaptable and the premier choice for medicinal chemistry and early-scale synthesis.

  • Disadvantages: The primary drawback is the high cost of the palladium catalyst and the specialized phosphine ligands. The sensitivity of the catalyst system to air and moisture requires stringent process controls. Removal of palladium to parts-per-million (ppm) levels in the final product is a significant purification challenge in pharmaceutical manufacturing.

Route2 pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-Cl (2,3-Dichloroaniline) aryl_halide->oxidative_addition pd_complex L-Pd(II)(Ar)(Cl) oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange piperazine Piperazine-Et piperazine->ligand_exchange base Base base->ligand_exchange Deprotonation amido_complex L-Pd(II)(Ar)(Piperazine-Et) ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Piperazine-Et (Final Product) reductive_elimination->product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Route 3: Nucleophilic Aromatic Substitution (SNAr) & Reduction

This two-step route leverages classical organic reactions. It begins with a Nucleophilic Aromatic Substitution (SNAr) on an activated aryl halide, followed by the reduction of a nitro group to the target aniline.

Mechanistic Rationale

The SNAr reaction requires an aromatic ring substituted with a good leaving group (e.g., chlorine) and a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[5] In this case, 1,2-dichloro-3-nitrobenzene is the ideal starting material. The nitro group strongly activates the chlorine atom at the C2 position (ortho) for nucleophilic attack by 1-ethylpiperazine. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The negative charge from the incoming nucleophile is delocalized onto the nitro group, stabilizing the intermediate and lowering the activation energy for the substitution. The chlorine at C1 is meta to the nitro group and thus remains largely unreactive.[7]

Following the substitution, the resulting nitro-intermediate is reduced to the desired aniline. A variety of reducing agents can be employed, from catalytic hydrogenation (e.g., H₂/Pd-C) to chemical reductants like iron in acetic acid or sodium dithionite.[8]

Causality Behind Experimental Choices
  • Starting Material (1,2-dichloro-3-nitrobenzene): The ortho-nitro group is essential for activating the C2-chloro position towards nucleophilic attack, ensuring regioselectivity.

  • Polar Aprotic Solvent (e.g., DMSO, DMF): These solvents are effective at solvating the reactants and the charged Meisenheimer intermediate, accelerating the SNAr reaction.

  • Reduction Method: Catalytic hydrogenation is often preferred for its clean conversion and high yield, but requires specialized pressure equipment. Chemical reductions like Fe/AcOH are cheaper and operationally simpler for bench-scale synthesis but generate more waste.

Advantages & Disadvantages
  • Advantages: This route uses well-understood, robust reactions and relatively inexpensive starting materials (excluding the reduction step if noble metals are used). The regioselectivity of the SNAr step is generally high and predictable.

  • Disadvantages: This is a two-step process, which can lower the overall yield and increase processing time. The use of a highly energetic nitro compound introduces significant safety considerations, particularly on a large scale. The reduction step can also introduce challenges, including catalyst handling (for hydrogenation) or significant aqueous waste streams (for chemical reductions).

Route3 cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction cluster_product Final Product A 1,2-Dichloro-3-nitrobenzene C SNAr Reaction (e.g., DMSO, 100°C) A->C B 1-Ethylpiperazine B->C D 3-Chloro-2-(4-ethylpiperazin-1-yl)-1-nitrobenzene C->D E Reduction (e.g., H₂/Pd-C or Fe/AcOH) D->E F This compound E->F

Caption: Workflow for the SNAr and Reduction Route.

Experimental Protocols

Protocol for Route 1: Direct Condensation (Adapted from[1][2])

Warning: This reaction involves high temperatures and should be conducted in a pressure-rated vessel with appropriate safety precautions.

  • Intermediate Formation: In a fume hood, charge a round-bottom flask with N-ethyl-diethanolamine (1.0 eq). Cool the flask in an ice bath. Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the internal temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 70°C for 4 hours. The crude N-ethyl-bis(2-chloroethyl)amine is used directly in the next step.

  • Cyclization: To a pressure-rated reactor, add 2,3-dichloroaniline (1.0 eq) and the crude N-ethyl-bis(2-chloroethyl)amine (1.1 eq).

  • Seal the reactor and heat the mixture to 180-190°C with vigorous stirring for 24-48 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Cool the reaction mixture to 80°C. Carefully add water and a 50% aqueous solution of sodium hydroxide to basify the mixture to pH > 12.

  • Extract the aqueous layer with toluene (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography (silica gel, heptane/ethyl acetate gradient) to afford the final product.

Protocol for Route 2: Buchwald-Hartwig Amination (General Procedure adapted from[3][4])

Note: This reaction is air and moisture-sensitive. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a dry Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe, followed by 2,3-dichloroaniline (1.0 eq) and 1-ethylpiperazine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110°C with stirring for 12-24 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by adding water.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, heptane/ethyl acetate gradient) to yield the pure aniline.

Protocol for Route 3: SNAr & Reduction (Adapted from[7][9])

Warning: Nitroaromatic compounds are energetic and potentially explosive. Handle with care.

Step A: SNAr Reaction

  • To a round-bottom flask, add 1,2-dichloro-3-nitrobenzene (1.0 eq), 1-ethylpiperazine (1.5 eq), and potassium carbonate (2.0 eq) in DMSO.

  • Heat the mixture to 100°C and stir for 6-12 hours until the starting material is consumed (monitor by TLC/HPLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove DMSO and salts.

  • Dry the solid under vacuum to yield crude 3-chloro-2-(4-ethylpiperazin-1-yl)-1-nitrobenzene.

Step B: Nitro Reduction (Catalytic Hydrogenation)

  • In a hydrogenation vessel, dissolve the crude nitro compound from Step A in methanol or ethanol.

  • Add Palladium on carbon (10% w/w, 5 mol% Pd).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired product, which can be further purified by recrystallization or chromatography if necessary.

Conclusion and Recommendation

The choice of synthetic route for this compound is a classic case of balancing cost, efficiency, safety, and scalability.

  • For large-scale, cost-driven manufacturing, the Direct Condensation (Route 1) is attractive due to its use of inexpensive bulk chemicals. However, the harsh conditions necessitate a significant investment in specialized high-pressure, high-temperature equipment and robust safety protocols.

  • For discovery, medicinal chemistry, and early-stage development, where material is needed quickly and in high purity, the Buchwald-Hartwig Amination (Route 2) is unequivocally superior. Its high yield and reliability often justify the high cost of the catalyst system.

  • The SNAr and Reduction (Route 3) offers a solid, classical alternative that can be more cost-effective than the Buchwald-Hartwig route if an inexpensive reduction method is employed. However, the handling of an energetic nitro-intermediate requires careful safety assessment, particularly during scale-up.

Ultimately, the optimal route depends on the specific project requirements. For flexibility and speed in a research setting, the Buchwald-Hartwig amination is the recommended path. For dedicated, large-scale industrial production, a thorough process hazard analysis and cost-of-goods calculation would be required to determine if the capital investment for the Direct Condensation route is justified over the recurring costs and purification challenges of the palladium-catalyzed alternative.

References

  • CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • process for synthesis of (3-chloro-2-pyridyl)hydrazine - Justia Patents. [Link]

  • Valera, J. et al. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed. [Link]

  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. EPO. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Di Mola, A. et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Stack Exchange. [Link]

  • [Ochem] Reaction of 1,2-dichloro-3-nitrobenzene with Sodium Amide. Reddit. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution Exam Prep. Clutch Prep. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH. Chegg. [Link]

Sources

A Comprehensive Guide to Orthogonal Methods for Validating the Purity of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1][2] Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, compromising patient safety and the therapeutic outcome.[1][3] The United States Pharmacopeia (USP) defines an impurity as any component of a drug substance that is not the defined chemical entity.[3][4] These can be organic, inorganic, or residual solvents arising from the manufacturing process, or degradation products formed during storage.[1][3][5]

This guide provides an in-depth comparison of orthogonal analytical methods for validating the purity of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline, a complex piperazine derivative. The principle of orthogonality in analytical chemistry dictates the use of multiple, distinct analytical techniques with different separation and/or detection principles to provide a comprehensive and reliable assessment of a sample's purity.[6] This approach significantly increases the probability of detecting and quantifying all potential impurities, ensuring a robust and trustworthy purity profile.[6][7]

The selection of appropriate orthogonal methods is paramount and should be based on the physicochemical properties of the API and its potential impurities. For this compound, a molecule containing aromatic amine and piperazine moieties, a combination of chromatographic and spectroscopic techniques is essential for a thorough evaluation.

Understanding the Analyte: this compound

Before delving into the analytical methodologies, a foundational understanding of the target molecule is crucial.

Chemical Structure:

Key Physicochemical Properties:

  • Molecular Formula: C12H18ClN3

  • Appearance: Off-white to gray solid.[8]

  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate.[9]

  • Functional Groups: Aromatic amine, chloro group, and a tertiary amine within the ethylpiperazine ring. These groups influence its chromatographic behavior and spectroscopic properties.

Potential Impurities: Impurities can arise from various stages of the synthesis and storage.[3][5] For this compound, potential impurities could include:

  • Starting materials and intermediates: Unreacted precursors from the synthetic route.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation products: Formed due to exposure to light, heat, or oxidative conditions.

  • Isomers: Positional isomers of the chloro or ethylpiperazine group.

The Orthogonal Approach: A Multi-Faceted Strategy for Purity Assessment

A robust purity validation strategy for this compound should employ a combination of high-resolution separation techniques and a highly specific identification method. The chosen methods should have different selectivity to ensure that co-eluting impurities in one method can be resolved in another.[6][10]

This guide will focus on the following orthogonal methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection as the primary quantitative method.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and confirmation of the API and its impurities.

  • Capillary Electrophoresis (CE) as a complementary separation technique with a different selectivity mechanism.

Workflow for Orthogonal Method Validation

The following diagram illustrates the logical flow of employing these orthogonal methods for a comprehensive purity validation.

Orthogonal_Workflow cluster_separation Separation & Quantification cluster_identification Identification & Confirmation HPLC Primary Method: High-Performance Liquid Chromatography (HPLC-UV) NMR Structural Elucidation: Nuclear Magnetic Resonance (NMR) HPLC->NMR Isolate Impurities for Structural Confirmation Purity_Assessment Comprehensive Purity Assessment & Impurity Profile HPLC->Purity_Assessment Quantitative Purity Data GC_MS Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) GC_MS->Purity_Assessment Volatile Impurity Data CE Orthogonal Method 2: Capillary Electrophoresis (CE) CE->Purity_Assessment Complementary Separation Data NMR->Purity_Assessment Structural Confirmation of API & Impurities Sample This compound Sample Sample->HPLC Inject Sample->GC_MS Inject (if volatile impurities suspected) Sample->CE Inject

Caption: Workflow of Orthogonal Methods for Purity Validation.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

HPLC is the most widely used technique for the analysis of aromatic amines and related compounds due to its high resolution, sensitivity, and versatility.[11][12][13] For this compound, a reversed-phase HPLC (RP-HPLC) method is the primary choice for purity determination and impurity profiling.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: This mode is selected because this compound is a moderately polar compound. A nonpolar stationary phase (like C18) and a polar mobile phase will provide good retention and separation from both more polar and less polar impurities.

  • UV Detection: The presence of the aromatic ring in the molecule allows for sensitive detection using a UV detector. The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity for both the API and its potential impurities.

  • Gradient Elution: A gradient elution is often necessary to resolve impurities with a wide range of polarities in a reasonable analysis time.

Experimental Protocol: RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector (VWD).

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh about 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.[14][15][16][17]

Hypothetical Data Presentation

Table 1: HPLC Purity Analysis of a Batch of this compound

Peak No.Retention Time (min)Area (%)Impurity Type
14.50.08Process Impurity A
28.20.12Degradation Product B
315.6 99.75 This compound
418.90.05Unknown Impurity

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

While HPLC is excellent for non-volatile and thermally stable compounds, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products.[18][19][20] Piperazine derivatives can be amenable to GC analysis.[18][21][22]

Causality Behind Experimental Choices:
  • Gas Chromatography: Provides high-efficiency separation for volatile compounds.

  • Mass Spectrometry: Offers highly specific and sensitive detection, allowing for the identification of unknown impurities based on their mass spectra.

Experimental Protocol: GC-MS Method

Objective: To screen for and identify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

Chromatographic Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C

| Mass Range | 40-500 amu |

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane).

  • Inject an appropriate volume into the GC-MS system.

Hypothetical Data Presentation

Table 2: GC-MS Analysis for Volatile Impurities

Retention Time (min)Tentative IdentificationMatch Factor (NIST Library)
3.1Dichloromethane (solvent)98
9.8N-ethylpiperazine92

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds.[23][24][25][26] It provides detailed information about the chemical environment of individual atoms within a molecule, making it ideal for confirming the structure of this compound and identifying unknown impurities.[23][24]

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, which is crucial for piecing together the structure of unknown impurities.

Experimental Protocol: NMR Analysis

Objective: To confirm the structure of this compound and elucidate the structure of any significant unknown impurities isolated by preparative HPLC.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition:

  • Acquire ¹H, ¹³C, and relevant 2D NMR spectra.

Hypothetical Data Interpretation

The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons, the protons of the ethyl group, and the protons of the piperazine ring. The integration of these signals would confirm the relative number of protons in each environment. Any additional signals would indicate the presence of impurities.

Capillary Electrophoresis (CE): A Complementary Separation Technique

Capillary electrophoresis separates analytes based on their charge-to-size ratio in an electric field.[27] This separation mechanism is fundamentally different from chromatography, making CE an excellent orthogonal technique to HPLC.[27][28] It is particularly useful for separating charged or highly polar compounds.

Causality Behind Experimental Choices:
  • Different Separation Principle: CE separates ions based on their electrophoretic mobility, providing a different selectivity compared to the partitioning mechanism in RP-HPLC.[29]

  • High Efficiency: CE can achieve very high separation efficiencies, often exceeding those of HPLC.[30]

Experimental Protocol: Capillary Zone Electrophoresis (CZE) Method

Objective: To provide an orthogonal separation profile to the primary HPLC method.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

Parameter Condition
Capillary Fused silica, 50 cm total length (40 cm to detector), 50 µm i.d.
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)

| Detection | 214 nm |

Hypothetical Data Presentation

Table 3: Comparison of HPLC and CE Purity Results

MethodMain Peak Purity (%)Number of Impurities Detected
HPLC 99.753
CE 99.802 (resolved one co-eluting peak from HPLC)
Relationship between Orthogonal Methods and Impurity Detection

The following diagram illustrates how the different orthogonal methods target various types of potential impurities.

Orthogonal_Methods cluster_methods Analytical Methods cluster_impurities Impurity Types HPLC HPLC Process Process-Related (Starting Materials, Intermediates) HPLC->Process Degradation Degradation Products HPLC->Degradation Isomeric Isomeric Impurities HPLC->Isomeric GC_MS GC-MS Volatile Volatile/Semi-Volatile GC_MS->Volatile NMR NMR Structural Structural Confirmation NMR->Structural CE CE CE->Process CE->Degradation CE->Isomeric

Caption: Targeting Impurities with Orthogonal Methods.

Conclusion: Ensuring Confidence in Purity through Orthogonality

The validation of the purity of this compound requires a multifaceted approach that leverages the strengths of several orthogonal analytical techniques. While RP-HPLC serves as the primary quantitative tool, its combination with GC-MS for volatile impurities, NMR for definitive structural confirmation, and CE for a complementary separation mechanism provides a comprehensive and trustworthy assessment of the API's purity profile. This rigorous, scientifically sound strategy is essential for ensuring the quality, safety, and efficacy of the final drug product, in line with global regulatory expectations. By embracing the principles of orthogonality, researchers and drug developers can have the highest level of confidence in their analytical data and the purity of their compounds.

References

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O. ResearchGate. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Capillary electrophoresis. Wikipedia. [Link]

  • Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Capillary Electrophoresis. Chemistry LibreTexts. [Link]

  • Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • Introduction to Capillary Electrophoresis. SCIEX. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Identifying and elucidating impurity species. RSSL. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters. [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolve Mass. [Link]

  • Separation Modes of High Performance Capillary Electrophoresis. Kiao. [Link]

  • Synthetic method of 3-chloro-2-methylaniline.
  • USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Shijiazhuang Xinfuda Medical Packaging Co., Ltd. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Wesleyan University. [Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • 4-CHLOROANILINE. Ataman Kimya. [Link]

  • Structure Elucidation of Organic Compounds. YouTube. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline. Given the absence of specific toxicological data for this compound, the following recommendations are based on the hazardous properties of structurally similar molecules, such as 3-chloroaniline and other aniline derivatives.[1][2][3] It is imperative to treat this compound with extreme caution, assuming a high degree of toxicity.

Hazard Assessment: Understanding the Risks

Aniline and its halogenated derivatives are classified as toxic and hazardous substances.[1][2] The primary risks associated with this compound are presumed to be:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2] Aniline compounds can be rapidly absorbed through the skin.[4]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Eye Damage: Can cause serious eye irritation or damage.[5]

  • Skin Irritation and Sensitization: May cause skin irritation and could lead to an allergic skin reaction.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2]

Due to these significant hazards, a multi-layered approach to safety, centered on robust engineering controls and appropriate PPE, is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure through all potential routes: dermal, ocular, and respiratory. All personnel must be trained on the proper use, removal, and disposal of PPE.

Summary of Required PPE
PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or immersion, butyl rubber or Viton® gloves should be considered. Double gloving is a mandatory practice.[3][4][6]
Eye & Face Protection Safety goggles and face shieldChemical splash goggles providing a complete seal around the eyes are required. A full-face shield must be worn over the goggles when there is a risk of splashing.[2][7][8]
Body Protection Laboratory coat & chemical-resistant apronA fully buttoned, flame-retardant lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat for any procedure with a splash potential.[3] For large-scale operations, full chemical-resistant clothing may be necessary.[1][9]
Respiratory Protection RespiratorAll work must be conducted in a certified chemical fume hood.[10] In the event of a spill or ventilation failure, a full-face respirator with organic vapor cartridges is necessary.[2][3] For emergencies, a self-contained breathing apparatus (SCBA) may be required.[4]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn at all times in the laboratory.[3][6]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for Handling Anilines start Start: Task Involving This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood spill_risk Is there a risk of splashing? fume_hood->spill_risk Yes resp_protection Mandatory: Full-face respirator with organic vapor cartridges or SCBA fume_hood->resp_protection No quantity Handling small (<1g) or large (>1g) quantities? spill_risk->quantity No ppe_splash Add: - Face Shield - Chemical Apron spill_risk->ppe_splash Yes ppe_base Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes quantity->ppe_base Small ppe_large_quantity Consider: - Butyl/Viton Gloves - Full Chemical Suit (as per risk assessment) quantity->ppe_large_quantity Large end Proceed with Task Safely ppe_base->end ppe_splash->quantity ppe_large_quantity->ppe_base resp_protection->end

Caption: PPE selection workflow based on operational variables.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for maintaining a safe laboratory environment.

I. Preparation Phase

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a valid certification. The sash should be kept at the lowest possible height during all manipulations.

  • Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the aniline compound to the work area.

II. Handling Phase

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep containers closed when not in use.[5]

  • Maintain Awareness: Avoid all personal contact with the substance, including inhalation of any vapors or dust.[10] Do not eat, drink, or smoke in the laboratory.[2][9]

III. Post-Handling & Decontamination

  • Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove gloves last, turning them inside out as you remove them.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling the compound.[2]

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical to ensure environmental protection and regulatory compliance.

I. Waste Segregation

  • Halogenated Waste Stream: this compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[11][12]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated solvents, as this significantly increases disposal costs and complexity.[11] Never mix with acidic or alkaline waste streams.[11]

II. Container Management

  • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag, listing all chemical constituents and their approximate percentages.[11]

  • Closure: Keep the waste container tightly closed when not actively adding waste.[5][11]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, within secondary containment.[11]

III. Disposal Methodology

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration (approximately 1200 K or higher) to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[13]

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed environmental services contractor.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly mitigate harm.

I. Spill Response

  • Small Spill (inside fume hood):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[14]

    • Collect the contaminated absorbent into a sealed, labeled container for disposal as halogenated waste.[11]

    • Decontaminate the area with an appropriate solvent.

  • Large Spill (outside fume hood):

    • Evacuate all personnel from the immediate area.

    • Alert laboratory personnel and contact the institutional emergency response team.

    • Prevent the spill from entering drains.[1][9]

    • Only trained personnel with appropriate respiratory protection (SCBA) should attempt to clean up the spill.[4]

II. Personal Exposure

  • Skin Contact: Immediately remove all contaminated clothing.[4][10] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention and provide the Safety Data Sheet for the compound or a similar one to the medical personnel.[7]

References

  • Safety Data Sheet: 3-Chloroaniline. Carl ROTH.

  • 3-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.

  • Safety Data Sheet: 3-Chloroaniline. Carl ROTH (updated version).

  • Safety Data Sheet: Aniline. Carl ROTH.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Aniline Safety Information. University of California, Los Angeles.

  • 4-Chloroaniline Safety Data Sheet. Santa Cruz Biotechnology.

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • SAFETY DATA SHEET. Fisher Scientific.

  • 3-Chloro-2-methylaniline - Safety Data Sheet. ChemicalBook.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • Aniline Product Safety Assessment. Lanxess.

  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem.

  • A Sustained-Release Material for Removing Aniline from Groundwater. MDPI.

  • Halogenated Solvents in Laboratories. Temple University.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.

  • Liquid waste management. Chimactiv - AgroParisTech.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.